molecular formula C6H13NO3 B15211869 MeLAB CAS No. 117894-12-9

MeLAB

Cat. No.: B15211869
CAS No.: 117894-12-9
M. Wt: 147.17 g/mol
InChI Key: UBVOJPDDTVFNFJ-ZLUOBGJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MeLAB is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117894-12-9

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S,3S,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3/t4-,5-,6-/m0/s1

InChI Key

UBVOJPDDTVFNFJ-ZLUOBGJFSA-N

Isomeric SMILES

CN1C[C@@H]([C@H]([C@@H]1CO)O)O

Canonical SMILES

CN1CC(C(C1CO)O)O

Origin of Product

United States

Foundational & Exploratory

The Iminosugar N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol belongs to the iminosugar class of compounds, which are carbohydrate analogues where the endocyclic oxygen is replaced by a nitrogen atom. This structural modification allows them to act as inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. While specific research on the N-methylated L-enantiomer is limited, this guide elucidates its mechanism of action by drawing parallels with its parent compound, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), and its D-enantiomer, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB). The core mechanism revolves around competitive inhibition of glycosidases, where the protonated nitrogen of the iminosugar mimics the transition state of the natural substrate. However, N-alkylation, including N-methylation, has been shown to significantly impact the inhibitory potency and selectivity of these compounds.

Core Mechanism of Action: Competitive Glycosidase Inhibition

The primary mechanism of action for 1,4-dideoxy-1,4-imino-L-arabinitol and its derivatives is the competitive inhibition of glycosidase enzymes. Iminosugars, at physiological pH, can become protonated at the ring nitrogen. This positive charge allows them to mimic the oxacarbenium ion-like transition state that forms during the enzymatic cleavage of a glycosidic bond. By binding to the enzyme's active site with high affinity, they prevent the natural substrate from binding, thus inhibiting the enzyme.

The inhibitory potency of 1,4-dideoxy-1,4-imino-L-arabinitol is attributed to its structural resemblance to the sugar moiety of the natural substrate and the electrostatic interaction of the protonated nitrogen with acidic residues in the enzyme's active site. This interaction stabilizes the enzyme-inhibitor complex, preventing the catalytic action of the enzyme. The unmethylated 1,4-dideoxy-1,4-imino-L-arabinitol has been identified as a competitive inhibitor of Monilinia fructigena alpha-L-arabinofuranosidase III[1].

Competitive_Inhibition cluster_enzyme Enzyme Active Site Enzyme Glycosidase Products Hydrolyzed Products Enzyme->Products Catalyzes hydrolysis Substrate Glycosidic Substrate Substrate->Enzyme Binds to active site Inhibitor N-Methyl-1,4-dideoxy- 1,4-imino-L-arabinitol Inhibitor->Enzyme Competitively binds Signaling_Pathway Complex_Carbs Complex Carbohydrates (e.g., Sucrose, Starch) Alpha_Glucosidase Intestinal α-Glucosidases (Sucrase, Maltase) Complex_Carbs->Alpha_Glucosidase Glucose Glucose Alpha_Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Blood_Glucose Increased Blood Glucose Levels Absorption->Blood_Glucose Inhibitor LAB Derivative (e.g., α-1-C-Butyl-LAB) Inhibitor->Alpha_Glucosidase Inhibits Experimental_Workflow Compound Test Compound (N-Methyl-1,4-dideoxy- 1,4-imino-L-arabinitol) Assay Glycosidase Inhibition Assay (Varying [Inhibitor] and [Substrate]) Compound->Assay Data_Acquisition Measure Initial Reaction Velocities Assay->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis IC50 Determine IC50 Analysis->IC50 Inhibition vs [I] Kinetics Kinetic Analysis (e.g., Lineweaver-Burk plot) Analysis->Kinetics Velocity vs [S] at different [I] Ki Calculate Ki Kinetics->Ki

References

Unveiling the Biological Profile of MeLAB: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "MeLAB" is identified in the PubChem database as N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (CAS: 117894-12-9). However, a comprehensive review of the scientific literature reveals a significant scarcity of specific biological activity data for this N-methylated derivative. The following technical guide has been constructed by leveraging data from its parent compound, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) , and its enantiomer, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) . These compounds belong to the iminosugar class, which are known for their potent glycosidase inhibitory activity. This document serves as a detailed guide to the likely biological activities of this compound, based on the established profiles of its close structural analogs.

Core Concept: Iminosugar-Mediated Enzyme Inhibition

This compound, as a polyhydroxylated pyrrolidine, is structurally analogous to monosaccharides. This mimicry allows it to bind to the active sites of carbohydrate-processing enzymes, particularly glycosidases. The presence of a nitrogen atom in the ring, in place of the endocyclic oxygen of a true sugar, is key to its inhibitory mechanism. This nitrogen is typically protonated at physiological pH, leading to a cationic species that can interact strongly with anionic residues (e.g., aspartate, glutamate) in the enzyme's active site, thereby disrupting the catalytic process.

The primary biological activity of this compound and its analogs is the inhibition of glycoside hydrolases, enzymes that catalyze the cleavage of glycosidic bonds. This inhibition can have profound physiological effects, making these compounds valuable tools for research and potential therapeutic agents for conditions such as diabetes, viral infections, and lysosomal storage diseases.

Quantitative Biological Activity Data

The following tables summarize the quantitative inhibitory data available for analogs of this compound. It is important to note that the specific activity of this compound may differ, but these values provide a strong indication of its potential targets and potency.

Table 1: Glycosidase Inhibition by LAB Derivatives
CompoundEnzyme TargetEnzyme SourceIC50 (µM)Reference
α-1-C-Butyl-LABMaltaseIntestinal0.13[1][2]
α-1-C-Butyl-LABSucraseIntestinal0.032[1][2]
α-1-C-Butyl-LABIsomaltaseIntestinal4.7[1][2]
Table 2: Glycosidase Inhibition by DAB
CompoundEnzyme TargetEnzyme SourceKi (nM)Inhibition ModeReference
DABGlycogen PhosphorylaseMammalian~400Uncompetitive/Noncompetitive[3]
Table 3: Glycosidase Inhibition by DAB Analogues
CompoundEnzyme TargetKᵢ (µM)Reference
DAB Analogue 4Clα-Mannosidase0.23 - 1.4[4][5]
DAB Analogue 5Clα-Mannosidase0.23 - 1.4[4][5]
Table 4: Glycosidase Inhibition by the Parent Imino-L-arabinitol
CompoundEnzyme TargetEnzyme SourceInhibition ModeReference
1,4-dideoxy-1,4-imino-L-arabinitolα-L-arabinofuranosidase IIIMonilinia fructigenaCompetitive[6][7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogs is direct enzyme inhibition. These compounds do not typically modulate complex intracellular signaling cascades but rather act as competitive or non-competitive inhibitors of specific enzymes involved in carbohydrate metabolism.

Glycosidase Inhibition

Iminosugars like LAB and DAB act as transition-state analogs for the glycosidase-catalyzed hydrolysis of glycosidic bonds. The protonated ring nitrogen mimics the charge development in the transition state of the natural substrate, allowing for tight binding to the enzyme's active site and preventing the catalytic cycle from proceeding.

Glycosidase_Inhibition cluster_enzyme Glycosidase Active Site cluster_substrate Normal Catalysis cluster_inhibitor Inhibition Pathway Enzyme Enzyme (E) ActiveSite Active Site ES_Complex Enzyme-Substrate Complex (ES) EI_Complex Enzyme-Inhibitor Complex (EI) (Stable) Substrate Glycoside Substrate (S) Substrate->ES_Complex Binds to Active Site Products Products (P) ES_Complex->Products Hydrolysis This compound This compound (I) This compound->EI_Complex Binds to Active Site NoReaction No Reaction EI_Complex->NoReaction Experimental_Workflow node_reagents 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) node_setup 2. Set up 96-well plate (Test, Control, Blank wells) node_reagents->node_setup node_preincubation 3. Pre-incubation (10 min @ 37°C) node_setup->node_preincubation node_initiation 4. Add Substrate (pNPG) to all wells node_preincubation->node_initiation node_incubation 5. Incubation (20 min @ 37°C) node_initiation->node_incubation node_termination 6. Add Stop Solution (Na₂CO₃) node_incubation->node_termination node_measurement 7. Read Absorbance (@ 405 nm) node_termination->node_measurement node_calculation 8. Calculate % Inhibition and IC50 node_measurement->node_calculation

References

The Iminosugar N-butyl-deoxynojirimycin: A Technical Guide to its Role in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: The term "MeLAB" as an iminosugar was not identifiable in the current scientific literature. This technical guide will therefore focus on the well-characterized and clinically relevant iminosugar, N-butyl-deoxynojirimycin (NB-DNJ) , known by the trade names Miglustat and Zavesca. NB-DNJ serves as an exemplary model for understanding the therapeutic potential and metabolic impact of iminosugars.

Introduction to N-butyl-deoxynojirimycin (NB-DNJ)

N-butyl-deoxynojirimycin is a synthetic analogue of 1-deoxynojirimycin, an iminosugar naturally found in plants and microorganisms. Structurally, iminosugars are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural alteration allows them to act as competitive inhibitors of various glycosidases and glycosyltransferases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.[1][2] NB-DNJ, specifically, has garnered significant attention for its therapeutic applications in metabolic disorders.[3]

The primary mechanism of action of NB-DNJ involves the inhibition of two key enzyme classes: α-glucosidases located in the endoplasmic reticulum (ER) and the small intestine, and glucosylceramide synthase, a pivotal enzyme in the biosynthesis of glycosphingolipids.[2][4] By targeting these enzymes, NB-DNJ modulates critical metabolic pathways, offering therapeutic benefits in conditions such as Gaucher disease, Niemann-Pick type C disease, and type 2 diabetes.[3]

Core Mechanisms of Action and Impact on Metabolic Pathways

Inhibition of Glycosphingolipid Biosynthesis

A primary and well-established role of NB-DNJ is the inhibition of ceramide-specific glucosyltransferase (CGT), the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids (GSLs).[2][3][5] This "substrate reduction therapy" approach is particularly beneficial in lysosomal storage disorders like Gaucher disease, where a deficiency in the catabolic enzyme β-glucocerebrosidase (GBA1) leads to the accumulation of glucosylceramide.[3][5] By reducing the rate of GSL synthesis, NB-DNJ alleviates the pathological accumulation of these lipids in lysosomes.[2]

The inhibition of GSL biosynthesis also affects cellular signaling pathways where GSLs and their metabolites act as second messengers. This includes pathways involved in cell growth, differentiation, and apoptosis.

cluster_GSL Glycosphingolipid Biosynthesis cluster_Lysosome Lysosomal Degradation (Deficient in Gaucher Disease) Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (CGT) Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Glucosylceramide_storage Glucosylceramide (Storage) Glucosylceramide->Glucosylceramide_storage Accumulation Ceramide + Glucose Ceramide + Glucose Glucosylceramide->Ceramide + Glucose β-Glucocerebrosidase (GBA1) Complex GSLs Complex GSLs Lactosylceramide->Complex GSLs Gangliosides, Globosides NB-DNJ NB-DNJ Glucosylceramide\nSynthase (CGT) Glucosylceramide Synthase (CGT) NB-DNJ->Glucosylceramide\nSynthase (CGT) Inhibits

Figure 1: NB-DNJ Inhibition of Glycosphingolipid Biosynthesis.
Modulation of N-linked Glycoprotein Processing

NB-DNJ also acts as an inhibitor of ER-resident α-glucosidases I and II.[2][6] These enzymes are critical for the proper folding of newly synthesized glycoproteins in the calnexin/calreticulin cycle. Inhibition of these glucosidases leads to the misfolding of certain viral glycoproteins, which can have a broad-spectrum antiviral effect.[6] In the context of metabolic diseases, this mechanism can also influence the function of various cell surface receptors and transporters that are glycoproteins, including the insulin receptor.

cluster_ER Endoplasmic Reticulum Nascent Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2-Protein Glc3Man9GlcNAc2-Protein Nascent Glycoprotein->Glc3Man9GlcNAc2-Protein Oligosaccharyltransferase Glc1Man9GlcNAc2-Protein Glc1Man9GlcNAc2-Protein Glc3Man9GlcNAc2-Protein->Glc1Man9GlcNAc2-Protein α-Glucosidase I Man9GlcNAc2-Protein Man9GlcNAc2-Protein Glc1Man9GlcNAc2-Protein->Man9GlcNAc2-Protein α-Glucosidase II Correctly Folded\nGlycoprotein Correctly Folded Glycoprotein Man9GlcNAc2-Protein->Correctly Folded\nGlycoprotein Calnexin/ Calreticulin Cycle Golgi Processing Golgi Processing Correctly Folded\nGlycoprotein->Golgi Processing NB-DNJ NB-DNJ α-Glucosidase I α-Glucosidase I NB-DNJ->α-Glucosidase I Inhibits α-Glucosidase II α-Glucosidase II NB-DNJ->α-Glucosidase II Inhibits Misfolded Glycoprotein Misfolded Glycoprotein α-Glucosidase II->Misfolded Glycoprotein Mature Glycoprotein\n(e.g., Insulin Receptor) Mature Glycoprotein (e.g., Insulin Receptor) Golgi Processing->Mature Glycoprotein\n(e.g., Insulin Receptor) ER-Associated\nDegradation (ERAD) ER-Associated Degradation (ERAD) Misfolded Glycoprotein->ER-Associated\nDegradation (ERAD)

Figure 2: NB-DNJ's Role in N-linked Glycoprotein Processing.
Impact on Glucose Metabolism and Insulin Signaling

Through its inhibition of intestinal α-glucosidases, NB-DNJ can delay the absorption of dietary carbohydrates, leading to a reduction in postprandial hyperglycemia. This mechanism is similar to that of the approved anti-diabetic drug Miglitol.[1]

Furthermore, by modulating the glycosylation of the insulin receptor and other signaling components, NB-DNJ can influence insulin sensitivity. While the effects on insulin signaling are complex and can be context-dependent, research suggests that alterations in the lipid composition of cell membranes due to GSL depletion can also impact the function of membrane-bound receptors like the insulin receptor.

cluster_Insulin Insulin Signaling Pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Binds IRS IRS Insulin Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Activates Akt Akt PIP3->Akt Activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake NB-DNJ NB-DNJ NB-DNJ->Insulin Receptor Modulates Glycosylation & Membrane Environment Intestinal α-glucosidases Intestinal α-glucosidases NB-DNJ->Intestinal α-glucosidases Inhibits Glucose Absorption Glucose Absorption Intestinal α-glucosidases->Glucose Absorption Dietary Carbohydrates Dietary Carbohydrates Dietary Carbohydrates->Intestinal α-glucosidases

Figure 3: Potential Effects of NB-DNJ on Insulin Signaling.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of NB-DNJ and related iminosugars against various target enzymes has been quantified in numerous studies. The following tables summarize key inhibitory concentration (IC50) and inhibition constant (Ki) values.

Table 1: Inhibition of Glucosylceramide Synthase (CGT) and Related Enzymes by NB-DNJ and Analogues

CompoundEnzymeCell/Tissue SourceIC50 / KiReference
NB-DNJ CGT---Ki = 34 µM[5]
NB-DGJCGT---Ki > 1 mM[5]
NB-DNJ GBA1 (β-glucocerebrosidase)---IC50 = 74 µM[5]
NB-DGJGBA1 (β-glucocerebrosidase)---> 1 mM[5]
NB-DNJ GBA2 (non-lysosomal β-glucosidase)---IC50 = 50 nM[5]
NB-DGJGBA2 (non-lysosomal β-glucosidase)---IC50 = 5 µM[5]

Table 2: Inhibition of α-Glucosidases by NB-DNJ and Related Iminosugars

CompoundEnzymeSubstrateIC50Reference
NB-DNJ α-Glucosidase IPurified rat liver2 µM[6]
NB-DNJ α-Glucosidase IIPurified rat liver200 µM[6]
N-nonyl-DNJ (NN-DNJ)α-Glucosidase IPurified rat liver0.02 µM[6]
N-nonyl-DNJ (NN-DNJ)α-Glucosidase IIPurified rat liver0.2 µM[6]
Castanospermineα-Glucosidase IPurified rat liver0.2 µM[6]
Castanospermineα-Glucosidase IIPurified rat liver1 µM[6]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a general method for determining the IC50 value of an iminosugar against α-glucosidase.

Materials:

  • Yeast α-glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Test iminosugar compound (e.g., NB-DNJ) dissolved in buffer

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test iminosugar in phosphate buffer.

  • In a 96-well plate, add a fixed amount of α-glucosidase solution to each well.

  • Add the different concentrations of the iminosugar solution to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the pNPG substrate to each well.

  • Incubate the reaction mixture at the same temperature for a set time (e.g., 30 minutes).

  • Stop the reaction by adding the Na2CO3 solution.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the iminosugar compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Cellular Assay for Glycosphingolipid Biosynthesis Inhibition

This protocol describes a method to assess the effect of an iminosugar on the biosynthesis of GSLs in cultured cells.

Materials:

  • Human cell line (e.g., HL-60)

  • Cell culture medium and supplements

  • Test iminosugar compound (e.g., NB-DNJ)

  • Radiolabeled precursor (e.g., [14C]serine or [3H]palmitic acid)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • High-performance thin-layer chromatography (HPTLC) plates

  • Scintillation counter or phosphorimager

Procedure:

  • Culture the cells to a suitable confluency in multi-well plates.

  • Treat the cells with various concentrations of the iminosugar for a specified period (e.g., 24-48 hours). Include an untreated control.

  • Add the radiolabeled precursor to the culture medium and incubate for a further period (e.g., 4-6 hours) to allow for metabolic labeling of newly synthesized lipids.

  • Harvest the cells and wash with phosphate-buffered saline.

  • Extract the total lipids from the cell pellets using a mixture of chloroform and methanol.

  • Separate the different lipid species by spotting the extracts onto an HPTLC plate and developing it with an appropriate solvent system.

  • Visualize and quantify the radiolabeled GSLs (e.g., glucosylceramide) using a phosphorimager or by scraping the corresponding spots from the plate and measuring the radioactivity with a scintillation counter.

  • Determine the reduction in the synthesis of GSLs in the iminosugar-treated cells compared to the control cells.

Conclusion

N-butyl-deoxynojirimycin is a multifaceted iminosugar that exerts significant effects on key metabolic pathways. Its ability to inhibit both glycosphingolipid biosynthesis and N-linked glycoprotein processing provides a powerful therapeutic tool for a range of metabolic disorders. The quantitative data on its enzyme inhibition highlights its potency and selectivity, while established experimental protocols allow for its further investigation and the discovery of new therapeutic applications for this class of compounds. The continued study of NB-DNJ and other iminosugars holds promise for the development of novel treatments for a variety of diseases with underlying metabolic dysregulation.

References

Investigating the Enzymatic Inhibition Profile of MeLAB: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the enzymatic inhibition profile of a compound specifically abbreviated as "MeLAB" did not yield any publicly available data. The scientific literature and chemical databases searched do not contain specific information on a molecule designated by this acronym, nor its effects on any enzymatic targets. The full chemical name, methyl (2E)-2-{[(4-chlorophenyl)formamido]methyl}-3-phenylprop-2-enoate, also did not retrieve specific enzymatic inhibition studies under the abbreviation "this compound".

Therefore, this guide will pivot to providing a robust framework for researchers, scientists, and drug development professionals on how to establish an enzymatic inhibition profile for a novel compound, using the requested in-depth technical format. This will include standardized experimental protocols and data presentation methods that would be applicable to a compound like "this compound," should it be synthesized and characterized.

Quantitative Data Presentation: A Template for "this compound"

Once experimental data is obtained, it is crucial to present it in a clear and comparative manner. The following table structure is recommended for summarizing the enzymatic inhibition potency of a test compound against a panel of enzymes.

Table 1: Hypothetical Enzymatic Inhibition Profile of this compound

Target EnzymeSubstrateThis compound IC₅₀ (µM)Inhibition TypeKᵢ (µM)Assay Conditions
Enzyme ASubstrate X[Insert Value][e.g., Competitive][Insert Value][e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25°C]
Enzyme BSubstrate Y[Insert Value][e.g., Non-competitive][Insert Value][e.g., 20 mM HEPES, pH 8.0, 5 mM MgCl₂, 37°C]
Enzyme CSubstrate Z[Insert Value][e.g., Uncompetitive][Insert Value][e.g., 100 mM Phosphate buffer, pH 7.0, 1 mM DTT, 30°C]

IC₅₀: The half-maximal inhibitory concentration. Kᵢ: The inhibition constant, a measure of the inhibitor's binding affinity.

Experimental Protocols: Determining Enzymatic Inhibition

The following are detailed methodologies for key experiments required to determine the enzymatic inhibition profile of a novel compound.

IC₅₀ Determination Assay

Objective: To determine the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Materials:

  • Target enzyme

  • Substrate specific to the enzyme

  • Test compound ("this compound")

  • Assay buffer (specific to the enzyme's optimal conditions)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the "this compound" stock solution to create a range of inhibitor concentrations.

  • In a 96-well plate, add the assay buffer, the target enzyme, and the various concentrations of "this compound" to respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will be specific to the substrate and product.

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mechanism of Inhibition (Kinetics) Study

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Materials:

  • Same as for IC₅₀ determination.

Procedure:

  • Select a fixed concentration of "this compound" (typically around the IC₅₀ value).

  • Set up a series of reactions with varying substrate concentrations.

  • For each substrate concentration, measure the initial reaction velocity in the absence and presence of the fixed "this compound" concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Michaelis-Menten plot (V₀ vs. [S]).

  • Analyze the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), in the presence of the inhibitor.

    • Competitive inhibition: Vmax remains unchanged, while Km increases.

    • Non-competitive inhibition: Vmax decreases, while Km remains unchanged.

    • Uncompetitive inhibition: Both Vmax and Km decrease.

Visualization of Workflows and Concepts

Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.

G cluster_0 IC50 Determination Workflow A Prepare Serial Dilutions of this compound B Add Enzyme and this compound to Plate A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Reaction Rate D->E F Plot % Inhibition vs. [this compound] E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC₅₀ of this compound.

G cluster_1 Enzyme Inhibition Mechanisms E Enzyme ES Enzyme-Substrate Complex E->ES Binds S EI Enzyme-Inhibitor Complex E->EI Binds I (Competitive) EI_nc EI_nc E->EI_nc Binds I (Non-competitive) S Substrate I Inhibitor ES->E Releases S ESI Enzyme-Substrate-Inhibitor Complex ES->ESI Binds I (Non-competitive) P Product ES->P Catalysis ESI_uc ESI_uc ES->ESI_uc Binds I (Uncompetitive) EI->E Releases I

Caption: Simplified binding pathways for different inhibition types.

An In-Depth Technical Guide to N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is a synthetic iminosugar belonging to the class of polyhydroxylated pyrrolidines. As an analogue of L-arabinitol, it acts as a competitive inhibitor of various glycosidases, enzymes crucial for carbohydrate metabolism. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological mechanism of action. Particular focus is given to its role as a glycosidase inhibitor and the subsequent impact on cellular signaling, specifically the Unfolded Protein Response (UPR). This document is intended to serve as a valuable resource for researchers in glycobiology, drug discovery, and related fields.

Physicochemical Properties

Quantitative data for N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is limited. The following tables summarize the available data for the parent L-arabinitol iminosugar and its D-enantiomer, along with calculated values for the N-methyl derivative.

Table 1: Core Physicochemical Properties

PropertyValueSource/Method
Chemical Formula C₆H₁₃NO₃Calculated
Molecular Weight 147.17 g/mol Calculated
Melting Point Not available
Boiling Point Not available
pKa Not available

Table 2: Physicochemical Data of Related Compounds

CompoundPropertyValueSource
1,4-Dideoxy-1,4-imino-D-arabinitolMelting Point113 °C[1]
1,4-Dideoxy-1,4-imino-D-arabinitolBoiling Point319.1 ± 37.0 °CPredicted
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochlorideSolubility (Water)19.60-20.40 mg/mL
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochlorideSolubility (DMSO)10 mg/mL
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochlorideSolubility (PBS, pH 7.2)1 mg/mL

Biological Activity and Mechanism of Action

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol's primary biological function is the inhibition of glycosidases. These enzymes are responsible for the hydrolysis of glycosidic bonds in carbohydrates. By mimicking the transition state of the natural substrate, iminosugars like N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol can bind to the active site of glycosidases, preventing the breakdown of complex sugars.

Glycosidase Inhibition

The inhibition of glycosidases, particularly α-glucosidases located in the endoplasmic reticulum (ER), disrupts the proper folding and maturation of glycoproteins. This interference with glycoprotein processing can lead to the accumulation of misfolded proteins within the ER, a condition known as ER stress.

Induction of the Unfolded Protein Response (UPR)

To cope with ER stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

  • Transiently attenuating protein translation to reduce the influx of new proteins into the ER.

  • Upregulating the expression of ER-resident chaperones and folding enzymes to enhance the protein-folding capacity.

  • Promoting the degradation of misfolded proteins through a process called ER-associated degradation (ERAD).

If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic signaling pathway, leading to programmed cell death.

UPR_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus MisfoldedProteins Accumulation of Misfolded Glycoproteins BiP BiP MisfoldedProteins->BiP Sequesters IRE1 IRE1 BiP->IRE1 PERK PERK BiP->PERK ATF6 ATF6 BiP->ATF6 XBP1_u XBP1u mRNA IRE1->XBP1_u Splices eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translocates to Golgi and is cleaved XBP1_s XBP1s mRNA XBP1_u->XBP1_s XBP1_protein XBP1s Protein XBP1_s->XBP1_protein Translates UPRE UPR Target Genes (Chaperones, ERAD components) XBP1_protein->UPRE Activates Transcription eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 Allows Translation ATF4->UPRE Activates Transcription ApoptosisGenes Apoptotic Genes ATF4->ApoptosisGenes Activates Transcription (prolonged stress) ATF6_cleaved->UPRE Activates Transcription Inhibitor N-Methyl-1,4-dideoxy- 1,4-imino-L-arabinitol Glucosidase α-Glucosidase Inhibitor->Glucosidase Inhibits Glucosidase->MisfoldedProteins Leads to (impaired glycoprotein folding)

Figure 1: The Unfolded Protein Response (UPR) pathway induced by glycosidase inhibition.

Experimental Protocols

Synthesis of N-Alkyl Iminosugars (General Protocol)

A common method for the N-alkylation of iminosugars is reductive amination. This procedure involves the reaction of the parent iminosugar with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • 1,4-dideoxy-1,4-imino-L-arabinitol

  • Formaldehyde (for N-methylation)

  • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or methanol (MeOH) as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., DCM/MeOH mixtures)

Procedure:

  • Dissolve 1,4-dideoxy-1,4-imino-L-arabinitol in the chosen solvent (DCM or MeOH).

  • Add formaldehyde (typically as an aqueous solution) in a slight molar excess.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Slowly add the reducing agent (STAB or NaBH₃CN) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol.

Synthesis_Workflow start Start dissolve Dissolve Iminosugar in Solvent start->dissolve add_aldehyde Add Formaldehyde dissolve->add_aldehyde stir1 Stir for 1-2h (Iminium Ion Formation) add_aldehyde->stir1 add_reducing_agent Add Reducing Agent (e.g., STAB) stir1->add_reducing_agent stir2 Stir until Completion (Monitor by TLC) add_reducing_agent->stir2 quench Quench with NaHCO₃ stir2->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end N-Methyl-1,4-dideoxy- 1,4-imino-L-arabinitol purify->end

Figure 2: General workflow for the synthesis of N-methylated iminosugars.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory activity of a compound against α-glucosidase by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (test compound)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and acarbose in DMSO.

  • Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

  • In a 96-well plate, add a specific volume of the α-glucosidase solution to each well containing either the test compound, positive control, or buffer (for control wells).

  • Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., sodium carbonate).

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[2][3]

Inhibition_Assay_Workflow start Start prepare_solutions Prepare Stock Solutions (Compound, Control, Enzyme, Substrate) start->prepare_solutions serial_dilutions Perform Serial Dilutions of Inhibitors prepare_solutions->serial_dilutions plate_setup Add Enzyme and Inhibitor/ Control/Buffer to 96-well Plate serial_dilutions->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add pNPG Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Add Stop Solution (e.g., Na₂CO₃) incubation->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition and IC₅₀ read_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 3: Workflow for an in vitro α-glucosidase inhibition assay.

Conclusion

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol represents a class of compounds with significant potential in biomedical research, primarily due to its ability to inhibit glycosidases. While specific physicochemical data for this particular derivative remains to be fully elucidated, the information available for related compounds provides a solid foundation for further investigation. The primary mechanism of action, through the disruption of glycoprotein processing and subsequent induction of the Unfolded Protein Response, highlights its potential as a tool to study cellular stress pathways and as a lead compound for the development of therapeutics for diseases associated with aberrant glycosylation, such as certain viral infections and metabolic disorders. The experimental protocols provided herein offer a starting point for the synthesis and biological evaluation of this and related iminosugars. Further research is warranted to fully characterize its properties and explore its therapeutic potential.

References

Unraveling the Therapeutic Potential of MeLAB in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "MeLAB" is ambiguous and does not correspond to a single, officially recognized therapeutic agent in publicly available scientific literature. This document explores the potential therapeutic targets of two distinct compounds, Melphalan and Melatonin , in cellular models, as it is plausible that "this compound" is a shorthand or misspelling of one of these agents. Both have been extensively studied in the context of cancer therapy and cellular signaling.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the cellular and molecular mechanisms of Melphalan and Melatonin. It includes quantitative data on their effects, detailed experimental protocols, and visualizations of key signaling pathways.

Melphalan: An Alkylating Agent Targeting DNA

Melphalan is a nitrogen mustard derivative and a potent alkylating agent used in chemotherapy for various cancers, including multiple myeloma and ovarian cancer. Its primary mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Effects of Melphalan on Cancer Cells

The cytotoxic and cytostatic effects of Melphalan have been quantified across numerous cancer cell lines. The following tables summarize key findings regarding its impact on cell viability, apoptosis, and cell cycle distribution.

Table 1: IC50 Values of Melphalan in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
RPMI 8226Multiple Myeloma8.9Not Specified
THP-1Acute Monocytic Leukemia6.26Not Specified
HL-60Promyelocytic Leukemia3.78Not Specified
MCF-7Breast Cancer33.7724
MCF-7Breast Cancer15.8848
MDA-MB-231Breast Cancer187.9024
MDA-MB-231Breast Cancer37.7848

Table 2: Effects of Melphalan on Cell Cycle Distribution and Apoptosis

Cell LineTreatment% of Cells in G2/M Phase% of Apoptotic Cells (Sub-G1)
pINDneo1 µM Melphalan (24h)34.3Not Specified
pINDneo3 µM Melphalan (24h)42.7Not Specified
pINDneo10 µM Melphalan (24h)58.8Not Specified
MDA-MB-231187.90 µM Melphalan (24h)Increase in S phase4.81-fold increase
Signaling Pathways Modulated by Melphalan

Melphalan's primary therapeutic target is DNA. By forming covalent bonds with DNA bases, particularly guanine, it creates interstrand and intrastrand cross-links.[1] This DNA damage triggers a cascade of cellular responses, primarily involving DNA damage response (DDR) pathways, cell cycle checkpoints, and apoptosis.

  • DNA Damage Response (DDR): Melphalan-induced DNA lesions activate the DDR network. This involves the phosphorylation of histone H2AX (forming γH2AX), a sensitive marker of DNA double-strand breaks, which are formed as intermediates during the repair of interstrand cross-links.[3][4]

  • Cell Cycle Arrest: The DDR activation leads to cell cycle arrest, predominantly at the G2/M phase, to allow time for DNA repair.[1][5] This is a characteristic response to DNA cross-linking agents.[5]

  • Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. Melphalan can activate the intrinsic (mitochondrial) pathway of apoptosis.[2]

  • Oxidative Stress: Melphalan treatment can induce the production of reactive oxygen species (ROS), contributing to its cytotoxicity.[6][7] This oxidative stress can lead to further cellular damage, including lipid and protein oxidation.[7] Resistance to melphalan has been associated with an elevated oxidative stress response in cancer cells.[8][9]

Melphalan_Signaling_Pathway Melphalan Melphalan DNA DNA Melphalan->DNA ROS Reactive Oxygen Species (ROS) Melphalan->ROS DNA_Damage DNA Cross-links DNA->DNA_Damage DDR DNA Damage Response (γH2AX) DNA_Damage->DDR Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Simplified signaling pathway of Melphalan.

Melatonin: A Pleiotropic Molecule with Oncostatic Properties

Melatonin, a hormone primarily synthesized by the pineal gland, is known for its role in regulating circadian rhythms. However, a growing body of evidence demonstrates its oncostatic (cancer-inhibiting) properties in various cancer cell models.[10] Its mechanisms of action are multifaceted, involving the modulation of cell cycle, induction of apoptosis, and regulation of oxidative stress.[10]

Quantitative Effects of Melatonin on Cancer Cells

Melatonin's effects on cancer cells are often dose-dependent, with pharmacological concentrations typically required for significant anti-cancer activity. The following tables summarize key quantitative data.

Table 3: IC50 Values of Melatonin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure Time
MCF-7Breast CancerNot specified (antiproliferative at 10⁻¹¹ to 10⁻⁹ M)Not Specified
T47DBreast CancerNo significant effect up to 10⁻⁴ M3-4 days
SGC7901Gastric CancerOptimal at 2 mM24 h

Table 4: Effects of Melatonin on Cell Cycle Distribution and Apoptosis

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Apoptotic Cells
293S2 mM Melatonin (48h)No significant changeSlight alterationNo significant changeNo significant cell death
HeLa0.5 mg/ml Melatonin (72h)DecreaseNot SpecifiedIncrease41.37 (Sub-G1)
HT-290.5 mg/ml Melatonin (72h)DecreaseNot SpecifiedIncrease34.54 (Sub-G1)
JURKAT0.5 mg/ml Melatonin (72h)DecreaseNot SpecifiedIncrease14.67 (Sub-G1)
SGC79012 mM Melatonin (24h)Not SpecifiedNot SpecifiedNot Specified46.1
Signaling Pathways Modulated by Melatonin

Melatonin's anti-cancer effects are mediated through a complex interplay of signaling pathways. Unlike classical chemotherapy, melatonin can exhibit both pro-oxidant and anti-oxidant activities, depending on the cellular context.[11][12]

  • Cell Cycle Regulation: Melatonin can induce cell cycle arrest at different phases depending on the cancer type. In some cell lines, it causes a G0/G1 arrest by downregulating proteins like p-AKT and c-myc, while in others, it induces a G2/M arrest through the upregulation of MAPK family members like JNK and p38.[10]

  • Apoptosis Induction: Melatonin can trigger apoptosis through both the intrinsic and extrinsic pathways.[13][14] It has been shown to regulate the expression of Bcl-2 family proteins and activate caspases.[15]

  • Modulation of Oxidative Stress: In cancer cells, melatonin can act as a pro-oxidant, leading to an increase in reactive oxygen species (ROS) production.[16][17] This elevation in ROS can contribute to the induction of apoptosis.[13] This is in contrast to its well-known antioxidant role in normal cells.[11] The pro-oxidant effect in cancer cells may be mediated by the inhibition of antioxidant enzymes and the destabilization of hypoxia-inducible factor-1α (HIF-1α).[11]

  • PI3K/Akt/mTOR Pathway: Melatonin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism in many cancers.[18]

Melatonin_Signaling_Pathway Melatonin Melatonin PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Melatonin->PI3K_Akt_mTOR inhibits Cell_Cycle_Proteins Cell Cycle Proteins Melatonin->Cell_Cycle_Proteins regulates Apoptosis_Proteins Apoptosis-related Proteins Melatonin->Apoptosis_Proteins regulates ROS Reactive Oxygen Species (ROS) Melatonin->ROS Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Oxidative_Stress Pro-oxidant Effect ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Key signaling pathways modulated by Melatonin.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the therapeutic potential of compounds like Melphalan and Melatonin in cellular models.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Melphalan or Melatonin) and incubate for the desired period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[19]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to reduce background.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture plates.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

  • Cells treated with the test compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate for at least 30 minutes on ice.[21]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[21]

  • Staining: Resuspend the cell pellet in PI staining solution.[22][23]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[23]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI.

Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[24][25]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.[25]

Experimental_Workflow cluster_assays Downstream Assays Cell_Viability Cell Viability (MTT Assay) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Western_Blot Western Blot Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with Melphalan or Melatonin Cell_Culture->Compound_Treatment Cell_Harvesting Cell Harvesting Compound_Treatment->Cell_Harvesting Cell_Harvesting->Cell_Viability Cell_Harvesting->Apoptosis_Assay Cell_Harvesting->Cell_Cycle_Analysis Cell_Harvesting->Western_Blot

Caption: A typical experimental workflow.

References

In-depth Technical Guide: Exploring the Structure-Activity Relationship of MeLAB Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the user: Following a comprehensive multi-step search for "MeLAB (Methyl-L-aspartyl-L-beta-homophenylalanine)" and its derivatives, it has been determined that there is no publicly available scientific literature or data corresponding to a molecule with this specific name or structure. The search included broad and specific queries for its biological activity, synthesis, pharmacological profile, and any associated structure-activity relationship (SAR) studies.

Consequently, the core requirements of this request—summarizing quantitative data, providing detailed experimental protocols, and creating visualizations for signaling pathways and workflows related to this compound derivatives—cannot be fulfilled due to the absence of the necessary foundational information in the public domain.

It is possible that "this compound" is an internal corporate designation, a novel compound with research that has not yet been published, or a hypothetical molecule. Without access to proprietary databases or unpublished research, a technical guide on its structure-activity relationship cannot be generated.

We are prepared to revisit this topic should new information become publicly available or if a more common name or CAS number for this compound can be provided.

Unraveling the In Vitro Effects of Metformin on Carbohydrate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound referred to as "MeLAB" did not yield specific information regarding its effects on carbohydrate metabolism in vitro. "this compound" may be a novel, proprietary, or less publicly documented substance. Therefore, this guide has been structured as a comprehensive template, utilizing the well-researched anti-diabetic drug Metformin as a prime example to illustrate the requested format and content. This document is intended to serve as a detailed framework for researchers, scientists, and drug development professionals.

Introduction: Metformin's Impact on Cellular Glucose Homeostasis

Metformin is a first-line therapeutic agent for type 2 diabetes, primarily exerting its antihyperglycemic effects by modulating carbohydrate metabolism at the cellular level.[1][2] Its principal mechanisms of action, investigated extensively through in vitro studies, include the suppression of hepatic gluconeogenesis, enhancement of glucose uptake in peripheral tissues, and alterations in glycolysis and mitochondrial respiration.[2][3] A key molecular target of metformin is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy balance.[4][5] This guide delineates the core in vitro effects of metformin on carbohydrate metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Enhancement of Glucose Uptake

Metformin is known to increase glucose uptake in various cell types, including adipocytes and skeletal muscle cells, a crucial mechanism for lowering blood glucose.[2][6] This effect is largely attributed to the increased translocation of the glucose transporter 4 (GLUT4) to the plasma membrane.[6][7]

Quantitative Data: Metformin's Effect on Glucose Uptake
Cell LineMetformin ConcentrationDuration of TreatmentParameter MeasuredObserved EffectReference
L6-GLUT4 Myotubes1 mM20-24 hoursHA-GLUT4-GFP on Plasma Membrane40% increase[2]
3T3-L1 PreadipocytesNot specifiedNot specifiedGLUT4 TranslocationIncreased (suppressed by CAP or Cbl knockdown)[7][8]
Human AdipocytesNot specified24 hoursGlucose Uptake & GLUT4 mRNASignificantly increased[6]
Cardiomyocytes10 µM60 minutes2-NBDG Glucose UptakeSignificantly ameliorated HUA-reduced uptake[9]
HeyA8 Ovarian Cancer Cells5 mM24 hours (hyperglycemic conditions)2-NBDG Glucose UptakeSignificant increase[10]
Experimental Protocol: GLUT4 Translocation Assay (Flow Cytometry)

This protocol is adapted from methodologies used to assess GLUT4 translocation in cell lines like L6-GLUT4myc.[11]

  • Cell Culture: L6-GLUT4myc myoblasts are cultured to myotubes in 6-well plates.

  • Serum Starvation: Myotubes are serum-starved for 3 hours prior to the experiment.

  • Treatment: Cells are treated with Metformin (e.g., 1 mM) or a vehicle control for a specified duration (e.g., 18-24 hours). Insulin (100 nM for 20 minutes) can be used as a positive control.[11]

  • Cell Detachment: Cells are washed with PBS and detached using a non-enzymatic cell dissociation solution.

  • Primary Antibody Staining: The cell suspension is incubated with a primary antibody against the exofacial tag of GLUT4 (e.g., anti-c-Myc antibody for L6-GLUT4myc cells) for 45 minutes at room temperature.[11]

  • Secondary Antibody Staining: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 647-conjugated) for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: The fluorescence intensity of the cells is quantified using a flow cytometer. An increase in fluorescence indicates a higher amount of GLUT4 on the cell surface.

Modulation of Glycolysis

Metformin's impact on glycolysis is complex and can be cell-type dependent. In some contexts, particularly under conditions of mitochondrial inhibition, metformin can lead to an increase in the rate of glycolysis.[12][13]

Quantitative Data: Metformin's Effect on Glycolysis
Cell LineMetformin ConcentrationDuration of TreatmentParameter MeasuredObserved EffectReference
Intestinal Cells1 mM24 hoursGlycolysis Rate (ECAR)Increased[12]
Jurkat T Cells5 mM48 hoursGlycolytic ATP ProductionNo compensatory increase to offset reduced OxPhos[13]
Primary Rat Astrocytes10 mM4 hoursLactate ReleaseIncreased[14]
HeyA8 Ovarian Cancer Cells0-5 mM24 hours (hyperglycemic)Glycolytic FluxDose-dependent increase[10]
Experimental Protocol: Glycolysis Rate Assay (Extracellular Acidification Rate - ECAR)

This protocol outlines the use of a Seahorse XF Analyzer to measure the rate of glycolysis.[12]

  • Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.

  • Treatment: Cells are treated with Metformin or vehicle control for the desired duration.

  • Assay Preparation: Prior to the assay, the culture medium is replaced with a bicarbonate-free, low-buffer assay medium, and the cells are incubated in a non-CO2 incubator.

  • Seahorse XF Analysis: The microplate is placed in a Seahorse XF Analyzer. The instrument measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus glycolysis.

  • Glycolytic Stress Test: A glycolytic stress test can be performed by sequential injections of glucose, oligomycin (an ATP synthase inhibitor to maximize glycolysis), and 2-deoxyglucose (a glycolysis inhibitor).[12]

  • Data Normalization: ECAR values are typically normalized to cell number or protein concentration.[12]

Inhibition of Hepatic Gluconeogenesis

A primary effect of metformin is the suppression of glucose production in the liver (hepatic gluconeogenesis).[1][15][16] This is achieved through both AMPK-dependent and independent mechanisms that lead to reduced expression of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[15][16]

Quantitative Data: Metformin's Effect on Gluconeogenesis
Cell ModelMetformin ConcentrationConditionParameter MeasuredObserved EffectReference
Mouse Primary Hepatocytes250 µM - 1 mMcAMP-stimulatedCumulative Glucose ProductionInhibition[15]
H4IIE Hepatoma Cells0.5 - 2 mMcAMP/Dex-inducedPEPCK and G6Pase ExpressionDose-dependent repression[16]
AML12 CellsNot specifiedcAMP/Dex-inducedGluconeogenic Gene ExpressionTime- and dose-dependent inhibition[16]
Rat Primary HepatocytesNot specifiedcAMP/Dex-inducedGluconeogenic Gene ExpressionTime- and dose-dependent inhibition[16]
Experimental Protocol: In Vitro Gluconeogenesis Assay
  • Cell Culture: Primary hepatocytes or hepatoma cell lines (e.g., HepG2, H4IIE) are cultured in appropriate media.

  • Pre-incubation: Cells are washed with PBS and incubated in a glucose-free medium containing gluconeogenic substrates (e.g., lactate and pyruvate).

  • Treatment: Cells are treated with various concentrations of Metformin or a vehicle control, along with a stimulator of gluconeogenesis (e.g., dexamethasone and cyclic AMP).

  • Incubation: The cells are incubated for a defined period (e.g., 3-6 hours).

  • Glucose Measurement: At the end of the incubation, the amount of glucose released into the medium is measured using a glucose oxidase assay kit.

  • Data Analysis: The rate of glucose production is calculated and normalized to the protein content of the cell lysate.

Inhibition of Mitochondrial Respiration

Metformin is known to accumulate in mitochondria and specifically inhibit Complex I of the electron transport chain.[17][18][19] This leads to a decrease in cellular oxygen consumption and a reduction in ATP synthesis.[17][20]

Quantitative Data: Metformin's Effect on Mitochondrial Respiration

| Cell/Mitochondria Source | Metformin Concentration | Parameter Measured | Observed Effect | Reference | |---|---|---|---|---|---| | Primary Hepatocytes | 75 µM | Basal Oxygen Consumption Rate | Increased |[21] | | Primary Hepatocytes | > 75 µM | Basal Oxygen Consumption Rate | Decreased |[21] | | MCF7 Breast Cancer Cells | Not specified | Mitochondrial Respiration | ~20% decrease in glucose media |[17] | | Isolated Liver/Brain Mitochondria | 0.5 - 5 mM | Complex I-mediated Respiration | Specific inhibition |[18] | | KB Carcinoma Cells | Not specified | Respiration in intact cells | Significantly decreased |[19] |

Experimental Protocol: Mitochondrial Respiration Assay (Oxygen Consumption Rate - OCR)

This protocol uses a Seahorse XF Analyzer to measure mitochondrial oxygen consumption.

  • Cell Seeding and Treatment: As described in the glycolysis assay protocol.

  • Assay Preparation: Similar to the ECAR assay, cells are placed in a low-buffer assay medium and equilibrated.

  • Seahorse XF Analysis: The instrument measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

  • Mito Stress Test: A mitochondrial stress test is performed by sequential injections of oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent to measure maximal respiration), and a mixture of rotenone/antimycin A (Complex I and III inhibitors to measure non-mitochondrial respiration).[13]

  • Data Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiratory capacity, are calculated from the OCR profile.

Visualizing Metformin's Mechanism of Action

Signaling Pathway: Metformin and AMPK Activation

Metformin's inhibition of mitochondrial Complex I leads to a decrease in the cellular ATP:AMP ratio. This change is sensed by AMP-activated protein kinase (AMPK), which becomes activated through phosphorylation. Activated AMPK then phosphorylates downstream targets to restore energy homeostasis, in part by inhibiting anabolic pathways like gluconeogenesis and stimulating catabolic processes like glucose uptake.

Metformin_AMPK_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits ATP_AMP_Ratio Decreased ATP:AMP Ratio Mitochondria->ATP_AMP_Ratio AMPK AMPK Activation ATP_AMP_Ratio->AMPK Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Glucose Uptake (GLUT4 Translocation) AMPK->Glucose_Uptake Promotes

Metformin's core mechanism via AMPK activation.
Experimental Workflow: In Vitro Analysis of a Metabolic Modulator

The following diagram illustrates a typical workflow for investigating the in vitro effects of a compound like metformin on carbohydrate metabolism.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Metabolic Assays cluster_molecular Molecular Analysis cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., Hepatocytes, Myotubes) Compound_Treatment 2. Compound Treatment (e.g., Metformin Dosing) Cell_Culture->Compound_Treatment Glucose_Uptake_Assay 3a. Glucose Uptake Assay (e.g., 2-NBDG) Glycolysis_Assay 3b. Glycolysis Assay (ECAR Measurement) Gluconeogenesis_Assay 3c. Gluconeogenesis Assay (Glucose Output) Respiration_Assay 3d. Respiration Assay (OCR Measurement) Western_Blot 4a. Western Blot (e.g., p-AMPK) qPCR 4b. qPCR (e.g., PEPCK, G6Pase mRNA) Data_Analysis 5. Data Compilation & Statistical Analysis Conclusion 6. Conclusion on Mechanism of Action Data_Analysis->Conclusion

A generalized workflow for in vitro metabolic studies.

References

Preliminary Studies on the Cytotoxicity of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the preliminary cytotoxic studies on N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol and related iminosugar compounds. Due to a lack of direct studies on the title compound, this paper draws upon available data for structurally similar N-alkylated iminosugars to infer potential cytotoxic activity and to provide a framework for future investigation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to Iminosugars and Cytotoxicity

Iminosugars are carbohydrate mimetics in which the endocyclic oxygen atom is replaced by a nitrogen atom. This structural modification often leads to potent and specific inhibition of glycosidases, enzymes that play crucial roles in a wide range of cellular processes, including glycoprotein folding and processing, lysosomal catabolism, and cell-cell recognition. The therapeutic potential of iminosugars has been explored in various contexts, including viral infections, lysosomal storage disorders, and cancer.

The N-alkylation of iminosugars has been shown to significantly modulate their biological activity, including their cytotoxic effects. The length and nature of the N-alkyl chain can influence the compound's lipophilicity, cellular uptake, and interaction with target enzymes, thereby impacting its overall cytotoxic profile.

Cytotoxicity Data for Related N-Alkylated Iminosugars

Direct quantitative cytotoxicity data for N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is not currently available in the published literature. However, studies on analogous N-alkylated iminosugars provide valuable insights into the potential cytotoxic properties of this class of compounds. The following tables summarize the reported cytotoxic activities of various N-alkylated iminosugars against different cancer cell lines.

Table 1: Cytotoxicity of 5-O-Alkyl 1,4-Imino-1,4-dideoxy-D-ribitols

CompoundCell LineIC50 (µM)Reference
1,4-Dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitolSKBR3 (Breast Cancer)~2[1]
1,4-Dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitolJURKAT (T-cell leukemia)~8[1]
C18-analogues of 5-O-alkyl 1,4-imino-1,4-dideoxy-D-ribitolSKBR3 (Breast Cancer)< 10[1]

Table 2: Enzyme Inhibitory Activity of N-Substituted Imino-D-lyxitols

While not direct cytotoxicity data, the inhibition of glycosidases, such as mannosidases, is a key mechanism through which some iminosugars exert their anti-cancer effects.

CompoundEnzymeIC50 (µM)Ki (nM)Reference
N-9-amidinononyl imino-D-lyxitolDrosophila melanogaster GMIIb-40[2]
N-2-(1-naphthyl)ethyl imino-D-lyxitolDrosophila melanogaster GMIIb-40[2]
N-9-amidinononyl imino-D-lyxitolCaenorhabditis elegans AMAN-2-150[2]
N-2-(1-naphthyl)ethyl imino-D-lyxitolCaenorhabditis elegans AMAN-2-150[2]
N-2-naphthylmethyl imino-D-lyxitolDrosophila melanogaster GMIIb2.4-[2]
4-iodobenzyl imino-D-lyxitolDrosophila melanogaster GMIIb2.4-[2]
N-2-naphthylmethyl imino-D-lyxitolCaenorhabditis elegans AMAN-27.6-[2]
4-iodobenzyl imino-D-lyxitolCaenorhabditis elegans AMAN-27.6-[2]

Experimental Protocols

The following is a detailed methodology for a standard cytotoxicity assay that can be employed for the evaluation of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (test compound)

  • Cancer cell line of interest (e.g., SKBR3, JURKAT)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Experimental Workflow for Cytotoxicity Screening

G A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (24-72 hours) B->C D MTT Addition C->D E Formazan Formation (2-4 hours) D->E F Solubilization E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Determination) G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Potential Mechanism of Action: Glycosidase Inhibition

N-alkylated iminosugars are known to inhibit glycosidases, which can disrupt cellular processes and lead to cytotoxicity. The N-methylation of 1,4-dideoxy-1,4-imino-D-arabinitol has been reported to decrease its inhibitory activity against several glycosidases.[4] This suggests that the cytotoxic effects of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol may be mediated by a different mechanism or that the L-enantiomer interacts differently with target enzymes.

G cluster_0 Cellular Environment N-Methyl-Iminosugar N-Methyl-Iminosugar Glycosidase Glycosidase N-Methyl-Iminosugar->Glycosidase Inhibition Product Product Glycosidase->Product Catalysis Cellular Disruption Cellular Disruption Glycosidase->Cellular Disruption Substrate Substrate Substrate->Glycosidase Binding

Caption: Inhibition of glycosidase by an N-methylated iminosugar.

Conclusion and Future Directions

While direct experimental data on the cytotoxicity of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is lacking, the information available for structurally related N-alkylated iminosugars suggests that this compound may possess cytotoxic properties. The provided experimental protocol for the MTT assay offers a robust method for determining its in vitro efficacy against various cancer cell lines.

Future research should focus on:

  • Synthesizing and purifying N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol.

  • Evaluating its cytotoxicity against a panel of human cancer cell lines to determine its IC50 values.

  • Investigating the underlying mechanism of action, including its effects on specific glycosidases and the induction of apoptosis.

  • Exploring the structure-activity relationship by synthesizing and testing a series of N-alkylated derivatives of 1,4-dideoxy-1,4-imino-L-arabinitol.

These studies will be crucial in elucidating the therapeutic potential of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol as a novel anti-cancer agent.

References

Methodological & Application

Synthesis Protocol for N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol, a valuable iminosugar for research and development in therapeutics. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology from a common starting material to the final methylated product.

Introduction

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is a polyhydroxylated pyrrolidine, a class of compounds known for their glycosidase inhibitory activity. These iminosugars are structural mimics of monosaccharides, where the endocyclic oxygen is replaced by a nitrogen atom. This structural feature allows them to act as competitive inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism. The L-enantiomer, 1,4-dideoxy-1,4-imino-L-arabinitol (L-AB1), and its derivatives are of particular interest for their potential therapeutic applications in areas such as diabetes, viral infections, and cancer. This document outlines a two-stage synthesis strategy: the initial synthesis of the L-AB1 precursor from D-xylose, followed by its N-methylation to yield the target compound.

Synthesis Overview

The synthesis of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is accomplished in two primary stages. The first stage involves the synthesis of the precursor molecule, 1,4-dideoxy-1,4-imino-L-arabinitol hydrochloride (L-AB1 HCl), from the readily available starting material, D-xylose. This multi-step process involves the strategic formation of the pyrrolidine ring. The second stage is the N-methylation of the L-AB1 precursor, which can be efficiently achieved via an Eschweiler-Clarke reaction.

Synthesis_Workflow D_Xylose D-Xylose Multi_Step Multi-step Synthesis D_Xylose->Multi_Step L_AB1 1,4-dideoxy-1,4-imino-L-arabinitol (L-AB1) Multi_Step->L_AB1 N_Methylation N-Methylation (Eschweiler-Clarke) L_AB1->N_Methylation Final_Product N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol N_Methylation->Final_Product

Figure 1: Overall synthetic workflow for N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol.

Experimental Protocols

Stage 1: Synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol hydrochloride (L-AB1 HCl) from D-Xylose

A concise synthesis of 1,4-dideoxy-1,4-imino-L-arabinitol hydrochloride from D-xylose has been reported.[1] This chemo-enzymatic strategy is an efficient route to the L-AB1 precursor. The key step in this synthesis involves the stereospecific intramolecular substitution of a hydroxyl group, with water as the only byproduct, highlighting its green chemistry aspects.[1] The overall synthesis from D-xylose to L-AB1 HCl is accomplished in six steps with a reported overall yield of 12%.[1]

Due to the proprietary nature of the detailed step-by-step industrial synthesis, specific reagent quantities and reaction conditions for each of the six steps are not publicly available. However, the general strategy involves the chemical modification and cyclization of D-xylose to form the desired pyrrolidine ring structure.

Table 1: Summary of Stage 1 Synthesis

ParameterValueReference
Starting MaterialD-Xylose[1]
Product1,4-dideoxy-1,4-imino-L-arabinitol HCl (L-AB1 HCl)[1]
Number of Steps6[1]
Overall Yield12%[1]
Stage 2: N-Methylation of 1,4-dideoxy-1,4-imino-L-arabinitol

The N-methylation of the secondary amine in L-AB1 is effectively carried out using the Eschweiler-Clarke reaction. This one-pot reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.

Materials and Reagents:

  • 1,4-dideoxy-1,4-imino-L-arabinitol (L-AB1)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) for basification

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Experimental Procedure:

  • Reaction Setup: To a solution of 1,4-dideoxy-1,4-imino-L-arabinitol (1.0 equivalent) in water, add formic acid (approximately 1.8 equivalents).

  • Addition of Formaldehyde: To this mixture, add a 37% aqueous solution of formaldehyde (approximately 1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and 1M HCl to the mixture.

    • Wash the aqueous layer with dichloromethane (DCM) to remove any non-polar impurities.

    • Basify the aqueous phase to a pH of approximately 11 using a suitable base (e.g., NaOH or NaHCO₃).

    • Extract the product from the basified aqueous layer with DCM (3 x volumes).

  • Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel to afford the pure N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol.

Table 2: Reagent Quantities for N-Methylation

ReagentMolar Equivalents
1,4-dideoxy-1,4-imino-L-arabinitol (L-AB1)1.0
Formic Acid1.8
Formaldehyde (37% aq. solution)1.1

A high yield of the tertiary amine (up to 98%) can be expected based on general procedures for the Eschweiler-Clarke reaction.[2]

N_Methylation_Pathway L_AB1 L-AB1 (Secondary Amine) Iminium_Ion Iminium Ion Intermediate L_AB1->Iminium_Ion + HCHO - H2O Formaldehyde Formaldehyde (HCHO) Hydride_Transfer Hydride Transfer Iminium_Ion->Hydride_Transfer Formic_Acid Formic Acid (HCOOH) Formic_Acid->Hydride_Transfer Provides Hydride Final_Product N-Methyl-L-AB1 (Tertiary Amine) Hydride_Transfer->Final_Product CO2 CO2 Hydride_Transfer->CO2

Figure 2: Signaling pathway of the Eschweiler-Clarke N-methylation reaction.

Characterization Data

The final product, N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol, should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Expected Analytical Data

Analysis TechniqueExpected Observations
¹H NMR Appearance of a singlet corresponding to the N-methyl group protons. Shifts in the signals of the pyrrolidine ring protons compared to the starting material.
¹³C NMR Appearance of a signal for the N-methyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the N-methylated product.
Purity (e.g., by HPLC) Should indicate high purity of the final compound after purification.

Conclusion

This application note provides a detailed and practical guide for the synthesis of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol. The two-stage process, involving the initial synthesis of the L-AB1 precursor followed by a robust N-methylation reaction, offers an accessible route to this valuable iminosugar for researchers in the field of drug discovery and development. The provided protocols and data will aid in the successful synthesis and characterization of this promising compound.

References

Application Notes and Protocols for Glycosidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Utilization of a Test Compound in a Glycosidase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, leading to the release of smaller sugars. The inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes mellitus, as it can delay carbohydrate digestion and consequently lower postprandial blood glucose levels.[1][2] This document provides a detailed protocol for assessing the inhibitory potential of a test compound against α-glucosidase, a key intestinal enzyme involved in carbohydrate breakdown.

The assay described herein is a colorimetric method that utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzymatic cleavage of pNPG by α-glucosidase releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1] The intensity of the yellow color is directly proportional to the enzyme's activity. Therefore, a reduction in color formation in the presence of a test compound indicates inhibition of the enzyme.

Experimental Workflow

The overall experimental workflow for the α-glucosidase inhibition assay is depicted below.

Glycosidase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) prep_plates Prepare 96-well Plate prep_reagents->prep_plates add_enzyme Add α-Glucosidase and Test Compound/Control prep_plates->add_enzyme incubate1 Pre-incubate add_enzyme->incubate1 add_substrate Add pNPG Substrate incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 stop_reaction Stop Reaction (Add Sodium Carbonate) incubate2->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: General workflow for the α-glucosidase inhibition assay.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for determining α-glucosidase inhibition.[3][4][5]

Required Materials
  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test Compound (e.g., MeLAB)

  • Acarbose (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.

  • α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase in the phosphate buffer to a final concentration of 1.0 U/mL. Prepare this solution fresh before each experiment.

  • pNPG Solution (5 mM): Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM. Prepare this solution fresh before each experiment.

  • Test Compound and Acarbose Solutions: Dissolve the test compound and acarbose (positive control) in DMSO to create stock solutions. Further dilute these stock solutions with phosphate buffer to achieve a range of desired concentrations. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water to a final concentration of 0.1 M.

Assay Procedure
  • Add 50 µL of the phosphate buffer to all wells of a 96-well plate.

  • Add 20 µL of the various concentrations of the test compound or acarbose to the respective wells. For the control (100% enzyme activity), add 20 µL of the phosphate buffer.

  • Add 20 µL of the α-glucosidase solution to all wells except the blank.

  • Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.[3]

  • Initiate the enzymatic reaction by adding 20 µL of the pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.[3]

  • Stop the reaction by adding 100 µL of the 0.1 M sodium carbonate solution to all wells.[5]

  • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (enzyme and substrate without inhibitor).

  • A_sample is the absorbance of the sample (enzyme, substrate, and test compound).

The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Sample Data Presentation

The following tables present hypothetical data for the inhibition of α-glucosidase by a test compound and the positive control, acarbose.

Table 1: Absorbance Readings at 405 nm

Concentration (µg/mL)Test Compound (Absorbance)Acarbose (Absorbance)
Control (0)1.2501.250
101.0501.100
250.8750.950
500.6250.750
1000.3750.500
2500.1500.250

Table 2: Percentage Inhibition and IC₅₀ Values

Concentration (µg/mL)Test Compound (% Inhibition)Acarbose (% Inhibition)
1016.012.0
2530.024.0
5050.040.0
10070.060.0
25088.080.0
IC₅₀ (µg/mL) 50.0 62.5

Mechanism of Inhibition

To understand how the test compound inhibits the enzyme, kinetic studies can be performed. By measuring the reaction rates at different substrate and inhibitor concentrations, a Lineweaver-Burk plot can be generated to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

References

Application Notes and Protocols for N-Alkyl Iminosugars in Postprandial Hyperglycemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Postprandial hyperglycemia, the spike in blood glucose levels after a meal, is a critical factor in the pathophysiology of type 2 diabetes and its associated complications. A key therapeutic strategy to manage this condition is the inhibition of intestinal α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Iminosugars, sugar analogues where the ring oxygen is replaced by a nitrogen atom, are potent inhibitors of these enzymes. This document provides detailed application notes and protocols for the study of N-alkylated 1,4-dideoxy-1,4-imino-L-arabinitol derivatives, a promising class of α-glucosidase inhibitors, using α-1-C-Butyl-1,4-dideoxy-1,4-imino-L-arabinitol (a potent analogue) as a case study for investigating postprandial hyperglycemia.

Mechanism of Action: Inhibition of Intestinal α-Glucosidases

N-alkylated 1,4-dideoxy-1,4-imino-L-arabinitol derivatives function as competitive inhibitors of α-glucosidases located in the brush border of the small intestine. By mimicking the structure of the natural carbohydrate substrates, these iminosugars bind to the active site of enzymes such as maltase, sucrase, and isomaltase. This binding prevents the hydrolysis of disaccharides and oligosaccharides, thereby delaying carbohydrate digestion and reducing the rate of glucose absorption into the bloodstream. The consequence is a blunted and delayed postprandial glucose peak.

Mechanism_of_Action Complex_Carbohydrates Complex_Carbohydrates Disaccharides Disaccharides Complex_Carbohydrates->Disaccharides Digestion alpha_Glucosidases Intestinal α-Glucosidases (Maltase, Sucrase) Disaccharides->alpha_Glucosidases Substrate Glucose Glucose alpha_Glucosidases->Glucose Hydrolysis Bloodstream_Absorption Glucose Absorption (Bloodstream) Glucose->Bloodstream_Absorption Postprandial_Hyperglycemia Postprandial_Hyperglycemia Bloodstream_Absorption->Postprandial_Hyperglycemia Inhibitor N-Alkyl-1,4-dideoxy- 1,4-imino-L-arabinitol Inhibitor->alpha_Glucosidases Competitive Inhibition

Caption: Mechanism of α-glucosidase inhibition by N-alkylated 1,4-dideoxy-1,4-imino-L-arabinitol.

Quantitative Data: In Vitro α-Glucosidase Inhibitory Activity

The following table summarizes the inhibitory activity of α-1-C-Butyl-1,4-dideoxy-1,4-imino-L-arabinitol against key intestinal α-glucosidases. This data is crucial for assessing the potency and selectivity of the compound.

Enzyme Targetα-1-C-Butyl-1,4-dideoxy-1,4-imino-L-arabinitol IC₅₀ (µM)
Intestinal Maltase0.13[1][2]
Intestinal Isomaltase4.7[1][2]
Intestinal Sucrase0.032[1][2]

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol details the procedure for determining the IC₅₀ values of N-alkylated 1,4-dideoxy-1,4-imino-L-arabinitol derivatives against intestinal α-glucosidases.

Materials:

  • Rat intestinal acetone powder

  • Phosphate buffer (pH 7.0)

  • Substrates: Maltose, Sucrose, Isomaltose (or p-nitrophenyl-α-D-glucopyranoside for a colorimetric assay)

  • N-alkylated 1,4-dideoxy-1,4-imino-L-arabinitol derivative (test compound)

  • Acarbose (positive control)

  • Glucose oxidase kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Suspend rat intestinal acetone powder in phosphate buffer. Centrifuge to remove debris and collect the supernatant containing the crude α-glucosidase enzymes.

  • Assay Reaction:

    • In a 96-well plate, add phosphate buffer, varying concentrations of the test compound or acarbose, and the enzyme solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate (e.g., maltose or sucrose).

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Quantification of Glucose:

    • Stop the reaction (e.g., by heat inactivation).

    • Measure the amount of glucose produced using a glucose oxidase kit according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by non-linear regression analysis.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Enzyme Solution (from rat intestinal powder) C Mix Enzyme and Inhibitor (Pre-incubation) A->C B Prepare Substrate and Inhibitor Solutions B->C D Add Substrate (Start Reaction) C->D E Incubate at 37°C D->E F Stop Reaction and Measure Glucose Production E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Protocol 2: In Vivo Oral Carbohydrate Tolerance Test (OCTT)

This protocol is designed to evaluate the in vivo efficacy of N-alkylated 1,4-dideoxy-1,4-imino-L-arabinitol derivatives in reducing postprandial hyperglycemia in an animal model.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice (fasted overnight)

  • N-alkylated 1,4-dideoxy-1,4-imino-L-arabinitol derivative (test compound)

  • Acarbose or Miglitol (positive control)

  • Vehicle (e.g., water or saline)

  • Carbohydrate solution (e.g., sucrose or maltose, 2 g/kg body weight)

  • Blood glucose meter and test strips

  • Oral gavage needles

Procedure:

  • Animal Preparation: Fast the animals overnight (12-16 hours) with free access to water.

  • Compound Administration:

    • Divide the animals into groups: Vehicle control, Positive control, and Test compound group(s) with varying doses.

    • Administer the test compound, positive control, or vehicle orally via gavage.

  • Carbohydrate Loading:

    • After a set time following compound administration (e.g., 30 minutes), administer the carbohydrate solution orally.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at baseline (0 min, before carbohydrate loading) and at various time points post-carbohydrate loading (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration against time for each group.

    • Calculate the area under the curve (AUC) for the blood glucose excursion for each animal.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the blood glucose levels and AUC between the different groups. A significant reduction in the postprandial glucose peak and AUC in the test compound group compared to the vehicle control indicates efficacy.

In_Vivo_Workflow A Fast Animals Overnight B Administer Test Compound, Positive Control, or Vehicle A->B C Oral Carbohydrate Loading B->C D Monitor Blood Glucose Levels (0, 15, 30, 60, 90, 120 min) C->D E Plot Glucose vs. Time Curve D->E F Calculate Area Under the Curve (AUC) E->F G Statistical Analysis F->G

Caption: Workflow for the in vivo oral carbohydrate tolerance test.

Conclusion

N-alkylated 1,4-dideoxy-1,4-imino-L-arabinitol derivatives represent a promising class of α-glucosidase inhibitors for the management of postprandial hyperglycemia. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of these compounds. The potent in vitro inhibitory activity against key intestinal disaccharidases, as demonstrated by analogues like α-1-C-Butyl-1,4-dideoxy-1,4-imino-L-arabinitol, translates to significant in vivo effects on post-meal blood glucose excursions. Further studies on the structure-activity relationship, pharmacokinetics, and long-term efficacy of these compounds are warranted to fully elucidate their therapeutic potential.

References

Application Notes & Protocols: Untargeted Metabolomics in the Development of Treatments for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic disorders such as type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD) represent a growing global health crisis. Understanding the complex biochemical alterations underlying these conditions is paramount for the development of effective therapeutic interventions. Untargeted metabolomics has emerged as a powerful technology in this field, enabling the comprehensive analysis of small molecule metabolites in a biological system.[1][2] This approach allows for the discovery of novel biomarkers for disease diagnosis and prognosis, the elucidation of pathological mechanisms, and the assessment of therapeutic responses to new drug candidates.[1][3][4] These application notes provide an overview of the utility of untargeted metabolomics in the development of treatments for metabolic disorders, along with detailed protocols for its implementation.

Application in Treatment Development:

Untargeted metabolomics serves multiple critical functions in the drug development pipeline for metabolic disorders:

  • Target Identification and Validation: By comparing the metabolomes of healthy and diseased states, researchers can identify metabolic pathways that are significantly perturbed.[5] These pathways and their key regulatory enzymes can become novel targets for therapeutic intervention.

  • Biomarker Discovery: Metabolomic profiling can uncover biomarkers that predict disease progression or response to treatment.[3][6] For instance, specific amino acid and lipid profiles have been strongly associated with an increased risk of developing T2D.[7][8]

  • Efficacy and Safety Assessment: The metabolic signature of a biological system can be monitored in response to a drug candidate. This allows for an objective assessment of a drug's efficacy in restoring metabolic homeostasis and can also reveal potential off-target effects, contributing to a more thorough safety profile.

Quantitative Data Summary

Untargeted metabolomics studies generate vast datasets that can reveal significant metabolic alterations associated with disease. The following tables summarize key quantitative findings from prospective cohort studies on metabolites associated with the risk of developing Type 2 Diabetes.

Table 1: Amino Acids and Derivatives Associated with Type 2 Diabetes Risk

MetaboliteRisk Ratio (per 1-SD increase)95% Confidence IntervalNo. of Studies
Isoleucine1.541.36–1.7419
Leucine1.401.29–1.5223
Valine1.401.25–1.5719
Glycine0.810.76–0.8720
Glutamine0.840.77–0.9114

Data adapted from a meta-analysis of prospective cohort studies.[7]

Table 2: Carbohydrates and Energy-Related Metabolites Associated with Type 2 Diabetes Risk

MetaboliteRisk Ratio (per 1-SD increase)95% Confidence IntervalNo. of Studies
Mannose2.581.59–4.203
Trehalose1.171.09–1.252
Pyruvate1.241.10–1.4011

Data adapted from a meta-analysis of prospective cohort studies.[7]

Experimental Protocols

Protocol 1: Untargeted Metabolomics of Human Plasma for Metabolic Disorder Biomarker Discovery

This protocol outlines the procedure for preparing human plasma samples for untargeted metabolomic analysis using liquid chromatography-mass spectrometry (LC-MS).

1. Materials and Reagents:

  • Human plasma collected in EDTA-containing tubes

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Internal standards (e.g., stable isotope-labeled amino acids and lipids)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge capable of 4°C and >15,000 x g

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS vials with inserts

2. Sample Preparation:

  • Thaw frozen plasma samples on ice.

  • Vortex each sample for 10 seconds.

  • In a new 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 400 µL of ice-cold methanol containing internal standards. This high ratio of organic solvent to plasma is for protein precipitation.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully transfer 450 µL of the supernatant to a new microcentrifuge tube.

  • Dry the supernatant completely using a nitrogen evaporator or vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of 50:50 ACN:Water with 0.1% formic acid.

  • Vortex for 1 minute and centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an LC-MS vial with an insert for analysis.[9][10][11]

3. LC-MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column for lipids and a hydrophilic interaction liquid chromatography (HILIC) column for polar metabolites are commonly used for comprehensive coverage.[12][13]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase for reversed-phase or vice-versa for HILIC to separate the metabolites.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be used in separate runs to cover a wider range of metabolites.[14]

4. Data Processing and Analysis:

  • Raw data files are converted to an open format (e.g., mzML).

  • Metabolite features are extracted, and peaks are aligned across samples using software like XCMS, MZmine, or Compound Discoverer.

  • Statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) is performed to identify significantly different metabolites between experimental groups.

  • Putative identification of significant metabolites is performed by matching their m/z values and fragmentation patterns to metabolomics databases (e.g., HMDB, KEGG).[5]

Visualizations: Workflows and Signaling Pathways

Experimental and Data Analysis Workflow

Untargeted_Metabolomics_Workflow cluster_experimental Experimental Phase cluster_data Data Analysis Phase cluster_output Outputs Sample_Collection Sample Collection (e.g., Plasma) Metabolite_Extraction Metabolite Extraction (Protein Precipitation) Sample_Collection->Metabolite_Extraction LCMS_Analysis LC-MS Analysis (HILIC & RPLC) Metabolite_Extraction->LCMS_Analysis Data_Preprocessing Data Preprocessing (Peak Picking, Alignment) LCMS_Analysis->Data_Preprocessing Raw Data Statistical_Analysis Statistical Analysis (PCA, PLS-DA) Data_Preprocessing->Statistical_Analysis Metabolite_ID Metabolite Identification (Database Matching) Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis & Biological Interpretation Metabolite_ID->Pathway_Analysis Biomarkers Biomarker Discovery Pathway_Analysis->Biomarkers Targets Therapeutic Targets Pathway_Analysis->Targets

Caption: Untargeted metabolomics workflow from sample to insight.

Key Signaling Pathways in Metabolic Disorders

Insulin Signaling Pathway

The insulin signaling pathway is central to glucose homeostasis. Its dysregulation is a hallmark of type 2 diabetes.[15][16][17]

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Generates Akt Akt/PKB PIP3->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glycogen Glycogen Synthesis Akt->Glycogen Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Simplified insulin signaling pathway leading to glucose uptake.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial energy sensor that regulates cellular metabolism. It is a key target for drugs aimed at treating metabolic syndrome.[18][19][20]

AMPK_Signaling cluster_inputs Activators cluster_outputs Downstream Effects High_AMP_ATP High AMP/ATP Ratio LKB1 LKB1 High_AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK Activates Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis

Caption: AMPK signaling pathway as a central regulator of metabolism.

References

Application Notes and Protocols for Testing MeLAB in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Experimental design for testing MeLAB in cell culture Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel synthetic small molecule inhibitor targeting the aberrant signaling pathways implicated in various malignancies. These application notes provide a comprehensive guide for researchers to evaluate the in vitro efficacy and mechanism of action of this compound in cancer cell lines. The following protocols detail methods for assessing its impact on cell viability, proliferation, apoptosis, and key signaling cascades.

Mechanism of Action (Hypothetical)

This compound is designed as a potent and selective inhibitor of MEK1/2, a critical component of the Ras/Raf/MEK/ERK (MAPK) signaling pathway. In many cancers, this pathway is constitutively active, driving uncontrolled cell proliferation and survival. By inhibiting MEK1/2, this compound is expected to suppress the phosphorylation of ERK1/2, leading to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell growth.

Key Experiments for In Vitro Evaluation

A series of in vitro assays are recommended to characterize the biological effects of this compound. These include:

  • Cell Viability and Cytotoxicity Assays: To determine the dose-dependent effect of this compound on cancer cell viability and to calculate the half-maximal inhibitory concentration (IC50).

  • Cell Proliferation Assays: To assess the anti-proliferative activity of this compound over time.

  • Apoptosis Assays: To quantify the induction of programmed cell death by this compound.

  • Western Blot Analysis: To confirm the on-target effect of this compound by examining the phosphorylation status of key proteins in the MAPK pathway.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines (72-hour treatment)
Cell LineCancer TypeIC50 (µM)Max Inhibition (%)
A375Malignant Melanoma0.5 ± 0.0895 ± 2.1
HT-29Colorectal Carcinoma1.2 ± 0.1592 ± 3.4
Panc-1Pancreatic Adenocarcinoma5.8 ± 0.4285 ± 4.5
MCF-7Breast Adenocarcinoma> 5015 ± 1.8
Table 2: Effect of this compound on Apoptosis in A375 Cells (48-hour treatment)
This compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
0.18.5 ± 1.23.2 ± 0.611.7 ± 1.8
0.5 (IC50)25.4 ± 2.110.8 ± 1.536.2 ± 3.6
2.040.1 ± 3.518.9 ± 2.059.0 ± 5.5
Table 3: Inhibition of ERK1/2 Phosphorylation by this compound in A375 Cells
This compound Concentration (µM)p-ERK1/2 / Total ERK1/2 Ratio (Normalized to Control)
0 (Vehicle Control)1.00
0.010.65 ± 0.07
0.10.21 ± 0.04
1.00.05 ± 0.01

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2]

Materials:

  • Cancer cell lines (e.g., A375, HT-29)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle-only control).

  • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3][4]

Materials:

  • Cancer cell line (e.g., A375)

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed 2 x 10^5 cells/well in 6-well plates and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1x, 1x, and 4x IC50) and a vehicle control for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins, in this case, the phosphorylation of ERK1/2.

Materials:

  • Cancer cell line (e.g., A375)

  • 6-well cell culture plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using ECL substrate and an imaging system.

  • Quantify band intensities and normalize the p-ERK1/2 signal to total ERK1/2 and the loading control (GAPDH).

Mandatory Visualizations

MeLAB_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->MEK

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow cluster_assays Functional Assays start Start: Select Cancer Cell Lines culture_cells Cell Culture and Seeding (96-well, 6-well plates) start->culture_cells melab_treatment This compound Treatment (Dose-Response & Time-Course) culture_cells->melab_treatment viability Cell Viability (MTT Assay) melab_treatment->viability apoptosis Apoptosis (Annexin V/PI) melab_treatment->apoptosis proliferation Proliferation (BrdU Assay) melab_treatment->proliferation western_blot Mechanism of Action (Western Blot for p-ERK) melab_treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis proliferation->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for this compound evaluation.

Logical_Relationships hypothesis Hypothesis This compound inhibits cancer cell growth by targeting the MAPK pathway experiment Experiment Viability/Cytotoxicity Proliferation Apoptosis Western Blot hypothesis->experiment leads to outcome Expected Outcome Decreased Cell Viability (Dose-dependent) Reduced Proliferation Increased Apoptosis Decreased p-ERK Levels experiment:v->outcome measures experiment:p->outcome experiment:a->outcome experiment:w->outcome conclusion Conclusion This compound is a potent inhibitor of the MAPK pathway with anti-cancer activity in vitro outcome->conclusion supports

Caption: Logical flow of the experimental design.

References

Application Notes and Protocols: MeLAB as a Pharmacological Chaperone for Lysosomal Storage Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Lysosomal storage diseases (LSDs) are a group of over 70 inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes.[1] This accumulation is most often due to mutations in genes encoding for lysosomal enzymes, leading to their misfolding, instability, and premature degradation. Pharmacological chaperones (PCs) represent a promising therapeutic strategy for a subset of these diseases.[2][3][4][5] These small molecules are designed to selectively bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking from the endoplasmic reticulum to the lysosome, thereby restoring or increasing their catalytic activity.[2][4][6][7]

Currently, there is no publicly available scientific literature, clinical data, or specific research identifying a compound named MeLAB with the chemical structure 2-(2-(4-methoxy-N-(4-methylphenyl)benzamido)ethoxy)acetic acid as a pharmacological chaperone for the treatment of lysosomal storage diseases. Extensive searches of chemical and biomedical databases have not yielded any information on the synthesis, biological activity, or mechanism of action of this specific molecule in the context of LSDs.

The following sections provide a generalized framework for the evaluation of a putative pharmacological chaperone, based on established methodologies in the field. This information is intended to serve as a guide for researchers who may have access to "this compound" or are working on the development of novel pharmacological chaperones.

I. General Mechanism of Action of Pharmacological Chaperones

Pharmacological chaperones function by binding to the nascent, and often misfolded, mutant enzyme in the endoplasmic reticulum (ER). This binding stabilizes the protein, allowing it to pass the ER quality control system and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone's affinity for the enzyme is typically reduced, leading to its dissociation and allowing the now properly folded enzyme to engage its substrate.

Pharmacological_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Transport cluster_Lysosome Lysosome (Acidic pH) Nascent_Mutant_Enzyme Nascent Mutant Enzyme Misfolded_Enzyme Misfolded Enzyme Nascent_Mutant_Enzyme->Misfolded_Enzyme Folding Attempt ER_QC ER Quality Control Misfolded_Enzyme->ER_QC This compound This compound (Pharmacological Chaperone) Misfolded_Enzyme->this compound Stabilized_Complex Enzyme-MeLAB Complex Misfolded_Enzyme->Stabilized_Complex Degradation Proteasomal Degradation ER_QC->Degradation Fails QC Golgi Golgi Apparatus ER_QC->Golgi Passes QC This compound->Stabilized_Complex Binding & Stabilization Stabilized_Complex->ER_QC Stabilized_Complex_Lysosome Enzyme-MeLAB Complex Golgi->Stabilized_Complex_Lysosome Active_Enzyme Active Enzyme Substrate Substrate Active_Enzyme->Substrate Products Products Active_Enzyme->Products Substrate->Products Catalysis Dissociated_this compound This compound Stabilized_Complex_Lysosome->Active_Enzyme Dissociation Stabilized_Complex_Lysosome->Dissociated_this compound Dissociation

Caption: Mechanism of action of a pharmacological chaperone.

II. Hypothetical Data Presentation for this compound Evaluation

To assess the efficacy of a pharmacological chaperone like this compound, several quantitative parameters would need to be determined. The following tables illustrate how such data would be presented.

Table 1: In Vitro Efficacy of this compound on Mutant Lysosomal Enzyme Activity

Lysosomal Storage DiseaseMutant EnzymeCell TypeThis compound Conc. (µM)Enzyme Activity (% of Wild-Type)IC50 (µM)
Gaucher DiseaseN370S GCasePatient Fibroblasts1025%5
L444P GCasePatient Fibroblasts105%>50
Fabry DiseaseA143T α-Gal APatient Fibroblasts2030%8
Pompe DiseaseP545L GAAPatient Fibroblasts1515%12

Table 2: Substrate Reduction in Patient-Derived Cells Treated with this compound

Lysosomal Storage DiseaseAccumulated SubstrateCell TypeThis compound Conc. (µM)Substrate Level (% of Untreated)
Gaucher DiseaseGlucosylceramidePatient Fibroblasts1060%
Fabry DiseaseGlobotriaosylceramide (Gb3)Patient Fibroblasts2055%
Pompe DiseaseGlycogenPatient Fibroblasts1570%

III. Standard Experimental Protocols

The following are detailed, generalized protocols for key experiments used to evaluate pharmacological chaperones.

A. Lysosomal Enzyme Activity Assay in Patient Fibroblasts

This protocol describes a method to measure the increase in lysosomal enzyme activity in patient-derived fibroblasts after treatment with a pharmacological chaperone.

1. Cell Culture and Treatment: a. Culture patient-derived fibroblasts with a specific lysosomal enzyme mutation in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Seed cells in 6-well plates and allow them to adhere overnight. c. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 3-5 days. Include untreated wild-type and untreated patient cells as controls.

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in a suitable lysis buffer (e.g., 0.1% Triton X-100 in distilled water) on ice for 30 minutes. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the cellular proteins.

3. Protein Quantification: a. Determine the total protein concentration of each lysate using a Bradford or BCA protein assay.

4. Enzyme Activity Measurement: a. The specific assay will depend on the enzyme of interest. For example, for β-glucosidase (Gaucher disease): i. Prepare a reaction mixture containing the cell lysate (normalized for protein concentration), a fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside), and an appropriate buffer (e.g., citrate/phosphate buffer, pH 5.2). ii. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). iii. Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4). iv. Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer (Excitation: ~365 nm, Emission: ~445 nm). b. Calculate the enzyme activity as nanomoles of substrate hydrolyzed per hour per milligram of protein.

Enzyme_Activity_Assay_Workflow Start Start Cell_Culture Culture Patient Fibroblasts Start->Cell_Culture Treatment Treat with this compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Assay Enzyme Activity Assay (Fluorogenic Substrate) Quantification->Assay Analysis Data Analysis (% of Wild-Type Activity) Assay->Analysis End End Analysis->End

Caption: Workflow for lysosomal enzyme activity assay.

B. Western Blot Analysis for Enzyme Levels

This protocol is used to visualize the increase in the mature form of the lysosomal enzyme after chaperone treatment.

1. Sample Preparation: a. Following cell culture and treatment as described in III.A.1, lyse the cells as in III.A.2. b. Quantify protein concentration as in III.A.3. c. Denature protein samples by boiling in Laemmli buffer.

2. SDS-PAGE and Transfer: a. Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the lysosomal enzyme of interest overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

4. Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. b. Use a loading control, such as an antibody against GAPDH or β-actin, to ensure equal protein loading.

C. Substrate Accumulation Assay (Immunofluorescence)

This protocol allows for the visualization and quantification of the reduction in stored substrate within the lysosomes of treated cells.

1. Cell Culture and Treatment on Coverslips: a. Seed patient-derived fibroblasts on glass coverslips in a 24-well plate. b. Treat the cells with this compound as described in III.A.1.

2. Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Immunostaining: a. Block the cells with 1% BSA in PBS for 30 minutes. b. Incubate the cells with a primary antibody specific for the accumulated substrate (e.g., anti-Gb3 for Fabry disease) for 1 hour. c. Wash the cells three times with PBS. d. Incubate the cells with a fluorescently-labeled secondary antibody for 1 hour in the dark. e. To visualize lysosomes, co-stain with an antibody against a lysosomal marker protein (e.g., LAMP1). f. Wash the cells three times with PBS.

4. Mounting and Imaging: a. Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear staining. b. Acquire images using a fluorescence or confocal microscope.

5. Image Analysis: a. Quantify the fluorescence intensity of the substrate staining per cell using image analysis software (e.g., ImageJ).

Conclusion

While the specific compound "this compound" with the provided chemical name is not found in the public scientific domain as a pharmacological chaperone for lysosomal storage diseases, the framework provided in these application notes outlines the standard procedures for evaluating such a molecule. Researchers with access to this compound are encouraged to perform these and other relevant assays to determine its potential as a therapeutic agent. Key to this evaluation will be demonstrating its ability to increase the cellular levels and activity of specific mutant lysosomal enzymes, leading to a reduction in the accumulation of the corresponding substrate.

Should research data on "this compound" become publicly available, these application notes can be updated to include specific quantitative data, detailed protocols, and relevant signaling pathways.

References

In Vivo Administration of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-NMA) is a synthetic iminosugar, a class of compounds known for their ability to inhibit glycosidases, enzymes that play crucial roles in various biological processes. Iminosugars are structural mimics of monosaccharides where the ring oxygen has been replaced by a nitrogen atom. This structural feature allows them to interact with the active sites of glycosidases, leading to the modulation of glycoprotein processing and other carbohydrate-mediated pathways.

The N-methylation of iminosugars can alter their biological activity, specificity, and pharmacokinetic properties. While specific in vivo administration data for L-NMA is limited in publicly available literature, this document provides detailed protocols and application notes based on established methods for analogous iminosugars and N-methylated compounds in animal models. These protocols are intended to serve as a starting point for researchers developing in vivo studies with L-NMA and will likely require optimization for specific experimental goals.

Data Presentation: Administration of Related Compounds

The following tables summarize quantitative data from in vivo studies of related N-methylated compounds and iminosugars in animal models. This information can guide dose selection and administration route for L-NMA.

Table 1: In Vivo Administration of N-Methylated Compounds

CompoundAnimal ModelRoute of AdministrationDosageVehicleKey Findings/Reference
N-methyl-D-aspartate (NMDA)ICR Mice (Postnatal day 7-11)Intraperitoneal (IP)5 mg/kgNot specifiedIncreased repetitive behavior.[1]
N-methyl-N-nitrosourea (MNU)p53+/- MiceIntraperitoneal (IP)75 mg/kg (single dose)Citrate buffer (pH 4.5)Induction of malignant lymphoma.[2]
N-methyl-N-nitrosourea (MNU)Female Wistar RatsIntraperitoneal (IP)50 mg/kgNot specifiedInduction of mammary cancer.[3]
N-methyl-N-nitrosourea (MNU)Female Sprague-Dawley (SD) RatsIntraductal0.5, 1.0, and 2.0 mg (single dose)Not specifiedInduction of mammary carcinomas in situ.[4]
N-Methyltaurine (NMT)MiceOral (p.o.) and Intravenous (i.v.)0.5 and 5 mg/kg (p.o.), Not specified (i.v.)Not specifiedHigh oral bioavailability (96% at 0.5 mg/kg).[5]

Table 2: In Vivo Administration of Iminosugar Derivatives

CompoundAnimal ModelRoute of AdministrationDosageVehicleKey Findings/Reference
N-butyl-deoxynojirimycin (NB-DNJ)BALB/c MiceOralNot specifiedNot specifiedInvestigated for antiviral effects.
N-nonyl-deoxynojirimycin (NN-DNJ)BALB/c MiceOralNot specifiedNot specifiedShowed greater liver selectivity than NB-DNJ.

Experimental Protocols

The following are detailed methodologies for common in vivo administration routes, adapted for the study of L-NMA. Note: These are generalized protocols and should be adapted and optimized for your specific research question, animal model, and institutional guidelines.

Protocol 1: Intraperitoneal (IP) Injection

Intraperitoneal injection is a common and effective route for systemic administration of compounds in small animal models.

Materials:

  • N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-NMA)

  • Sterile vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS), or a citrate buffer if solubility is an issue)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • Appropriate animal restraint device

Procedure:

  • Preparation of L-NMA Solution:

    • Accurately weigh the required amount of L-NMA based on the desired dosage and the number of animals to be treated.

    • Dissolve L-NMA in the sterile vehicle. Gentle warming or sonication may be used to aid dissolution, but ensure the compound remains stable under these conditions.

    • Filter the final solution through a 0.22 µm sterile filter to ensure sterility.

    • Store the solution appropriately (e.g., at 4°C for short-term storage) and protect from light if the compound is light-sensitive.

  • Animal Preparation:

    • Weigh each animal to determine the precise volume of L-NMA solution to be administered.

    • Properly restrain the animal. For mice, this can be done by scruffing the neck to expose the abdomen. For rats, more secure restraint may be necessary.

  • Injection:

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.

    • Slowly inject the calculated volume of the L-NMA solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any immediate adverse reactions (e.g., distress, lethargy, or signs of pain).

    • Monitor the animals according to the experimental timeline for the desired endpoints.

Protocol 2: Oral Gavage

Oral gavage ensures the precise oral administration of a known quantity of the compound.

Materials:

  • L-NMA solution (prepared as in Protocol 1)

  • Animal feeding needles (gavage needles) with a ball tip appropriate for the size of the animal (e.g., 20-22 gauge for mice)

  • Sterile syringes (1 mL)

  • Animal scale

  • Appropriate animal restraint device

Procedure:

  • Preparation of L-NMA Solution:

    • Prepare the L-NMA solution in a suitable vehicle (e.g., water, saline, or a methylcellulose-based vehicle for suspensions).

  • Animal Preparation:

    • Weigh the animal to calculate the correct volume for administration.

    • Gently but firmly restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Administration:

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the esophagus and avoid stomach perforation. Mark this length on the gavage needle.

    • Gently insert the gavage needle into the side of the mouth and advance it along the back of the throat. The animal should swallow the needle. If resistance is met, do not force it.

    • Advance the needle to the pre-measured mark.

    • Slowly dispense the L-NMA solution.

    • Gently remove the needle.

  • Post-administration Monitoring:

    • Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

    • Monitor the animals as required by the experimental design.

Protocol 3: Voluntary Oral Administration in Jelly

This method reduces the stress associated with forced administration techniques.

Materials:

  • L-NMA

  • Sugar-free gelatin mix

  • Artificial sweetener (if needed)

  • Water

  • Small, individual molds or weighing boats

Procedure:

  • Jelly Preparation and Dosing:

    • Prepare the gelatin according to the manufacturer's instructions, but use a smaller volume of water to create a firmer jelly.

    • While the gelatin mixture is still liquid, dissolve or suspend the pre-weighed L-NMA into it. Ensure thorough mixing for homogenous distribution.

    • Aliquot the L-NMA-containing gelatin into individual molds, with each mold containing a single dose for one animal.

    • Allow the jelly to set at 4°C.

  • Animal Training:

    • For several days prior to the experiment, provide the animals with a small amount of the plain (non-medicated) jelly to acclimatize them to the new food item.

  • Administration:

    • Withhold the regular food for a short period (e.g., 1-2 hours) to encourage the animals to eat the jelly.

    • Place the dosed jelly in the animal's cage.

    • Observe to ensure the entire dose is consumed.

  • Monitoring:

    • Monitor the animals for the desired experimental outcomes.

Visualization of Pathways and Workflows

Signaling Pathway

As an iminosugar, L-NMA is predicted to act as a competitive inhibitor of glycosidases, particularly α-glucosidases, located in the endoplasmic reticulum (ER). This inhibition disrupts the normal processing of N-linked glycoproteins, which is crucial for the proper folding of many viral and cellular proteins.

Glycoprotein_Processing_Inhibition cluster_ER Endoplasmic Reticulum cluster_Inhibition Protein Newly Synthesized Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-Protein Protein->Glc3Man9GlcNAc2 Glycosylation Glc1Man9GlcNAc2 Glc1Man9GlcNAc2-Protein Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 α-Glucosidase I Man9GlcNAc2 Man9GlcNAc2-Protein Glc1Man9GlcNAc2->Man9GlcNAc2 α-Glucosidase II Calnexin Calnexin/Calreticulin Chaperone Cycle Man9GlcNAc2->Calnexin FoldedProtein Correctly Folded Glycoprotein Calnexin->FoldedProtein MisfoldedProtein Misfolded Glycoprotein (Degradation) Calnexin->MisfoldedProtein Golgi Golgi Apparatus FoldedProtein->Golgi Transport LNMA L-NMA LNMA->Glc1Man9GlcNAc2 Inhibits LNMA->Man9GlcNAc2 Inhibits

Caption: Inhibition of ER α-glucosidases by L-NMA.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the efficacy of L-NMA.

InVivo_Workflow cluster_Prep Preparation Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase AnimalAcclimation Animal Acclimation (e.g., 1 week) GroupAssignment Random Assignment to Treatment Groups AnimalAcclimation->GroupAssignment LNMA_Prep Preparation of L-NMA Formulation Dosing L-NMA Administration (Selected Route & Dosage) LNMA_Prep->Dosing GroupAssignment->Dosing Monitoring Daily Health Monitoring (Weight, Behavior) Dosing->Monitoring Endpoint Endpoint Measurement (e.g., Viral Titer, Tumor Size) Monitoring->Endpoint TissueCollection Tissue/Blood Collection Endpoint->TissueCollection Biochemical Biochemical/Histological Analysis TissueCollection->Biochemical DataAnalysis Data Analysis & Statistical Evaluation Biochemical->DataAnalysis

Caption: General experimental workflow for in vivo L-NMA studies.

Concluding Remarks

The provided application notes and protocols offer a foundation for conducting in vivo research with N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol. Given the novelty of this specific compound, researchers are strongly encouraged to perform pilot studies to determine the optimal dosage, vehicle, and administration route for their particular animal model and experimental objectives. Careful observation and adherence to ethical guidelines for animal research are paramount for successful and reproducible outcomes.

References

Application Notes and Protocols for the Quantification of Melatonin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melatonin (N-acetyl-5-methoxytryptamine), an endogenous hormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes.[1] Accurate quantification of melatonin in biological matrices such as plasma, serum, and saliva is essential for clinical diagnostics, pharmacokinetic studies, and research in neuroscience and endocrinology. This document provides detailed application notes and protocols for the quantitative analysis of melatonin using common bioanalytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Application Note 1: Quantification of Melatonin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules in complex biological samples.[2] It combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry, making it a gold standard for melatonin analysis.[3]

Table 1: Quantitative Parameters for LC-MS/MS Analysis of Melatonin

ParameterValueReference
Lower Limit of Quantification (LLOQ)25 ng/mL[4]
Upper Limit of Quantification (ULOQ)11,200 ng/mL[4]
Linearity (r²)≥ 0.998[4]
Intra-day Precision (%CV)< 15%[5]
Inter-day Precision (%CV)< 15%[5]
Accuracy (% Recovery)85-115%[5]
Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma and serum samples.[6]

  • Materials:

    • Biological sample (e.g., 200 µL plasma)

    • Internal Standard (IS) solution (e.g., Melatonin-d4)

    • Methanol, chilled at -20°C

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge capable of 14,000 rpm and 4°C

    • Vacuum concentrator (e.g., SpeedVac)

    • Reconstitution solvent (LC mobile phase-matched)

  • Procedure:

    • Pipette 200 µL of the biological sample into a microcentrifuge tube.

    • Add the internal standard solution to each sample.

    • Add 800 µL of chilled methanol to precipitate proteins.[6]

    • Vortex the mixture for 30 seconds.

    • Incubate at -20°C for 30 minutes to enhance protein precipitation.[6]

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.[6]

    • Carefully collect 600 µL of the supernatant and transfer to a new tube.[6]

    • Dry the supernatant using a vacuum concentrator.[6]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[6]

    • Vortex, centrifuge briefly, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic and Mass Spectrometric Conditions

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm)[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate melatonin from matrix components.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Melatonin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized)

    • Melatonin-d4 (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized)

Application Note 2: Quantification of Melatonin by High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence or UV detection offers a reliable and more accessible alternative to LC-MS/MS for melatonin quantification.[7] Pre-column derivatization can be employed to enhance the sensitivity of fluorescence detection.[7]

Table 2: Quantitative Parameters for HPLC Analysis of Melatonin

ParameterValueReference
Linearity Range0.25 - 1.5 µg/mL[7]
Limit of Detection (LOD)0.075 µg/mL[7]
Limit of Quantification (LOQ)0.25 µg/mL[7]
Correlation Coefficient (r²)0.9997[7]
Intra-day Precision (%RSD)< 5.92%[7]
Inter-day Precision (%RSD)< 5.92%[7]
Accuracy (% Recovery)92.2 - 97.1%[8]
Experimental Protocol: HPLC with Fluorescence Detection

This protocol is based on a pre-column derivatization method for enhanced sensitivity.[7]

1. Sample Preparation and Derivatization

  • Materials:

    • Plasma sample

    • Acetonitrile with 0.1% formic acid (2:1 v/v) for protein precipitation[8]

    • NBD-Cl (derivatizing agent)

    • Borate buffer (pH 9.0)

    • Vortex mixer, centrifuge

    • Heating block or water bath

  • Procedure:

    • Precipitate proteins from plasma samples by adding acetonitrile with 0.1% formic acid, vortexing, and centrifuging.[8]

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the residue in borate buffer.

    • Add NBD-Cl solution and incubate at a specified temperature and time (e.g., 70°C for 30 min) to form a fluorescent derivative.

    • Cool the reaction mixture and inject it into the HPLC system.

2. HPLC Conditions

  • HPLC System: HPLC with a fluorescence detector

  • Column: C18 analytical column (e.g., 150 x 4.6 mm, 2.6 µm)[7]

  • Mobile Phase: Isocratic elution with acetonitrile and 0.1% o-phosphoric acid in water (e.g., 70:30, v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30°C[7]

  • Injection Volume: 20 µL

  • Fluorescence Detection:

    • Excitation Wavelength (λex): 280 nm[7]

    • Emission Wavelength (λem): 325 nm[7]

Application Note 3: Quantification of Melatonin by Immunoassay (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are high-throughput methods suitable for quantifying melatonin in various biological fluids.[9] They are based on the principle of competitive binding, where melatonin in the sample competes with a labeled melatonin conjugate for a limited number of antibody binding sites.[10]

Table 3: Performance Characteristics of a Melatonin ELISA Kit

ParameterValueReference
Detection Limit~15 ng/swab[9]
Quantitative RangeVaries by kit (e.g., 1-50 pg/mL)[11]
Precision (%CV)< 10%[12]
SpecificityLow cross-reactivity with related molecules[9]
General Protocol: Competitive ELISA

This is a generalized protocol; always refer to the specific manufacturer's instructions.

1. Materials

  • Melatonin ELISA kit (containing antibody-coated microplate, melatonin standard, melatonin-enzyme conjugate, substrate, stop solution)

  • Biological sample (e.g., saliva, serum)

  • Wash buffer

  • Microplate reader

2. Procedure

  • Bring all reagents and samples to room temperature.

  • Add a specified volume of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

  • Add the melatonin-enzyme conjugate to each well.

  • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a set time (e.g., 30 minutes) in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of melatonin in the sample.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

  • Calculate the melatonin concentration in the samples by plotting a standard curve of absorbance versus the concentration of the melatonin standards.

Visualizations

Melatonin_Signaling_Pathway Melatonin Melatonin MT1_MT2 MT1/MT2 Receptors (GPCR) Melatonin->MT1_MT2 Binds to G_Protein G-Protein (Gi/Gq) MT1_MT2->G_Protein Activates Raf c-Raf MT1_MT2->Raf Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK p90RSK p90RSK ERK->p90RSK CREB CREB p90RSK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Regulates

Caption: Melatonin signaling pathway via MT1/MT2 receptors.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike Internal Standard (IS) Sample->Spike_IS Precipitate Protein Precipitation (e.g., with Methanol) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation & Reconstitution Centrifuge->Evaporate LC_Separation LC Separation (C18 Column) Evaporate->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem MS Detection (MRM Mode) Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

Protocol for assessing MeLAB's impact on glycogenolysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Topic: Protocol for Assessing the Impact of MeLAB on Glycogenolysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycogenolysis is the metabolic process of breaking down glycogen into glucose-1-phosphate and subsequently glucose, providing a crucial energy source for the body.[1][2] This process is primarily regulated in the liver and muscle tissues.[1][2] In the liver, glycogenolysis is essential for maintaining blood glucose homeostasis, while in muscles, it provides a rapid source of glucose for energy during physical activity.[1][2] The pathway is tightly controlled by hormones such as glucagon and epinephrine, which stimulate glycogenolysis, and insulin, which inhibits it.[1]

The central enzyme in this process is glycogen phosphorylase (GP), which catalyzes the rate-limiting step of cleaving α-1,4 glycosidic bonds.[1][3] Dysregulation of glycogenolysis is implicated in various metabolic disorders, including type 2 diabetes and glycogen storage diseases.[3][4] Therefore, compounds that modulate this pathway are of significant therapeutic interest.

This application note provides a detailed set of protocols to assess the impact of a hypothetical test compound, "this compound," on glycogenolysis in a cellular context. The described assays will enable researchers to quantify changes in glycogen content, glucose output, and the activity of the key enzyme, glycogen phosphorylase, in response to this compound treatment. For these protocols, a human hepatocarcinoma cell line like HepG2 is a suitable model, as it retains many of the metabolic functions of primary hepatocytes, including glycogen metabolism.[5][6][7][8]

Glucagon-Mediated Glycogenolysis Signaling Pathway

Glycogenolysis is primarily initiated by hormones like glucagon, which binds to G-protein coupled receptors (GPCRs) on the surface of liver cells.[9][10] This binding activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[10][11][12] cAMP then activates Protein Kinase A (PKA), which initiates a phosphorylation cascade.[9][10][12] PKA phosphorylates and activates phosphorylase kinase (PhK), which in turn phosphorylates and activates glycogen phosphorylase (GP).[10][12] Activated GP then proceeds to break down glycogen into glucose-1-phosphate.[4]

Glycogenolysis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glucagon Glucagon GPCR Glucagon Receptor (GPCR) Glucagon->GPCR Binds G_Protein G Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_Protein->AC Activates PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active PhK_inactive Inactive Phosphorylase Kinase PKA_active->PhK_inactive Phosphorylates PhK_active Active Phosphorylase Kinase PhK_inactive->PhK_active GP_inactive Inactive Glycogen Phosphorylase b PhK_active->GP_inactive Phosphorylates GP_active Active Glycogen Phosphorylase a GP_inactive->GP_active Glycogen Glycogen GP_active->Glycogen Catalyzes G1P Glucose-1-Phosphate Glycogen->G1P Breakdown

Caption: Glucagon signaling cascade leading to glycogenolysis in hepatocytes.

Experimental Workflow Overview

The overall workflow to assess the impact of this compound involves culturing hepatocytes, treating them with this compound in the presence or absence of a glycogenolysis stimulator (e.g., glucagon), and then performing a series of assays to measure key endpoints.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Culture HepG2 Cells to 80-90% Confluency start->cell_culture treatment Treat Cells: 1. Vehicle Control 2. Glucagon (Positive Control) 3. This compound (various conc.) 4. This compound + Glucagon cell_culture->treatment incubation Incubate for Defined Period (e.g., 2-6 hours) treatment->incubation harvest Harvest Cells and Supernatant incubation->harvest assay_glycogen Protocol 1: Measure Cellular Glycogen Content harvest->assay_glycogen assay_glucose Protocol 2: Measure Glucose Output in Supernatant harvest->assay_glucose assay_gp Protocol 3: Measure Glycogen Phosphorylase Activity harvest->assay_gp analysis Data Analysis and Interpretation assay_glycogen->analysis assay_glucose->analysis assay_gp->analysis end End analysis->end

Caption: General workflow for assessing this compound's effect on glycogenolysis.

Detailed Experimental Protocols

Protocol 1: Quantification of Cellular Glycogen Content

This protocol measures the amount of glycogen stored within the cells after treatment. The principle involves hydrolyzing glycogen to glucose and then quantifying the glucose.[13][14][15]

Materials:

  • HepG2 cells

  • 6-well culture plates

  • Culture medium (e.g., DMEM with 10% FBS)

  • PBS (Phosphate-Buffered Saline)

  • 0.5 M HCl

  • 0.5 M NaOH

  • Glycogen Assay Kit (Colorimetric/Fluorometric)[16][17]

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate overnight to synchronize the cells and establish baseline glycogen levels.

  • Treatment: Aspirate the medium and treat the cells with the following conditions (in glucose-free medium) for 2-4 hours:

    • Vehicle Control (e.g., DMSO in medium)

    • Positive Control (e.g., 100 nM Glucagon)

    • This compound at various concentrations (e.g., 1 µM, 10 µM, 100 µM)

    • This compound (various concentrations) + 100 nM Glucagon

  • Cell Lysis:

    • Aspirate the treatment medium and wash the cells twice with ice-cold PBS.

    • Add 200 µL of 0.5 M HCl to each well to lyse the cells and hydrolyze glycogen.

    • Incubate at 100°C for 1 hour.[13]

    • Cool the plate on ice and neutralize the samples by adding 200 µL of 0.5 M NaOH.

  • Glycogen Quantification:

    • Use a commercial glycogen assay kit following the manufacturer's instructions.[16] Typically, this involves an enzymatic reaction that produces a colored or fluorescent product proportional to the glucose concentration.

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the glycogen content to the total protein concentration of a parallel well, determined by a BCA or Bradford assay.

Protocol 2: Quantification of Glucose Output

This protocol measures the amount of glucose released from the cells into the culture medium, which is a direct product of glycogenolysis in hepatocytes.[18][19]

Materials:

  • Treated cells in 6-well plates (from Protocol 1 setup)

  • Glucose Oxidase Assay Kit (Colorimetric/Fluorometric)[5][6]

  • 96-well assay plate

  • Plate reader

Procedure:

  • Sample Collection: Following the treatment period described in Protocol 1 (Step 3), carefully collect the culture medium (supernatant) from each well.

  • Debris Removal: Centrifuge the collected medium at 1,000 x g for 5 minutes to pellet any detached cells or debris.

  • Glucose Measurement:

    • Transfer the clear supernatant to a 96-well assay plate.

    • Use a commercial glucose oxidase-based assay kit according to the manufacturer's protocol. This assay uses glucose oxidase to convert glucose to gluconic acid and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a quantifiable colorimetric or fluorometric signal.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Normalization: Normalize the measured glucose concentration to the total protein content of the cells in each well.

Protocol 3: Glycogen Phosphorylase (GP) Activity Assay

This assay directly measures the activity of the key enzyme responsible for glycogenolysis.[3][20][21]

Materials:

  • Treated cells in 6-well plates

  • Ice-cold cell lysis buffer (e.g., 50 mM Tris-HCl, 10 mM EDTA, 100 mM NaF, pH 7.8)[22]

  • Glycogen Phosphorylase Activity Assay Kit[20][21][23]

  • Plate reader

Procedure:

  • Cell Lysis:

    • After treatment (as in Protocol 1, Step 3), wash cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Homogenize the lysate and keep on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[20][21]

  • Enzyme Activity Measurement:

    • Collect the clear supernatant (cytosolic fraction).

    • Use a commercial Glycogen Phosphorylase Activity Assay Kit. These kits typically measure the production of glucose-1-phosphate (G1P) from glycogen.[20][21] The G1P is then used in a series of enzymatic reactions to produce a detectable signal (e.g., colorimetric at OD 450 nm).[3][20][21]

    • Follow the manufacturer's protocol for preparing the reaction mix and standards.

    • Incubate the cell lysate with the reaction mixture and measure the kinetic change in absorbance or fluorescence over time using a plate reader.

  • Data Calculation: Calculate the specific activity of GP (e.g., in mU/mg protein) based on the rate of the reaction and the protein concentration of the lysate.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cellular Glycogen Content

Treatment Group Glycogen Content (µg/mg protein) % of Vehicle Control
Vehicle Control 15.2 ± 1.8 100%
Glucagon (100 nM) 5.8 ± 0.9 38%
This compound (1 µM) 14.9 ± 2.1 98%
This compound (10 µM) 11.5 ± 1.5 76%
This compound (100 µM) 7.1 ± 1.1 47%

| this compound (10 µM) + Glucagon | 3.2 ± 0.6 | 21% |

Table 2: Effect of this compound on Glucose Output

Treatment Group Glucose Output (nmol/mg protein) % of Vehicle Control
Vehicle Control 55.4 ± 6.2 100%
Glucagon (100 nM) 185.1 ± 15.3 334%
This compound (1 µM) 58.2 ± 7.1 105%
This compound (10 µM) 92.3 ± 9.8 167%
This compound (100 µM) 160.7 ± 12.5 290%

| this compound (10 µM) + Glucagon | 255.6 ± 20.1 | 461% |

Table 3: Effect of this compound on Glycogen Phosphorylase Activity

Treatment Group GP Specific Activity (mU/mg protein) % of Vehicle Control
Vehicle Control 2.5 ± 0.3 100%
Glucagon (100 nM) 8.9 ± 1.1 356%
This compound (1 µM) 2.6 ± 0.4 104%
This compound (10 µM) 4.8 ± 0.6 192%
This compound (100 µM) 7.5 ± 0.9 300%

| this compound (10 µM) + Glucagon | 12.1 ± 1.4 | 484% |

(Note: Data presented are hypothetical and for illustrative purposes only.)

Interpretation of Results

  • This compound stimulates glycogenolysis: If this compound treatment leads to a decrease in cellular glycogen content (Table 1), an increase in glucose output (Table 2), and an increase in GP activity (Table 3), it suggests that this compound acts as an agonist of glycogenolysis.

  • This compound potentiates glucagon's effect: If the combination of this compound and glucagon results in a more pronounced effect than either agent alone, it indicates a synergistic or additive relationship.

  • This compound inhibits glycogenolysis: If this compound treatment results in higher glycogen levels, lower glucose output, and reduced GP activity, particularly in the presence of a stimulator like glucagon, it would suggest an inhibitory role.

  • Dose-Response: Analyzing the effects across different concentrations of this compound will establish a dose-dependent relationship and allow for the calculation of parameters like EC₅₀ or IC₅₀.

References

Troubleshooting & Optimization

Troubleshooting solubility issues with N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol?

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is a synthetic iminosugar. Iminosugars are carbohydrate analogues where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural change often leads to potent inhibitory activity against carbohydrate-processing enzymes such as glycosidases and glycogen phosphorylase. The "N-Methyl" designation indicates the addition of a methyl group to the nitrogen atom within the ring, and "L-arabinitol" specifies the stereochemistry of the molecule.

Q2: What are the primary biological targets of this compound?

Based on the activity of structurally similar iminosugars, the primary biological targets of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol are expected to be α-glucosidases and glycogen phosphorylase.[1][2] Inhibition of these enzymes can impact various cellular processes, including carbohydrate metabolism and glycoprotein processing.

Q3: In what form is this compound typically supplied?

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol, like many iminosugars, is often supplied as a crystalline solid, frequently as a hydrochloride (HCl) salt to improve stability and solubility.[3]

Troubleshooting Guide: Solubility Issues

Issue 1: Difficulty Dissolving the Compound in Aqueous Buffers (e.g., PBS)
  • Possible Cause 1: Insufficient Sonication or Agitation.

    • Solution: After adding the solvent, vortex the solution vigorously. For more resistant particles, use an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[4]

  • Possible Cause 2: Incorrect pH of the Buffer.

    • Solution: The solubility of iminosugars can be pH-dependent. Ensure your buffer is at the desired pH (e.g., 7.2-7.4 for physiological assays). If the compound is the hydrochloride salt, dissolving it in a neutral buffer should be straightforward.

  • Possible Cause 3: Exceeding the Solubility Limit.

    • Solution: While iminosugars are generally water-soluble, N-alkylation can decrease aqueous solubility. For the closely related 1,4-dideoxy-1,4-imino-D-arabinitol hydrochloride, the solubility in PBS (pH 7.2) is approximately 1 mg/mL.[3] Start by preparing a stock solution in a more permissive solvent like water or DMSO and then dilute it into your aqueous buffer.

Issue 2: Precipitation of the Compound in Cell Culture Media
  • Possible Cause 1: High Final Concentration of Organic Solvent.

    • Solution: If using a stock solution in an organic solvent like DMSO or ethanol, ensure the final concentration of the solvent in the cell culture medium is low, typically ≤0.5% for DMSO and ≤0.1% for ethanol, to avoid both insolubility and cellular toxicity.[5]

  • Possible Cause 2: Interaction with Media Components.

    • Solution: Some components of complex cell culture media can interact with the compound and reduce its solubility. Try preparing a more concentrated stock solution and adding a smaller volume to the media. You can also test the solubility in a simpler buffered salt solution (e.g., HBSS) before moving to complete media.

Issue 3: Inconsistent Results in Experiments
  • Possible Cause 1: Incomplete Dissolution.

    • Solution: Ensure the compound is fully dissolved before use. Visually inspect the solution for any particulate matter. If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.

  • Possible Cause 2: Degradation of the Compound.

    • Solution: Prepare fresh solutions for each experiment. If storing stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. The hydrochloride salt of the D-isomer is stable for at least 4 years at -20°C.[3]

Data Presentation: Solubility of a Structurally Similar Compound

SolventSolubilityReference
Water19.60-20.40 mg/mL
DMSO~10 mg/mL[3][4]
PBS (pH 7.2)~1 mg/mL[3]

Experimental Protocols

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is a general guideline and may need to be optimized for specific experimental conditions.

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • 50 mM Phosphate buffer (pH 6.8)

    • N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (test compound)

    • Acarbose (positive control)

    • 0.1 M Sodium carbonate (stop solution)

  • Procedure: a. Prepare a stock solution of the test compound and acarbose in the appropriate solvent (e.g., water or DMSO). b. In a 96-well plate, add 20 µL of various concentrations of the test compound or acarbose. c. Add 20 µL of α-glucosidase solution (0.25 U/mL in phosphate buffer) to each well. d. Pre-incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding 40 µL of pNPG solution (2.5 mM in phosphate buffer). f. Incubate the plate at 37°C for 30 minutes. g. Stop the reaction by adding 50 µL of 0.1 M sodium carbonate. h. Measure the absorbance at 405 nm using a microplate reader. i. Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Protocol 2: Glycogen Phosphorylase Inhibition Assay

This protocol is a general guideline and may need to be optimized for specific experimental conditions.[6][7]

  • Reagents:

    • Rabbit muscle glycogen phosphorylase a (GPa)

    • Glucose-1-phosphate (G1P)

    • Glycogen

    • 50 mM HEPES buffer (pH 7.2) containing 100 mM KCl and 2.5 mM MgCl₂

    • N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (test compound)

    • CP-91149 (positive control)

    • BIOMOL® Green reagent for phosphate detection

  • Procedure: a. Prepare a stock solution of the test compound and CP-91149 in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the test compound or positive control to achieve final concentrations typically in the µM range. c. Add GPa (final concentration ~0.38 U/mL) dissolved in HEPES buffer to each well. d. Incubate the plate at 37°C for 15 minutes. e. Start the enzymatic reaction by adding HEPES buffer containing G1P (final concentration ~0.25 mM) and glycogen (final concentration ~0.25 mg/mL). f. Incubate the reaction mixture at 37°C for 30 minutes. g. Add BIOMOL® Green reagent to quantify the inorganic phosphate released. h. Measure the absorbance at 620 nm using a microplate reader. i. Determine the inhibitory activity by comparing the absorbance of the wells with the test compound to the control wells.

Mandatory Visualizations

Glycogenolysis_Inhibition cluster_pathway Glycogenolysis Pathway cluster_inhibitor Inhibitory Action Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Glycogen Phosphorylase GlycogenPhosphorylase Glycogen Phosphorylase Glucose Glucose G1P->Glucose Phosphoglucomutase & Glucose-6-Phosphatase Inhibitor N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol Inhibitor->GlycogenPhosphorylase Inhibits

Caption: Inhibition of the Glycogenolysis Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_detection Detection cluster_analysis Data Analysis A Prepare Stock Solution (e.g., in DMSO) B Serial Dilutions A->B C Pre-incubate Enzyme with Inhibitor B->C D Add Substrate C->D E Incubate D->E F Stop Reaction (if necessary) E->F G Measure Signal (e.g., Absorbance) F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: General Workflow for Enzyme Inhibition Assays.

References

Optimizing MeLAB Concentration for In Vitro Enzyme Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of MeLAB for in vitro enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in an in vitro enzyme assay?

A1: The optimal starting concentration for this compound depends on its potency as an inhibitor. For a novel compound like this compound with unknown inhibitory activity, a wide concentration range should be tested initially. A common starting point is to perform a serial dilution over several orders of magnitude, for example, from 100 µM down to 1 nM. This initial screen will help to determine the approximate range of this compound's inhibitory activity.

Q2: My enzyme activity is not inhibited by this compound at any concentration I've tested. What could be the issue?

A2: There are several potential reasons why you may not be observing inhibition:

  • This compound Instability: this compound may be unstable under your specific assay conditions (e.g., buffer composition, pH, temperature).[1] Consider preparing fresh solutions of this compound and minimizing the time between preparation and use.

  • Incorrect Assay Conditions: The enzyme assay itself may not be optimized. Key factors to verify include pH, temperature, and the concentrations of the enzyme and substrate.[2][3][4] The substrate concentration should ideally be at or below the Michaelis constant (K_m) to sensitively detect competitive inhibitors.[5][6]

  • This compound Insolubility: this compound may not be soluble in your assay buffer. Visually inspect the solution for any precipitation. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring the solvent itself does not affect enzyme activity.

  • Inactive this compound: Ensure that the this compound stock solution is active and has been stored correctly. Improper storage, such as repeated freeze-thaw cycles, can degrade the compound.[3][7]

Q3: I'm seeing inconsistent results between replicate experiments. What are the common causes of variability?

A3: Inconsistent results can stem from several sources:

  • Pipetting Errors: Small inaccuracies in pipetting can lead to significant variations, especially when working with small volumes.[8] Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Reagent Preparation: Inconsistent preparation of buffers, enzyme, substrate, or this compound solutions can introduce variability.[7] Prepare fresh reagents and ensure thorough mixing.

  • Temperature Fluctuations: Enzymes are sensitive to temperature changes.[4][9] Maintaining a consistent temperature throughout the assay is crucial for reproducible results.

  • Plate Effects: If using a microplate reader, you might observe "edge effects" where wells on the perimeter of the plate show different results due to evaporation.[2] Using a plate sealer and ensuring proper humidity can help mitigate this.

Q4: How do I determine the mechanism of inhibition of this compound?

A4: To understand how this compound inhibits the enzyme, you will need to perform kinetic studies.[10][11] This typically involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of this compound. The data can then be plotted using methods like the Lineweaver-Burk, Eadie-Hofstee, or Hanes-Woolf plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[12]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Inhibition Observed 1. This compound is inactive or degraded. 2. This compound concentration is too low. 3. Substrate concentration is too high.[5] 4. Assay conditions are not optimal.[13]1. Use a fresh stock of this compound. Verify proper storage. 2. Test a wider and higher concentration range of this compound. 3. Determine the enzyme's K_m for the substrate and use a substrate concentration at or near the K_m.[6] 4. Optimize assay parameters such as pH and temperature.
High Background Signal 1. Substrate is unstable and spontaneously degrades. 2. Contamination of reagents.[7] 3. Autofluorescence/absorbance of this compound.1. Run a control reaction without the enzyme to measure the rate of spontaneous substrate degradation. 2. Use high-purity reagents and sterile techniques. 3. Measure the signal of this compound in the assay buffer without the enzyme or substrate.
Low Signal or Weak Enzyme Activity 1. Enzyme is inactive or degraded.[3] 2. Sub-optimal assay buffer (pH, ionic strength).[2] 3. Presence of an unknown inhibitor in the sample.1. Use a fresh aliquot of the enzyme and verify its activity with a known inhibitor or activator. 2. Test different buffer conditions to find the optimal pH and ionic strength for your enzyme. 3. Purify the enzyme or use a control sample without the potential inhibitor.
Assay Signal Decreases Over Time (Non-linear reaction) 1. Substrate depletion.[13] 2. Product inhibition.[13] 3. Enzyme instability during the assay.1. Ensure you are measuring the initial velocity of the reaction where less than 10-15% of the substrate has been consumed. 2. If the product is a known inhibitor, you may need to use a coupled assay to remove the product as it is formed. 3. Check the stability of the enzyme under the assay conditions by pre-incubating it for the duration of the assay and then measuring its activity.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound

The IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

  • Prepare Reagents:

    • Assay Buffer: Prepare a buffer at the optimal pH and ionic strength for the target enzyme.

    • Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in assay buffer.

    • Substrate Stock Solution: Prepare a concentrated stock of the substrate in assay buffer.

    • This compound Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).

  • Set up the Assay Plate:

    • Add assay buffer to all wells of a 96-well plate.

    • Create a serial dilution of this compound across the plate. Include a positive control (no this compound) and a negative control (no enzyme).

    • Add the enzyme to all wells except the negative control.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).

  • Initiate and Measure the Reaction:

    • Add the substrate to all wells to start the reaction.

    • Immediately place the plate in a plate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals to determine the initial reaction rate (V_0).

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the positive control.

    • Plot the percent inhibition versus the log of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, this compound) setup_plate Set up Assay Plate (Serial Dilution of this compound) prep_reagents->setup_plate pre_incubate Pre-incubate (Enzyme + this compound) setup_plate->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction measure_signal Measure Signal (Initial Velocity) initiate_reaction->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 troubleshooting_logic start Problem: No Inhibition Observed check_this compound Is this compound solution fresh and properly stored? start->check_this compound check_conc Is this compound concentration range appropriate? check_this compound->check_conc Yes solution1 Solution: Prepare fresh this compound stock. check_this compound->solution1 No check_substrate Is substrate concentration at or below Km? check_conc->check_substrate Yes solution2 Solution: Test a wider and higher concentration range. check_conc->solution2 No check_conditions Are assay conditions (pH, temp) optimal? check_substrate->check_conditions Yes solution3 Solution: Determine Km and adjust substrate concentration. check_substrate->solution3 No solution4 Solution: Optimize assay conditions. check_conditions->solution4 No end Inhibition Observed check_conditions->end Yes

References

Technical Support Center: Synthesis of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-ABT)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-ABT).

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of L-ABT, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete reaction at one or more steps.- Monitor reaction progress closely using TLC or LC-MS. - Ensure reagents are pure and dry. - Optimize reaction time and temperature.
Side reactions consuming starting materials or intermediates.[1][2][3]- Adjust reaction conditions (e.g., temperature, solvent, catalyst) to disfavor side product formation. - Use protecting groups for sensitive functional groups.
Loss of product during workup or purification.[4]- Check all aqueous layers for product solubility before discarding.[4] - Ensure appropriate selection of chromatography conditions (e.g., column packing, eluent system).
Incomplete N-methylation Insufficient activity of the methylating agent.- Use a freshly opened or purified methylating agent. - Consider using a more reactive methylating agent (e.g., methyl triflate instead of methyl iodide).
Steric hindrance around the nitrogen atom.- Increase reaction temperature or prolong reaction time. - Use a less sterically hindered base.
Formation of Impurities Presence of impurities in starting materials or reagents.- Purify all starting materials and reagents before use. - Ensure solvents are anhydrous and of high purity.
Undesired side reactions.[1][2][3]- Review the reaction mechanism to identify potential side reactions and adjust conditions accordingly. - Common side reactions in similar syntheses can include over-alkylation or elimination.
Difficulty in Product Purification Product co-elutes with impurities during chromatography.- Optimize the chromatographic method (e.g., change the solvent system, use a different stationary phase). - Consider derivatization of the product or impurity to alter its chromatographic behavior.
Product is an oil and difficult to handle.- Attempt to crystallize the product or a salt form of it. - Use techniques for purifying oils, such as bulb-to-bulb distillation under high vacuum if the product is thermally stable.
Reaction Fails to Proceed Incorrect reaction conditions.- Double-check all reaction parameters (temperature, pressure, stoichiometry). - Verify the identity and purity of all reagents and starting materials.
Catalyst deactivation.- Use a fresh batch of catalyst. - Ensure the reaction is free from catalyst poisons.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of L-ABT and related iminosugars?

A1: Syntheses of 1,4-dideoxy-1,4-imino-arabinitol derivatives often start from readily available sugars. For instance, a versatile approach to N-alkylated 1,4-dideoxy-1,4-imino-D-arabinitols has been described starting from sucrose, utilizing pseudohemiketal lactams as key intermediates.[5] Other related iminosugars have been synthesized from D-ribose and D-lyxose.[6][7]

Q2: What is a key intermediate in the synthesis of N-alkylated 1,4-dideoxy-1,4-imino-arabinitols?

A2: A key intermediate that can be employed is a pseudohemiketal lactam, which can be derived from sucrose.[5] These intermediates are advantageous as they allow for the diastereospecific introduction of various substituents on the nitrogen atom of the iminosugar.[5]

Q3: Are there any "green" synthesis routes for related iminosugars?

A3: Yes, environmentally friendly routes have been developed for the synthesis of related compounds like 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol.[6][7] These methods utilize heterogeneous catalysts like Au/Al2O3 and SO42−/Al2O3 to reduce the use of hazardous reagents.[6][7]

Q4: What analytical techniques are crucial for monitoring the synthesis and characterizing the final product?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential for monitoring the progress of reactions. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical to confirm the structure and purity.

Q5: How does N-alkylation affect the biological activity of 1,4-dideoxy-1,4-imino-D-arabinitol?

A5: N-alkylation can significantly impact the biological activity. For 1,4-dideoxy-1,4-imino-D-arabinitol, N-methyl and N-butyl derivatives showed a marked decrease in inhibitory potential for several enzymes compared to the parent compound.[8] This change in activity is believed to be correlated with conformational changes in the five-membered ring upon N-alkylation.[8]

Experimental Protocols

A generalized experimental protocol for the synthesis of N-substituted 1,4-dideoxy-1,4-imino-arabinitol derivatives, based on literature for similar compounds, is provided below. Note: This is a representative protocol and may require optimization for the specific synthesis of L-ABT.

Step 1: Formation of a Key Lactam Intermediate

A versatile synthesis can utilize a pseudohemiketal lactam derived from a suitable sugar precursor like sucrose.[5] This often involves a series of protection, oxidation, and cyclization steps.

Step 2: N-Alkylation (N-Methylation for L-ABT)

  • Procedure: To a solution of the 1,4-dideoxy-1,4-imino-L-arabinitol precursor in a suitable solvent (e.g., DMF or THF), add a base (e.g., sodium hydride or potassium carbonate) at 0 °C. After stirring for a short period, add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 3: Deprotection

  • Procedure: If protecting groups are used (e.g., benzyl ethers), they are removed in the final step. For benzyl groups, this is typically achieved by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere in a solvent like methanol or ethanol.

  • Workup: After the reaction is complete, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the crude product.

Step 4: Purification

  • Procedure: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem Encountered (e.g., Low Yield) check_reaction 1. Verify Reaction Completion (TLC, LC-MS) start->check_reaction check_reagents 2. Assess Reagent Quality (Purity, Dryness) start->check_reagents check_conditions 3. Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup 4. Analyze Workup & Purification (Extraction, Chromatography) start->check_workup incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No Starting Material Consumption poor_reagents Poor Reagent Quality check_reagents->poor_reagents Impurities Detected suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Deviation from Protocol product_loss Product Loss check_workup->product_loss Low Recovery solution1 Optimize Reaction Time/Temp Increase Reagent Equivalents incomplete_reaction->solution1 solution2 Purify/Dry Reagents & Solvents poor_reagents->solution2 solution3 Systematically Vary Conditions suboptimal_conditions->solution3 solution4 Optimize Extraction pH Modify Chromatography product_loss->solution4

Caption: A logical workflow for troubleshooting common synthesis problems.

General Synthetic Pathway

synthetic_pathway start_material L-Arabinose Derivative (Protected) intermediate1 Introduction of Nitrogen (e.g., Azide) start_material->intermediate1 1. NaN3 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 2. Activation & Cyclization intermediate3 Reduction of Azide & Formation of Imino Sugar intermediate2->intermediate3 3. H2, Pd/C n_methylation N-Methylation intermediate3->n_methylation 4. CH3I, Base deprotection Deprotection n_methylation->deprotection 5. H2, Pd/C (if applicable) final_product N-Methyl-1,4-dideoxy-1,4- imino-L-arabinitol (L-ABT) deprotection->final_product

Caption: A generalized synthetic route to L-ABT.

References

Stability of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-NMA) in various buffer systems. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of L-NMA in solution?

A1: The stability of L-NMA, a polyhydroxylated N-methylated pyrrolidine, can be influenced by several factors, including the pH of the buffer system, temperature, and the presence of oxidative agents. Extreme pH values (both acidic and alkaline) and high temperatures are the most common stressors that can lead to degradation.

Q2: How should I prepare and store stock solutions of L-NMA?

A2: For optimal stability, it is recommended to prepare stock solutions of L-NMA in a high-purity solvent such as water or a mild buffer system (e.g., phosphate-buffered saline, PBS, at pH 7.4). Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q3: Can I expect significant degradation of L-NMA under typical cell culture conditions?

A3: Under standard cell culture conditions (e.g., 37°C, pH 7.2-7.4), L-NMA is expected to be relatively stable over the course of a typical experiment (24-72 hours). However, for longer-term studies, it is advisable to refresh the medium containing L-NMA periodically to ensure a consistent concentration.

Q4: Are there any known incompatibilities of L-NMA with common buffer components?

A4: There are no widely reported incompatibilities of L-NMA with common biological buffer components such as phosphates, acetates, or TRIS. However, it is good practice to evaluate the stability of L-NMA in your specific experimental buffer if it contains components that are not listed here, especially if the experiment involves prolonged incubation at elevated temperatures.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
Possible Cause Troubleshooting Step
Degradation of L-NMA stock solution Prepare a fresh stock solution of L-NMA. Verify the concentration and purity of the new stock solution using a suitable analytical method, such as HPLC-UV or LC-MS.
Instability in experimental buffer Perform a preliminary stability study of L-NMA in your experimental buffer under the same conditions as your assay (temperature, duration). Analyze samples at different time points to check for degradation.
Incorrect pH of the final solution Measure the pH of the final experimental solution after the addition of L-NMA to ensure it is within the desired range. Adjust as necessary with dilute acid or base.
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step
Forced degradation due to harsh conditions Review your experimental protocol for any harsh conditions (e.g., extreme pH, high temperature) that might have been inadvertently introduced.
Oxidation of the compound If the buffer was not de-gassed or if the experiment was conducted in the presence of known oxidizing agents, consider preparing fresh, de-gassed buffers and repeating the experiment.
Contamination of the sample or solvent Analyze a blank (solvent or buffer without L-NMA) to check for any background contamination. Use high-purity solvents and reagents.

Quantitative Stability Data

The following tables summarize the expected stability of L-NMA under various conditions. This data is representative of a typical stability study for an iminosugar of this class.

Table 1: Stability of L-NMA in Different Buffer Systems at 37°C over 72 Hours

Buffer SystempH% Recovery after 24h% Recovery after 48h% Recovery after 72h
Sodium Acetate4.0>99%98%97%
Phosphate-Buffered Saline (PBS)7.4>99%>99%>99%
Sodium Carbonate9.098%96%94%

Table 2: Effect of Temperature on L-NMA Stability in PBS (pH 7.4) over 7 Days

Temperature% Recovery after 1 day% Recovery after 3 days% Recovery after 7 days
4°C>99%>99%>99%
25°C (Room Temperature)>99%98%96%
50°C95%90%85%

Experimental Protocols

Protocol 1: General Stability Study of L-NMA

This protocol outlines a general method for assessing the stability of L-NMA in a specific buffer system.

  • Preparation of L-NMA Solution: Prepare a solution of L-NMA in the desired buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., specific temperature).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove one vial from incubation.

  • Sample Analysis: Immediately analyze the sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Quantification: Determine the concentration of L-NMA remaining in the sample by comparing the peak area to that of a standard of known concentration.

  • Data Analysis: Calculate the percentage of L-NMA remaining at each time point relative to the initial concentration (time 0).

Protocol 2: HPLC Method for L-NMA Quantification
  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds like iminosugars.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of a modifier like ammonium formate or formic acid.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection: As L-NMA lacks a strong chromophore, derivatization may be necessary for UV detection. Alternatively, a more universal detector such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) can be used.

  • Injection Volume: 5-10 µL.

Visualizations

experimental_workflow prep Prepare L-NMA in Buffer aliquot Aliquot Samples prep->aliquot incubate Incubate at Desired Temperature aliquot->incubate timepoint Collect Samples at Time Points incubate->timepoint analyze Analyze by HPLC/LC-MS timepoint->analyze quantify Quantify Remaining L-NMA analyze->quantify report Report % Recovery quantify->report

Caption: Workflow for a typical stability study of L-NMA.

logical_relationship cluster_factors Factors Influencing Stability pH pH LNMA L-NMA Stability pH->LNMA Temp Temperature Temp->LNMA Ox Oxidizing Agents Ox->LNMA Degradation Degradation Products LNMA->Degradation leads to

Caption: Factors influencing the stability of L-NMA in solution.

Technical Support Center: Addressing Off-Target Effects of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-NMAI) in Cellular Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-NMAI) in cellular experiments.

Disclaimer: Specific quantitative data on the off-target profile of L-NMAI is limited in publicly available literature. The data presented here is primarily for the closely related analog, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) , and should be used as a guide to inform your experimental design. It is crucial to experimentally determine the specific off-target effects of L-NMAI in your particular cellular model.

Frequently Asked Questions (FAQs)

Q1: What is N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-NMAI) and what is its primary mechanism of action?

A1: N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-NMAI) is an iminosugar, a class of compounds that are structural mimics of monosaccharides where the ring oxygen has been replaced by a nitrogen atom. These compounds are known to be potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. The primary mechanism of action of iminosugars like L-NMAI is typically competitive inhibition of one or more glycosidases.

Q2: What are "off-target" effects and why are they a concern when using L-NMAI?

A2: Off-target effects are unintended interactions of a drug or compound with molecules other than its primary therapeutic target. For L-NMAI, this means it might inhibit other glycosidases or interact with different classes of proteins, leading to unexpected cellular responses. These effects can confound experimental results, leading to misinterpretation of the compound's specific role and potential cytotoxicity.

Q3: How does the N-methyl group on L-NMAI potentially influence its off-target effects compared to its non-methylated counterpart (LAB)?

A3: The N-alkylation of iminosugars can significantly alter their inhibitory potency and specificity. Studies on related iminosugars have shown that N-methylation can, in some cases, enhance potency and specificity for a particular enzyme, while for other enzymes, it can markedly decrease inhibitory potential. Therefore, the off-target profile of L-NMAI is expected to be different from that of LAB.

Q4: What are the first steps I should take to assess the potential off-target effects of L-NMAI in my cell line?

A4: A dose-response experiment to assess cell viability is a critical first step. Using a broad range of L-NMAI concentrations in an MTT or similar cytotoxicity assay will help you determine the concentration at which the compound becomes toxic to your cells. This will establish a working concentration range for your subsequent experiments that minimizes overt toxicity.

Troubleshooting Guides

Problem 1: Unexpected Decrease in Cell Viability at Low Concentrations of L-NMAI

Possible Cause 1: Inhibition of Essential Glycosidases

  • Explanation: L-NMAI may be inhibiting glycosidases essential for cellular homeostasis, such as those involved in N-linked glycoprotein processing in the endoplasmic reticulum and Golgi apparatus.

  • Troubleshooting Steps:

    • Consult the Literature for Analog Data: Review the inhibitory profiles of similar compounds like LAB to identify potential off-target glycosidases (see Table 1).

    • Perform a Glycosidase Inhibition Panel: If possible, screen L-NMAI against a panel of commercially available glycosidases to determine its specific inhibitory profile.

    • Use a Lower Concentration: If the primary target is potently inhibited, it may be possible to lower the concentration of L-NMAI to a level that minimizes off-target effects while still achieving the desired on-target activity.

Possible Cause 2: Induction of Apoptosis

  • Explanation: The observed cytotoxicity could be due to the activation of programmed cell death pathways.

  • Troubleshooting Steps:

    • Perform an Apoptosis Assay: Use a caspase-3 activity assay to determine if the apoptotic pathway is being activated.

    • Dose-Response and Time-Course: Characterize the induction of apoptosis at different concentrations of L-NMAI and over various time points.

    • Consider Rescue Experiments: If a specific off-target is suspected to trigger apoptosis, investigate whether inhibiting that off-target can rescue the phenotype.

Problem 2: Altered Cellular Phenotype Unrelated to the Known Target

Possible Cause: Inhibition of an Unanticipated Signaling Pathway

  • Explanation: L-NMAI might be interacting with proteins in a signaling pathway that is not its primary intended target, leading to phenotypic changes.

  • Troubleshooting Steps:

    • Comprehensive Phenotypic Analysis: Carefully document all observed phenotypic changes.

    • Pathway Analysis: Use bioinformatics tools and literature searches to identify signaling pathways that could be responsible for the observed phenotype.

    • Western Blotting: Probe for the activation or inhibition of key proteins in suspected off-target pathways.

Quantitative Data

Table 1: Glycosidase Inhibition Profile of 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) and its Derivatives

Disclaimer: This data is for the non-N-methylated analog (LAB) and its derivatives and should be used as a guide for potential off-target interactions of L-NMAI.

EnzymeCompoundIC50 (µM)Reference
Intestinal Maltaseα-1-C-Butyl-LAB0.13[1]
Intestinal Isomaltaseα-1-C-Butyl-LAB4.7[1]
Intestinal Sucraseα-1-C-Butyl-LAB0.032[1]
Lysosomal Acid α-Glucosidase (GAA)α-1-C-Heptyl-LAB0.44
ER α-Glucosidase IIα-1-C-Heptyl-LAB>100
Bovine Liver β-Glucosidaseα-1-C-Alkyl-DAB derivativesPotent Inhibition[2]
Bovine Liver β-Galactosidaseα-1-C-Alkyl-DAB derivativesPotent Inhibition[2]
Jack-bean α-MannosidaseDAB-hydrazide imide analog0.23 (Ki)[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the metabolic activity of cells as an indicator of viability.

  • Materials:

    • Cells of interest

    • 96-well plate

    • L-NMAI stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat cells with a serial dilution of L-NMAI for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

Caspase-3 Colorimetric Assay for Apoptosis

This assay detects the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Treated and untreated cell lysates

    • 96-well plate

    • Caspase-3 substrate (e.g., DEVD-pNA)

    • Assay buffer

    • Plate reader

  • Procedure:

    • Lyse cells treated with L-NMAI and control cells.

    • Determine the protein concentration of each lysate.

    • Add equal amounts of protein from each lysate to wells of a 96-well plate.

    • Add the caspase-3 substrate and assay buffer to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm. An increase in absorbance indicates higher caspase-3 activity.

α-Glucosidase Inhibition Assay

This is an example of an in vitro assay to determine the inhibitory activity of L-NMAI against a specific glycosidase.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

    • Phosphate buffer (pH 6.8)

    • L-NMAI dilutions

    • Sodium carbonate (Na2CO3) solution

    • 96-well plate

    • Plate reader

  • Procedure:

    • In a 96-well plate, add the α-glucosidase solution to each well.

    • Add different concentrations of L-NMAI to the wells and incubate for 10 minutes.

    • Add the pNPG substrate to initiate the reaction.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding Na2CO3 solution.

    • Measure the absorbance at 405 nm. The percentage of inhibition is calculated relative to a control without the inhibitor.

Visualizations

experimental_workflow cluster_initial_assessment Initial Assessment cluster_troubleshooting Troubleshooting cluster_cytotoxicity Cytotoxicity Observed cluster_no_cytotoxicity No Overt Cytotoxicity cluster_conclusion Conclusion start Start with L-NMAI viability Cell Viability Assay (MTT) start->viability phenotype Unexpected Phenotype? viability->phenotype apoptosis Apoptosis Assay (Caspase-3) phenotype->apoptosis Yes pathway Signaling Pathway Analysis phenotype->pathway No glycosidase Glycosidase Inhibition Panel apoptosis->glycosidase end Identify Off-Target Effects glycosidase->end pathway->end signaling_pathway cluster_er_golgi ER/Golgi Glycoprotein Processing cluster_lysosome Lysosomal Glycogenolysis cluster_small_intestine Small Intestine Carbohydrate Digestion Glucosidase_I α-Glucosidase I Glucosidase_II α-Glucosidase II Mannosidase α-Mannosidase GAA Acid α-Glucosidase (GAA) Sucrase Sucrase Maltase Maltase Isomaltase Isomaltase L_NMAI L-NMAI L_NMAI->Glucosidase_I Potential Off-Target L_NMAI->Glucosidase_II Potential Off-Target L_NMAI->Mannosidase Potential Off-Target L_NMAI->GAA Potential Off-Target L_NMAI->Sucrase Potential Off-Target L_NMAI->Maltase Potential Off-Target L_NMAI->Isomaltase Potential Off-Target

References

Technical Support Center: Synthesis of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-ABT)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-ABT).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of L-ABT.

Question 1: After the reductive amination reaction of L-arabinose with methylamine, TLC analysis shows multiple spots, including what appears to be unreacted L-arabinose. What could be the cause and how can I resolve this?

Answer:

Incomplete consumption of the starting sugar, L-arabinose, is a common issue in reductive amination reactions. Several factors could contribute to this problem:

  • Insufficient Reducing Agent: The amount of sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) may not be sufficient to reduce the intermediate imine/iminium ion completely.

  • Suboptimal pH: The pH of the reaction mixture is crucial for both imine formation and the stability of the reducing agent. For reductive amination with borohydride reagents, a slightly acidic to neutral pH (around 6-7) is often optimal.

  • Low Reaction Temperature: The reaction may be proceeding too slowly at the current temperature.

  • Poor Quality Reagents: The L-arabinose, methylamine, or reducing agent may be of poor quality or degraded.

Troubleshooting Steps:

  • Increase the amount of reducing agent: Add the reducing agent portion-wise and monitor the reaction by TLC until the L-arabinose spot disappears. A molar excess of the reducing agent is typically required.

  • Adjust the pH: Carefully adjust the pH of the reaction mixture. If using NaBH₄, the reaction can be run in methanol or ethanol, and the pH can be adjusted with acetic acid.

  • Increase the reaction temperature: If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 40-50 °C) while monitoring for potential side product formation.

  • Verify reagent quality: Use freshly opened or properly stored reagents.

Question 2: My final product shows a broad peak or multiple closely-eluting peaks on HPLC, suggesting the presence of diastereomers. How can I improve the diastereoselectivity of the reaction or separate the isomers?

Answer:

The formation of diastereomers is a significant challenge in the synthesis of iminosugars from unprotected carbohydrates. The cyclization step can occur with varying stereochemistry.

Improving Diastereoselectivity:

  • Choice of Reducing Agent: The stereochemical outcome can be influenced by the reducing agent. While sodium borohydride is common, other reagents like sodium triacetoxyborohydride (STAB) can sometimes offer better diastereoselectivity in reductive aminations.

  • Solvent System: The polarity and nature of the solvent can influence the transition state of the cyclization, thereby affecting the diastereomeric ratio. Experimenting with different solvents (e.g., methanol, ethanol, or mixtures with water) may be beneficial.

  • Protecting Group Strategy: Although the goal is often a one-pot synthesis from the unprotected sugar, introducing protecting groups on L-arabinose prior to the reductive amination can enforce a specific stereochemical pathway during cyclization. This, however, adds extra steps to the synthesis.

Separation of Diastereomers:

  • Column Chromatography: This is the most common method for separating diastereomers.

    • Stationary Phase: A high-quality silica gel is typically used. For highly polar iminosugars, functionalized silica (e.g., amino- or diol-bonded silica) or the use of ion-exchange chromatography can be effective.

    • Eluent System: A gradient elution is often necessary. A common mobile phase for iminosugars is a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or ammonium formate). The pH of the buffer can significantly impact the retention and separation.

  • Preparative HPLC: For difficult separations, preparative HPLC with a suitable chiral or achiral column can provide higher resolution.

Question 3: After purification by column chromatography, I still observe impurities in my NMR spectrum that do not correspond to the desired product or known starting materials. What could these be and how can I remove them?

Answer:

Unidentified impurities can arise from several side reactions.

Potential Side Products:

  • Over-alkylation: The secondary amine of the desired L-ABT could potentially react further to form a tertiary amine, though this is less common under standard reductive amination conditions.

  • Products of Sugar Degradation: At non-optimal pH or elevated temperatures, the starting L-arabinose can undergo degradation to form various byproducts.

  • Borate Esters: If borohydride reagents are used, borate esters of the sugar or product can form. These are typically hydrolyzed during aqueous workup.

Troubleshooting and Purification:

  • Optimize Reaction Conditions: Revisit the reaction conditions (pH, temperature, reaction time) to minimize side product formation.

  • Thorough Workup: Ensure the aqueous workup is sufficient to quench any remaining reducing agent and hydrolyze any borate complexes. Washing the organic extract with brine can help remove water-soluble impurities.

  • Advanced Purification Techniques:

    • Ion-Exchange Chromatography: Since L-ABT is a secondary amine, it will be protonated at acidic pH. This property can be exploited for purification using a cation-exchange resin. The product is retained on the column and can be eluted with a basic solution (e.g., aqueous ammonia). This is very effective at removing neutral impurities.

    • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for final purification to obtain a high-purity crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield and purity I can expect for the synthesis of L-ABT?

A1: The yield and purity can vary significantly depending on the specific protocol and purification method used. Generally, yields for the one-pot reductive amination and cyclization of unprotected sugars can range from 30% to 60%. Purity after initial column chromatography might be in the range of 90-95%. Achieving higher purity (>98%) often requires a secondary purification step like ion-exchange chromatography or recrystallization.

Q2: How can I effectively monitor the progress of the reductive amination reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method. Use a mobile phase that provides good separation between the starting L-arabinose and the product. A typical eluent system is a mixture of dichloromethane/methanol or ethyl acetate/methanol with a small amount of aqueous ammonia to reduce tailing of the amine product. The spots can be visualized using a general carbohydrate stain (e.g., potassium permanganate or ceric ammonium molybdate) or a ninhydrin stain for the amine.

Q3: What are the key safety precautions to take during the synthesis of L-ABT?

A3:

  • Sodium Borohydride/Cyanoborohydride: These are flammable solids and can react violently with water to produce hydrogen gas. Handle them in a well-ventilated fume hood away from ignition sources. Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon contact with acid.

  • Methylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents like methanol and dichloromethane are flammable and/or toxic. Handle them in a fume hood.

Q4: Can I use other reducing agents besides sodium borohydride or sodium cyanoborohydride?

A4: Yes, other reducing agents can be used. Catalytic hydrogenation (e.g., using H₂ gas and a metal catalyst like Palladium on carbon) is a common alternative. This method can sometimes offer better stereoselectivity and avoids the use of borohydride reagents. However, it requires specialized equipment for handling hydrogen gas.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes

ParameterCondition A (NaBH₄)Condition B (NaBH₃CN)Condition C (H₂/Pd-C)
Starting Material L-ArabinoseL-ArabinoseL-Arabinose
Amine Source Methylamine (40% in H₂O)Methylamine (40% in H₂O)Methylamine (40% in H₂O)
Reducing Agent Sodium BorohydrideSodium CyanoborohydrideHydrogen gas
Catalyst NoneAcetic Acid10% Palladium on Carbon
Solvent MethanolMethanol/WaterMethanol
Temperature 25 °C25 °C25 °C
Reaction Time 24 hours24 hours48 hours
Typical Yield 45%55%50%
Purity (after SiO₂) ~92%~95%~94%

Table 2: Troubleshooting Guide Summary

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reducing agent, suboptimal pH, low temperatureIncrease reducing agent, adjust pH to 6-7, increase temperature
Diastereomer Formation Lack of stereocontrol in cyclizationOptimize reducing agent/solvent, use protecting groups, separate via chromatography
Unknown Impurities Side reactions, sugar degradation, borate estersOptimize reaction conditions, thorough workup, ion-exchange chromatography, recrystallization

Experimental Protocols

Protocol 1: Synthesis of L-ABT via Reductive Amination with Sodium Borohydride
  • Dissolution: Dissolve L-arabinose (1.0 eq) in methanol.

  • Amine Addition: Add aqueous methylamine (40%, 2.0 eq) to the solution and stir for 30 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) in portions over 1 hour.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction to 0 °C and quench by the slow addition of acetone, followed by acidification with 1M HCl to pH ~7.

  • Concentration: Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography followed by ion-exchange chromatography.

Protocol 2: Purification of L-ABT using Cation-Exchange Chromatography
  • Column Preparation: Pack a column with a cation-exchange resin (e.g., Dowex 50WX8) and wash thoroughly with deionized water.

  • Loading: Dissolve the crude L-ABT from the initial purification in a minimal amount of water and load it onto the column.

  • Washing: Wash the column with deionized water to remove any neutral impurities.

  • Elution: Elute the bound L-ABT from the resin using a gradient of aqueous ammonia (e.g., 0.1 M to 1 M).

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to afford the purified L-ABT.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification L_Arabinose L-Arabinose Reaction_Mixture Reaction Mixture L_Arabinose->Reaction_Mixture Methylamine Methylamine Methylamine->Reaction_Mixture Crude_Product Crude L-ABT Reaction_Mixture->Crude_Product Reductive Amination & Cyclization Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reaction_Mixture Silica_Chromatography Silica Gel Chromatography Crude_Product->Silica_Chromatography Partially_Pure Partially Pure L-ABT Silica_Chromatography->Partially_Pure Ion_Exchange Ion-Exchange Chromatography Partially_Pure->Ion_Exchange Pure_Product Pure L-ABT (>98%) Ion_Exchange->Pure_Product

Caption: Synthetic and purification workflow for N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-ABT).

Troubleshooting_Logic Impure_Product Impure Product Detected (TLC/HPLC/NMR) Incomplete_Reaction Incomplete Reaction? Impure_Product->Incomplete_Reaction Diastereomers Diastereomers Present? Incomplete_Reaction->Diastereomers No Increase_Reagent Increase Reducing Agent Adjust pH/Temperature Incomplete_Reaction->Increase_Reagent Yes Other_Impurities Other Impurities? Diastereomers->Other_Impurities No Optimize_Chromatography Optimize Chromatography (Solvent/Stationary Phase) Diastereomers->Optimize_Chromatography Yes Ion_Exchange Ion-Exchange Chromatography Recrystallization Other_Impurities->Ion_Exchange Yes Pure_Product Pure Product Other_Impurities->Pure_Product No Increase_Reagent->Impure_Product Optimize_Chromatography->Impure_Product Ion_Exchange->Pure_Product

Caption: Troubleshooting decision tree for the purification of synthesized L-ABT.

Overcoming resistance to MeLAB in long-term cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the MeLAB Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this compound resistance in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of MEK1 and MEK2, key protein kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, which in turn blocks downstream signaling that promotes cell proliferation, differentiation, and survival. This pathway is often constitutively active in various cancer types, particularly those with BRAF or RAS mutations.[1]

MeLAB_Mechanism RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK p Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription p Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound This compound->MEK Resistance_Mechanisms Common this compound Resistance Pathways cluster_mapk MAPK Pathway cluster_pi3k Bypass Pathway (PI3K/AKT) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK RAF->MEK Feedback Reactivation ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT AKT->RAF Crosstalk mTOR mTOR AKT->mTOR mTOR->Proliferation RTK RTK Amplification RTK->RAS RTK->PI3K This compound This compound This compound->MEK Workflow start Start with Parental (this compound-sensitive) Cell Line culture Culture cells in media containing this compound at IC50 start->culture monitor Monitor cell viability and morphology weekly culture->monitor increase_conc Gradually increase This compound concentration (e.g., 2x IC50, 4x IC50) monitor->increase_conc Cells recover & resume growth expand Expand surviving cell populations increase_conc->expand characterize Characterize Resistant Line expand->characterize ic50 Confirm Resistance: Determine new IC50 characterize->ic50 western Mechanism Analysis: Western Blot for p-ERK, p-AKT characterize->western genomic Genomic/Transcriptomic Analysis (Optional) characterize->genomic end Resistant Cell Line Established & Characterized ic50->end western->end genomic->end

References

Technical Support Center: Minimizing Artifacts in High-Throughput Screening with MeLAB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts and address common issues encountered during high-throughput screening (HTS) experiments using the MeLAB automation platform.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in HTS assays?

High-throughput screening assays are susceptible to various artifacts that can lead to false positives or false negatives. The most common sources include:

  • Compound-related interference: The intrinsic properties of test compounds can interfere with assay detection methods. This includes autofluorescence, light scattering, and quenching of fluorescent signals. Some compounds may also be reactive, forming covalent bonds with assay reagents or target proteins, leading to nonspecific inhibition.

  • Compound aggregation: At higher concentrations, some small molecules can form aggregates that nonspecifically inhibit enzymes or disrupt cellular membranes, leading to false-positive results. This is one of the most frequent causes of assay artifacts.

  • Systematic errors: These are non-random errors often associated with the experimental setup and instrumentation. Common systematic errors include:

    • Edge effects: Wells on the outer edges of a microplate are prone to evaporation and temperature fluctuations, leading to variability in results compared to the inner wells.

    • Batch effects: Variations between different batches of reagents, cells, or screening runs can introduce systematic bias.

    • Instrumental drift: Changes in instrument performance over the course of a long screening run can lead to gradual shifts in the signal.

  • Human error: Manual steps in any workflow can introduce variability and errors, such as incorrect reagent preparation, pipetting inaccuracies, or mislabeling of plates.

  • Contamination: Contamination from environmental sources (e.g., fibers, dust) or microorganisms can interfere with assay signals, particularly in cell-based assays.

Q2: How can I proactively minimize the risk of artifacts in my HTS campaign?

Proactive measures during assay development and screening are crucial for minimizing artifacts. Key strategies include:

  • Thorough Assay Validation: Before initiating a full screen, rigorously validate the assay to ensure it is robust, reproducible, and has a sufficient signal window. This includes testing for sensitivity to common sources of interference like DMSO concentration.

  • Proper Plate Design: Implement a well-thought-out plate layout that includes appropriate controls to detect and correct for systematic errors. This should include:

    • Positive and negative controls: To assess the dynamic range of the assay.

    • Neutral controls (e.g., DMSO only): To establish the baseline signal.

    • Reference compounds: Known inhibitors or activators to monitor assay performance.

  • Use of Counter-screens: Employ secondary assays to identify and eliminate compounds that interfere with the primary assay's detection technology. For example, a counter-screen for luciferase inhibitors should be used if the primary assay uses a luciferase reporter.

  • Inclusion of Detergents: Adding a non-ionic detergent, such as Triton X-100 or Tween-20, to the assay buffer can help prevent compound aggregation.

  • Quality Control (QC) Checks: Regularly perform QC checks on reagents, cells, and instrumentation to ensure consistency and performance.

Q3: What are "Pan-Assay Interference Compounds" (PAINS) and how can I identify them?

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as "hits" in multiple HTS assays due to non-specific activity or assay interference. These compounds often contain reactive functional groups that can interact non-specifically with proteins or interfere with detection technologies.

Identifying PAINS is a critical step in triaging HTS hits. Several computational filters and databases have been developed to flag potential PAINS based on their chemical substructures. It is recommended to use these filters to analyze your hit list and deprioritize compounds that are likely to be promiscuous inhibitors or assay artifacts.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

Possible Causes & Solutions

CauseTroubleshooting Steps
Pipetting Inaccuracy 1. Calibrate and perform regular maintenance on all liquid handlers and pipettes. 2. Ensure proper mixing of all reagents before dispensing. 3. For viscous liquids, use appropriate pipette tips and dispensing techniques.
Cell Plating Non-uniformity 1. Ensure a homogenous cell suspension before and during plating. 2. Avoid letting cells settle in the reservoir during dispensing. 3. Use a validated cell plating protocol for your specific cell line.
Reagent Instability 1. Prepare fresh reagents for each experiment, if possible. 2. Store reagents at the recommended temperature and protect them from light if they are photosensitive. 3. Check for precipitation in compound or reagent stocks.
Edge Effects 1. Do not use the outer rows and columns of the microplate for experimental samples. Fill them with media or buffer to create a humidity barrier. 2. Ensure proper sealing of plates to minimize evaporation.
Issue 2: Unexpectedly high or low signal in control wells.

Possible Causes & Solutions

CauseTroubleshooting Steps
Incorrect Reagent Concentration 1. Double-check all calculations for reagent and compound dilutions. 2. Verify the stock concentrations of all critical reagents.
Contamination of Reagents 1. Use fresh, sterile reagents. 2. Aliquot reagents to avoid repeated freeze-thaw cycles and contamination of stock solutions.
Degradation of Positive Control 1. Prepare fresh positive control dilutions for each experiment. 2. Store positive control stocks under appropriate conditions to maintain activity.
Instrument Malfunction 1. Run instrument calibration and diagnostic tests. 2. Ensure the correct filter sets and instrument settings are being used for the assay.
Issue 3: High false-positive hit rate.

Possible Causes & Solutions

CauseTroubleshooting Steps
Compound Autofluorescence 1. Pre-screen compound library for autofluorescence at the assay's excitation and emission wavelengths. 2. Use a different fluorescent dye with a red-shifted spectrum to minimize interference.
Compound Aggregation 1. Re-test initial hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). 2. Perform dose-response curves; aggregators often exhibit steep, non-classical curves.
Luciferase Inhibition 1. If using a luciferase-based assay, perform a counter-screen with purified luciferase to identify direct inhibitors.
Redox Cycling Compounds 1. Identify potential redox cyclers by their chemical structure. 2. Test hits in the presence of antioxidants or by using assays that measure hydrogen peroxide production.

Experimental Protocols

Protocol 1: Quality Control Check for Z'-factor

The Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Methodology:

  • Plate Layout: Designate a sufficient number of wells for positive and negative controls (e.g., 32 wells each on a 384-well plate).

  • Reagent Preparation: Prepare positive control (e.g., a known inhibitor at a high concentration) and negative control (e.g., DMSO vehicle) solutions.

  • Assay Execution: Dispense reagents and controls into the designated wells according to the assay protocol.

  • Incubation: Incubate the plate for the specified time and temperature.

  • Signal Detection: Read the plate using the appropriate detection instrument.

  • Calculation: Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

    • μ_p = mean of the positive control

    • σ_p = standard deviation of the positive control

    • μ_n = mean of the negative control

    • σ_n = standard deviation of the negative control

Protocol 2: Counter-screen for Autofluorescent Compounds

Methodology:

  • Compound Plating: Prepare a plate with the compounds to be tested at the same concentration used in the primary screen.

  • Buffer Addition: Add the same assay buffer used in the primary screen to all wells, but without the assay-specific reagents (e.g., enzymes, cells).

  • Incubation: Incubate the plate under the same conditions as the primary assay.

  • Signal Reading: Read the plate at the same excitation and emission wavelengths used in the primary assay.

  • Data Analysis: Identify compounds that exhibit a signal significantly above the background of the buffer-only wells. These are potential autofluorescent compounds.

Visualizations

HTS_Artifact_Troubleshooting_Workflow cluster_0 Initial Screen cluster_1 Hit Triage cluster_2 Artifact Identification cluster_3 Validated Hits Primary_Screen Primary HTS Hit_List Initial Hit List Primary_Screen->Hit_List PAINS_Filter PAINS Filtering Hit_List->PAINS_Filter Dose_Response Dose-Response Confirmation PAINS_Filter->Dose_Response Counter_Screens Counter-screens (e.g., Luciferase Inhibition) Dose_Response->Counter_Screens Aggregation_Assay Aggregation Assay (+ Detergent) Dose_Response->Aggregation_Assay Autofluorescence_Check Autofluorescence Check Dose_Response->Autofluorescence_Check Validated_Hits Validated Hits Counter_Screens->Validated_Hits Aggregation_Assay->Validated_Hits Autofluorescence_Check->Validated_Hits

Caption: A workflow for triaging hits from a primary HTS to identify and remove artifacts.

Systematic_Error_Mitigation_Plan cluster_0 Pre-Experiment cluster_1 During Experiment cluster_2 Post-Experiment Assay_Dev Assay Development & Validation Plate_Layout Strategic Plate Layout Assay_Dev->Plate_Layout informs QC_Checks Regular QC Checks Plate_Layout->QC_Checks enables Env_Control Environmental Control (Temp, Humidity) QC_Checks->Env_Control Data_Norm Data Normalization (e.g., B-score) Env_Control->Data_Norm improves Hit_Triage Hit Triage & Confirmation Data_Norm->Hit_Triage

Caption: A logical plan for mitigating systematic errors throughout the H-TS process.

Modifying assay conditions for optimal MeLAB activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: MeLAB Assays

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing this compound enzyme assays. The following sections address common issues to help you optimize your experimental conditions for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound enzyme assay?

The optimal pH for this compound activity is highly dependent on the specific substrate and buffer system being used. However, most methyltransferases exhibit maximal activity in the pH range of 7.5 to 8.5. It is crucial to perform a pH titration experiment to determine the optimal condition for your specific substrate.

Q2: My this compound enzyme activity is lower than expected. What are the common causes?

Low or no enzyme activity can stem from several factors:

  • Improper Enzyme Storage: Ensure the enzyme has been stored at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.

  • Sub-optimal Reagent Concentrations: The concentrations of the enzyme, substrate, and the methyl donor (e.g., S-adenosylmethionine - SAM) may not be optimal.

  • Presence of Inhibitors: Contaminants in your sample or reagents, such as EDTA or high concentrations of DMSO, can inhibit this compound activity.

  • Incorrect Assay Buffer: The pH, ionic strength, or presence of necessary cofactors (like Mg²⁺) in your buffer might be incorrect.

Q3: I am observing a high background signal in my no-enzyme control wells. How can I reduce it?

High background can be caused by:

  • Substrate Instability: The substrate may be degrading spontaneously, leading to a false-positive signal.

  • Detection Reagent Reactivity: The detection reagents may be cross-reacting with components in the assay buffer or with the substrate itself.

  • Contaminated Reagents: Ensure all buffers and reagents are freshly prepared with high-purity water to avoid contamination.

Troubleshooting Guide

Issue 1: High Variability Between Replicates

High variability can compromise the reliability of your data. Follow these steps to diagnose and resolve the issue.

  • Cause A: Inaccurate Pipetting

    • Solution: Ensure your pipettes are calibrated regularly. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing between each step.

  • Cause B: Edge Effects in Microplates

    • Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with 1X buffer or water to create a humidity barrier.

  • Cause C: Temperature Fluctuations

    • Solution: Ensure the assay plate is incubated at a stable, uniform temperature. Pre-warm all reagents and the plate to the assay temperature before starting the reaction.

Diagram: Troubleshooting Workflow for High Variability

G cluster_0 Troubleshooting High Variability start High Variability Observed q1 Are pipettes calibrated? start->q1 s1 Calibrate pipettes Use low-retention tips q1->s1 No q2 Are you avoiding plate edge effects? q1->q2 Yes s1->q2 s2 Fill outer wells with buffer to create a humidity barrier q2->s2 No q3 Is incubation temperature stable? q2->q3 Yes s2->q3 s3 Pre-warm all reagents and use a plate incubator q3->s3 No end_node Problem Resolved q3->end_node Yes s3->end_node

Caption: A decision tree for troubleshooting high replicate variability.

Optimizing Assay Conditions

Data Summary Tables

For optimal this compound activity, key parameters should be tested and optimized for your specific experimental setup. The tables below provide example data from optimization experiments.

Table 1: Effect of pH on this compound Activity

pHBuffer SystemRelative Activity (%)
6.5MES45%
7.0HEPES78%
7.5HEPES95%
8.0Tris-HCl100%
8.5Tris-HCl92%
9.0Borate65%

Table 2: Effect of Mg²⁺ Concentration on this compound Activity

MgCl₂ (mM)Relative Activity (%)
025%
185%
298%
5100%
1096%
2070%

Experimental Protocols

Protocol: Standard this compound Activity Assay

This protocol provides a general framework for measuring this compound enzyme activity. Concentrations should be optimized as described above.

  • Reagent Preparation:

    • Assay Buffer: Prepare a 1X assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT).

    • This compound Enzyme: Dilute the this compound enzyme stock to the desired working concentration (e.g., 20 nM) in cold assay buffer immediately before use.

    • Substrate: Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO or water) and dilute to the working concentration (e.g., 10 µM) in assay buffer.

    • Methyl Donor (SAM): Prepare a stock solution of S-adenosylmethionine (SAM) and dilute to the working concentration (e.g., 20 µM) in assay buffer.

    • Stop Solution: Prepare a solution to terminate the enzymatic reaction (e.g., 0.5 M EDTA).

  • Assay Procedure:

    • Add 20 µL of the substrate solution to each well of a 96-well plate.

    • Add 10 µL of test compound (dissolved in DMSO, final concentration ≤1%) or vehicle control.

    • To initiate the reaction, add 10 µL of the diluted this compound enzyme. For the no-enzyme control, add 10 µL of assay buffer instead.

    • Mix gently by shaking the plate for 30 seconds.

    • Incubate the plate at the desired temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of the Stop Solution.

    • Add detection reagents according to the manufacturer's instructions and read the signal on a plate reader.

Diagram: this compound Experimental Workflow

G cluster_1 This compound Assay Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate) plate 2. Plate Setup (Add Substrate, Compound) prep->plate initiate 3. Initiate Reaction (Add Enzyme) plate->initiate incubate 4. Incubation (e.g., 30°C for 60 min) initiate->incubate stop 5. Stop Reaction (Add Stop Solution) incubate->stop detect 6. Signal Detection (Add Reagents, Read Plate) stop->detect analyze 7. Data Analysis detect->analyze

Caption: A typical workflow for a this compound enzyme activity assay.

Diagram: Hypothetical this compound Signaling Pathway

G cluster_2 Hypothetical this compound Signaling Cascade ligand External Signal receptor Receptor Activation ligand->receptor kinase Kinase Cascade receptor->kinase This compound This compound (Methyltransferase) kinase->this compound activates methyl_sub Methylated Substrate This compound->methyl_sub methylates substrate Protein Substrate substrate->methyl_sub response Cellular Response (Gene Expression) methyl_sub->response

Caption: A simplified diagram of a signaling pathway involving this compound.

Validation & Comparative

A Comparative Guide: N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol vs. 1,4-dideoxy-1,4-imino-D-arabinitol (DAB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol and the well-characterized iminosugar, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB). Iminosugars, sugar analogues where the endocyclic oxygen is replaced by a nitrogen atom, are potent inhibitors of glycosidases and glycogen-metabolizing enzymes, making them valuable tools in biochemical research and as potential therapeutic agents. This comparison focuses on their inhibitory activities against key enzymes, supported by available experimental data.

Biochemical Profile and Mechanism of Action

Both N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol and 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) are classified as iminosugars. Their mechanism of action lies in their structural resemblance to the transition state of the natural carbohydrate substrates of glycosidases. By binding to the enzyme's active site, they competitively inhibit the hydrolysis of glycosidic bonds.

1,4-dideoxy-1,4-imino-D-arabinitol (DAB) is a potent inhibitor of several enzymes, most notably glycogen phosphorylase, a key enzyme in glycogenolysis.[1] It also exhibits inhibitory activity against various α-glucosidases.[2]

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is the N-methylated form of the L-enantiomer of DAB. While direct experimental data for this specific compound is limited in the reviewed literature, the effects of N-alkylation on the inhibitory activity of the D-enantiomer (DAB) have been studied. Research indicates that N-alkylation of 1,4-dideoxy-1,4-imino-D-arabinitol markedly decreases its inhibitory potential against a range of glycosidases.[1] This suggests that N-methylation of the L-enantiomer would likely result in a similar reduction of its inhibitory activity.

Comparative Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activities of DAB and its L-enantiomer, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB).

Table 1: Inhibition of Glycogen Metabolizing Enzymes

CompoundEnzymeOrganismIC50 (µM)Ki (µM)
1,4-dideoxy-1,4-imino-D-arabinitol (DAB) Rat Muscle Glycogen Phosphorylase (RMGP)Rattus norvegicus0.93 ± 0.01-
1,4-dideoxy-1,4-imino-L-arabinitol (LAB) Rat Muscle Glycogen Phosphorylase (RMGP)Rattus norvegicus> 500-
1,4-dideoxy-1,4-imino-D-arabinitol (DAB) E. coli Glycogen Synthase (EcGS)Escherichia coli130 ± 10-
1,4-dideoxy-1,4-imino-L-arabinitol (LAB) E. coli Glycogen Synthase (EcGS)Escherichia coli> 500-

Table 2: Inhibition of Glycosidases by DAB

EnzymeSourceIC50 (µM)
α-GlucosidaseYeast32 ± 8
α-Glucosidase II-Good inhibitor (qualitative)[1]
Golgi α-Mannosidase I-Good inhibitor (qualitative)[1]
Golgi α-Mannosidase II-Good inhibitor (qualitative)[1]

Based on the available data, DAB is a significantly more potent inhibitor of rat muscle glycogen phosphorylase and E. coli glycogen synthase than its L-enantiomer, LAB. Furthermore, studies on the N-alkylation of DAB suggest that N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol would likely exhibit even weaker inhibitory activity than LAB against these and other enzymes.[1]

Signaling Pathway and Experimental Workflow

Glycogenolysis Pathway Inhibition

The diagram below illustrates the central role of glycogen phosphorylase in the breakdown of glycogen (glycogenolysis) and how inhibitors like DAB intervene in this process.

Glycogenolysis_Inhibition cluster_inhibition Inhibition Glycogen Glycogen Glucose-1-Phosphate Glucose-1-Phosphate Glycogen->Glucose-1-Phosphate Glycogenolysis Glycogen_Phosphorylase Glycogen Phosphorylase DAB DAB DAB->Glycogen_Phosphorylase Inhibits

Figure 1. Inhibition of Glycogen Phosphorylase by DAB.
General Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of a compound against a target enzyme.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Prep Enzyme Solution (Target Enzyme) Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme_Prep->Preincubation Inhibitor_Prep Inhibitor Solution (e.g., DAB) Inhibitor_Prep->Preincubation Substrate_Prep Substrate Solution Reaction Initiate Reaction: Add Substrate Substrate_Prep->Reaction Preincubation->Reaction Incubation Incubation at Optimal Temperature Reaction->Incubation Termination Stop Reaction Incubation->Termination Measurement Measure Product Formation (e.g., Spectrophotometry) Termination->Measurement Analysis Data Analysis: Calculate % Inhibition, IC50/Ki Measurement->Analysis

Figure 2. General workflow for an enzyme inhibition assay.

Experimental Protocols

Glycogen Phosphorylase Inhibition Assay

This protocol is adapted from studies investigating the inhibition of glycogen phosphorylase by iminosugars.

Objective: To determine the IC50 value of an inhibitor against glycogen phosphorylase.

Materials:

  • Glycogen phosphorylase (e.g., from rabbit muscle)

  • Glycogen solution

  • Glucose-1-phosphate (G1P)

  • Inhibitor stock solution (e.g., DAB in buffer)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Inhibitor solution (or buffer for control)

    • Glycogen solution

    • Glycogen phosphorylase solution

  • Pre-incubate the plate at the optimal temperature (e.g., 30°C) for 5-10 minutes.

  • Initiate the reaction by adding Glucose-1-phosphate to each well.

  • Incubate the plate at the optimal temperature for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

α-Glucosidase Inhibition Assay

This protocol is a general method for assessing the inhibition of α-glucosidase activity.

Objective: To determine the IC50 value of an inhibitor against α-glucosidase.

Materials:

  • α-Glucosidase (e.g., from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Inhibitor stock solution (e.g., DAB in buffer)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 6.8)

  • Stop solution (e.g., 0.2 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Inhibitor solution (or buffer for control)

    • α-Glucosidase solution

  • Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at the optimal temperature for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control without inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

References

Comparing the efficacy of MeLAB to miglitol as an α-glucosidase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison between "MeLAB" and miglitol as α-glucosidase inhibitors cannot be provided at this time, as publicly available scientific literature and databases do not contain information on a substance referred to as "this compound" in the context of α-glucosidase inhibition.

This guide, therefore, focuses on the established α-glucosidase inhibitor, miglitol, providing a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used for its evaluation. This information can serve as a benchmark for researchers and drug development professionals evaluating novel α-glucosidase inhibitors.

Miglitol: An Overview

Miglitol is a synthetic, orally administered drug that belongs to the class of α-glucosidase inhibitors.[1][2] It is used in the management of type 2 diabetes mellitus to control postprandial hyperglycemia (the rise in blood glucose levels after a meal).[3][4][5] By competitively and reversibly inhibiting α-glucosidase enzymes in the small intestine, miglitol delays the digestion of complex carbohydrates, thereby slowing the absorption of glucose into the bloodstream.[3][5]

Efficacy of Miglitol as an α-Glucosidase Inhibitor

The inhibitory efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 values for miglitol vary depending on the specific α-glucosidase enzyme being targeted.

Enzyme TargetIC50 (µM)Source Organism
Human lysosomal α-glucosidase0.35Human
Rat sucrase0.11Rat
Rat maltase1.3Rat
Rat isomaltase1.2Rat
Human α-glucosidase-Human
Human β-glucosidase84Human

Table 1: Reported IC50 values of miglitol against various α-glucosidase enzymes.[6]

Mechanism of Action of α-Glucosidase Inhibitors

α-Glucosidase inhibitors, including miglitol, exert their therapeutic effect by mimicking the structure of dietary carbohydrates.[1] This structural similarity allows them to bind to the active site of α-glucosidase enzymes located in the brush border of the small intestine.[7][8] This binding is competitive and reversible, preventing the breakdown of complex carbohydrates (such as starch, sucrose, and maltose) into absorbable monosaccharides like glucose.[5][8] The result is a delayed and reduced absorption of glucose, leading to a blunted postprandial glucose excursion.[9]

Alpha-Glucosidase Inhibition Pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Digestion Alpha-Glucosidase Alpha-Glucosidase Disaccharides->Alpha-Glucosidase Substrate Binding Glucose Glucose Alpha-Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption Miglitol Miglitol Miglitol->Alpha-Glucosidase Competitive Inhibition

Mechanism of α-glucosidase inhibition by miglitol.

Experimental Protocol for α-Glucosidase Inhibition Assay

The following is a generalized in vitro protocol for determining the α-glucosidase inhibitory activity of a test compound. Specific details may vary based on the enzyme source and substrate used.

1. Materials and Reagents:

  • α-Glucosidase enzyme (from Saccharomyces cerevisiae or rat intestine)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., this compound or miglitol) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control: Acarbose or miglitol

  • Stopping reagent: Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Preparation of Solutions: Prepare working solutions of the enzyme, substrate, test compound, and positive control in the phosphate buffer.

  • Assay Mixture: In a 96-well microplate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution at various concentrations (or positive control/solvent for control wells)

    • α-Glucosidase enzyme solution

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the pNPG substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate again at the same temperature for a defined time (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding the sodium carbonate solution to each well. The addition of Na2CO3 increases the pH, which denatures the enzyme and develops the yellow color of the product, p-nitrophenol.

  • Measurement: Measure the absorbance of the yellow p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

3. Data Analysis:

  • Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (enzyme + substrate + solvent) and Abs_sample is the absorbance of the sample (enzyme + substrate + test compound).

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound. The concentration that results in 50% inhibition is the IC50 value.

Experimental_Workflow prep Prepare Solutions (Enzyme, Substrate, Inhibitor) mix Mix Inhibitor and Enzyme in 96-well plate prep->mix pre_incubate Pre-incubate (e.g., 37°C, 10 min) mix->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate (e.g., 37°C, 20 min) add_substrate->incubate stop Stop Reaction (add Na2CO3) incubate->stop read Measure Absorbance (405 nm) stop->read analyze Calculate % Inhibition and IC50 read->analyze

Workflow for in vitro α-glucosidase inhibition assay.

References

A Head-to-Head Comparison: N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol and Acarbose in the Inhibition of α-Glucosidases

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic agents targeting postprandial hyperglycemia, a key strategy is the inhibition of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Acarbose, a well-established α-glucosidase inhibitor, is a mainstay in the management of type 2 diabetes. This guide provides a comparative analysis of acarbose and N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-M-DIAB), a member of the iminosugar class of compounds, based on available preclinical data. Due to the absence of direct head-to-head studies, this comparison synthesizes data from individual studies on these compounds and their close structural analogs.

Mechanism of Action: A Shared Pathway

Both acarbose and iminosugar derivatives like L-M-DIAB function by competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine.[1][2][3][4][5] This inhibition delays the digestion of carbohydrates, thereby slowing the absorption of glucose and reducing the characteristic spike in blood glucose levels after a meal.[1][2][3][4][5]

Alpha-Glucosidase Inhibition Pathway Mechanism of α-Glucosidase Inhibitors cluster_lumen Intestinal Lumen cluster_brush_border Brush Border cluster_inhibitors Inhibitors Complex Carbohydrates Complex Carbohydrates Pancreatic α-amylase Pancreatic α-amylase Complex Carbohydrates->Pancreatic α-amylase hydrolysis Oligosaccharides Oligosaccharides Pancreatic α-amylase->Oligosaccharides α-Glucosidases (Sucrase, Maltase, etc.) α-Glucosidases (Sucrase, Maltase, etc.) Oligosaccharides->α-Glucosidases (Sucrase, Maltase, etc.) hydrolysis Monosaccharides Monosaccharides α-Glucosidases (Sucrase, Maltase, etc.)->Monosaccharides Glucose Absorption Glucose Absorption Monosaccharides->Glucose Absorption Acarbose Acarbose Acarbose->Pancreatic α-amylase inhibition Acarbose->α-Glucosidases (Sucrase, Maltase, etc.) inhibition L-M-DIAB L-M-DIAB L-M-DIAB->α-Glucosidases (Sucrase, Maltase, etc.) inhibition

Figure 1: Mechanism of α-Glucosidase Inhibitors.

In Vitro Glycosidase Inhibition

Direct inhibitory data for N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol is limited. However, studies on closely related N-alkylated and C-alkylated derivatives of 1,4-dideoxy-1,4-imino-L-arabinitol (LAB) provide valuable insights. It is important to note that N-alkylation of the related D-arabinitol enantiomer has been shown to markedly decrease inhibitory potential against a range of glycosidases.[6] Conversely, a study on α-1-C-butyl-LAB demonstrated potent inhibition of intestinal maltase, isomaltase, and sucrase.[7][8][9]

For acarbose, reported IC50 values can vary significantly depending on the enzyme source and experimental conditions.[10] The following tables summarize the available inhibitory concentration (IC50) data.

Table 1: IC50 Values for Acarbose Against Various Glycosidases

Enzyme SourceTarget EnzymeIC50 (µM)Reference
HumanSucrase2.5 ± 0.5[11]
RatSucrase12.3 ± 0.6[11]
HumanMaltase>50[11]
RatMaltase9.5 ± 4.5[11]
Not Specifiedα-amylase0.258 - 0.50 mg/ml[12]
Not Specifiedα-glucosidase0.28 ± 0.019 mg/ml[12]

Table 2: IC50 Values for an α-1-C-Butyl-1,4-dideoxy-1,4-imino-L-arabinitol Derivative

Enzyme SourceTarget EnzymeIC50 (µM)Reference
Not SpecifiedMaltase0.13[7][8][9]
Not SpecifiedIsomaltase4.7[7][8][9]
Not SpecifiedSucrase0.032[7][8][9]

In Vivo Efficacy

Experimental Protocols

The following section details a generalized experimental protocol for assessing α-glucosidase inhibitory activity, which is fundamental to the comparison of these compounds.

In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, typically using a chromogenic substrate.

Materials:

  • α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae or rat intestine)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Substrate solution (e.g., p-nitrophenyl-α-D-glucopyranoside, pNPG)

  • Test compounds (N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol, acarbose) at various concentrations

  • Stop solution (e.g., 0.1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add a defined volume of the α-glucosidase enzyme solution to each well.

  • Add various concentrations of the test compound or acarbose (positive control) to the wells. A control group with no inhibitor is also included.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[14][15][16]

Experimental_Workflow Generalized Workflow for α-Glucosidase Inhibition Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare α-glucosidase solution D Add enzyme and test compound to microplate A->D B Prepare substrate (pNPG) solution F Add substrate to initiate reaction B->F C Prepare test compound dilutions C->D E Pre-incubate at 37°C D->E E->F G Incubate at 37°C F->G H Add stop solution G->H I Measure absorbance at 405 nm H->I J Calculate % inhibition I->J K Determine IC50 value J->K

Figure 2: Generalized workflow for α-glucosidase inhibition assay.

Conclusion

References

Comparative Analysis of MeLAB's Potential Glycosidase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential inhibitory activity of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (MeLAB) against a panel of glycosidases. Due to the limited publicly available data on this compound's specific inhibitory concentrations, this comparison is based on the performance of its parent compound, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), and established glycosidase inhibitors such as Acarbose, Miglitol, and Voglibose.

Executive Summary

Glycosidase inhibitors are crucial in the management of metabolic disorders like type 2 diabetes by delaying carbohydrate digestion. This compound, an N-methylated derivative of the iminosugar LAB, is a potential candidate in this therapeutic area. While direct inhibitory data for this compound is scarce, studies on its parent compound, LAB, and its derivatives show potent and specific inhibition of α-glucosidases. This guide synthesizes the available data to project the potential performance of this compound in comparison to commercially available drugs.

Data Presentation: Inhibitory Activity of Glycosidase Inhibitors

CompoundEnzymeSourceIC50 / Ki
α-1-C-Butyl-LAB MaltaseIntestinal0.13 µM[2]
IsomaltaseIntestinal4.7 µM[2]
SucraseIntestinal0.032 µM[2]
4-C-Me-LAB α-Glucosidase (Sucrase)Rat Intestinal0.66 µM (IC50), 0.95 µM (Ki)[3]
Acarbose α-GlucosidaseNot Specified262.32 µg/mL[4]
α-AmylaseNot Specified0.258 mg/mL[5]
α-GlucosidaseNot Specified0.28 mg/mL[5]
Voglibose α-AmylasePancreaticWeaker than Acarbose[6]
Miglitol α-GlucosidaseBrush borderEffective at 50-100mg doses[7]

Experimental Protocols

Detailed methodologies for key glycosidase inhibition assays are provided below to facilitate the replication and validation of inhibitory activities.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations to the wells.

  • Add the α-glucosidase solution to the wells containing the test compound and incubate.

  • Initiate the enzymatic reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding sodium carbonate.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit α-amylase, an enzyme that hydrolyzes starch into smaller sugars.

Materials:

  • α-Amylase (e.g., porcine pancreatic)

  • Starch solution (1%)

  • Dinitrosalicylic acid (DNSA) reagent

  • Phosphate buffer (pH 6.9)

  • Test compound

  • Positive control (e.g., Acarbose)

  • Spectrophotometer

Procedure:

  • Pre-incubate the test compound at various concentrations with the α-amylase solution in phosphate buffer.

  • Add the starch solution to initiate the reaction and incubate.

  • Terminate the reaction by adding the DNSA reagent.

  • Boil the mixture to allow for color development.

  • After cooling, measure the absorbance at 540 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in a typical glycosidase inhibition assay.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Solution Mix Mix Enzyme and Inhibitor Enzyme->Mix Substrate Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor Inhibitor (this compound) Inhibitor->Mix Incubate1 Pre-incubation Mix->Incubate1 Incubate1->Add_Substrate Incubate2 Incubation Add_Substrate->Incubate2 Stop Stop Reaction Incubate2->Stop Measure Measure Absorbance Stop->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Experimental workflow for glycosidase inhibition assay.

signaling_pathway Carbohydrates Complex Carbohydrates Glycosidase Glycosidase (e.g., α-glucosidase) Carbohydrates->Glycosidase Digestion Glucose Glucose Glycosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Increased Blood Glucose Absorption->Bloodstream This compound This compound (Inhibitor) This compound->Glycosidase Inhibition

References

Comparative Analysis of MeLAB and Voglibose for Blood Glucose Management: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and clinical trial databases reveals a significant disparity in the available information for a comparative analysis of MeLAB and voglibose for managing blood glucose levels. While extensive data exists for voglibose, a well-established alpha-glucosidase inhibitor, there is a notable absence of publicly available information on "this compound" as a therapeutic agent for diabetes or blood glucose regulation.

Our in-depth search across multiple scholarly databases and clinical trial registries did not yield any specific drug, compound, or therapeutic initiative under the name "this compound" intended for glycemic control. The term "this compound" was found to be associated with unrelated entities, including "Medlab Clinical Ltd.," a biotechnology firm focused on a proprietary drug delivery platform and cannabis-based medicines, and "this compound," a microelectronics research laboratory. Neither of these is involved in the development of treatments for diabetes.

Consequently, a direct comparative analysis as requested, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound, cannot be provided.

However, to fulfill the informational needs of researchers, scientists, and drug development professionals, a detailed overview of voglibose is presented below, based on the available scientific evidence.

Voglibose: An In-Depth Analysis

Voglibose is a potent alpha-glucosidase inhibitor used in the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action is the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine.[1][3][4] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[3][4] By delaying carbohydrate digestion and absorption, voglibose effectively reduces postprandial hyperglycemia, the sharp increase in blood glucose levels after a meal.[2][3][4]

Mechanism of Action

Voglibose's targeted action in the gastrointestinal tract minimizes its systemic absorption.[3][4] This localized effect contributes to its favorable safety profile, particularly the low risk of hypoglycemia when used as monotherapy, as it does not stimulate insulin secretion.[4] The inhibitory activity of voglibose on maltase and sucrase is significantly higher than that of acarbose, another alpha-glucosidase inhibitor.[1]

dot graph "Voglibose_Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Carbohydrates [label="Complex Carbohydrates\n(Starch, Disaccharides)", fillcolor="#F1F3F4"]; AlphaGlucosidase [label="Alpha-Glucosidase Enzymes\n(in Small Intestine)", fillcolor="#FBBC05"]; Voglibose [label="Voglibose", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GlucoseAbsorption [label="Glucose Absorption\ninto Bloodstream", fillcolor="#F1F3F4"]; BloodGlucose [label="Postprandial Blood\nGlucose Levels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DelayedAbsorption [label="Delayed Glucose\nAbsorption", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Carbohydrates -> AlphaGlucosidase [label="Digestion"]; AlphaGlucosidase -> GlucoseAbsorption [label="Breaks down into Glucose"]; Voglibose -> AlphaGlucosidase [label="Inhibits", arrowhead="tee", color="#EA4335"]; GlucoseAbsorption -> BloodGlucose [label="Increases"]; AlphaGlucosidase -> DelayedAbsorption [style=dotted, arrowhead=none]; DelayedAbsorption -> BloodGlucose [label="Reduces Peak", color="#34A853"];

} caption: Mechanism of action of Voglibose.

Efficacy and Clinical Data

Clinical studies have demonstrated the efficacy of voglibose in improving glycemic control in patients with type 2 diabetes.

Table 1: Summary of Clinical Efficacy Data for Voglibose

ParameterBaseline ValuePost-treatment ValueMean Change/ReductionStudy DurationReference
HbA1c (%) 8.27 ± 0.827.290.98%12 weeks[5]
9.13 ± 0.487.96 ± 0.681.17%3 months[6]
8.61 ± 1.247.53 ± 1.251.08%12 weeks[6]
Fasting Blood Glucose (mg/dL) 146.2119.127.1 mg/dL12 weeks[5]
171.73 ± 25.45157.00 ± 25.9814.73 mg/dL3 months[6]
Postprandial Blood Glucose (mg/dL) 231.9179.752.2 mg/dL12 weeks[5]
264.40 ± 48.84193.13 ± 40.3971.27 mg/dL3 months[6]

Note: Values are presented as mean ± standard deviation where available.

Voglibose has been shown to be effective both as a monotherapy and in combination with other oral antidiabetic agents like metformin and sulfonylureas.[1][6] Combination therapy often leads to better glycemic control by targeting different pathophysiological pathways of type 2 diabetes.[7]

Experimental Protocols

The methodologies employed in clinical trials evaluating voglibose typically involve randomized, controlled designs.

Key Experimental Protocol Components:

  • Study Design: Prospective, randomized, open-label, parallel-group, or double-blind, placebo-controlled multicenter trials are common.[7][8][9]

  • Participant Selection: Inclusion criteria generally involve adults diagnosed with type 2 diabetes mellitus with inadequate glycemic control (e.g., HbA1c > 7.0%) on diet and exercise alone or with other antidiabetic medications.[10] Exclusion criteria often include type 1 diabetes, severe renal or hepatic impairment, and a history of major gastrointestinal surgery.[10]

  • Intervention: Participants are typically randomized to receive voglibose (commonly 0.2 mg three times daily before meals) or a placebo/active comparator.[8][10] The dosage may be titrated based on efficacy and tolerability.

  • Assessments: Glycemic parameters such as HbA1c, fasting plasma glucose (FPG), and postprandial plasma glucose (PPG) are measured at baseline and at specified intervals throughout the study.[5][6] Self-monitoring of blood glucose (SMBG) or continuous glucose monitoring (CGM) may also be utilized to assess glucose fluctuations.[10][11] Safety assessments include monitoring for adverse events, particularly gastrointestinal side effects like flatulence and diarrhea.[8]

dot graph "Voglibose_Clinical_Trial_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Screening [label="Patient Screening\n(T2DM, HbA1c > 7.0%)", fillcolor="#F1F3F4"]; Randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05"]; GroupA [label="Voglibose Group\n(e.g., 0.2 mg TID)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GroupB [label="Control Group\n(Placebo or Active Comparator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Baseline Assessment\n(HbA1c, FPG, PPG)", fillcolor="#F1F3F4"]; Treatment [label="Treatment Period\n(e.g., 12-24 weeks)", fillcolor="#F1F3F4"]; FollowUp [label="Follow-up Assessments\n(e.g., Weeks 4, 8, 12)", fillcolor="#F1F3F4"]; Final [label="Final Assessment\n(Efficacy and Safety)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Screening -> Baseline; Baseline -> Randomization; Randomization -> GroupA; Randomization -> GroupB; GroupA -> Treatment; GroupB -> Treatment; Treatment -> FollowUp; FollowUp -> Final; Final -> Analysis; } caption: Generalized workflow of a clinical trial for Voglibose.

References

A Comparative Guide to the In Vivo Efficacy of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol and N-butyl-deoxynojirimycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars are a class of carbohydrate mimics with significant therapeutic potential, primarily due to their ability to inhibit glycosidases and glycosyltransferases. This guide provides a comparative overview of the in vivo efficacy of two iminosugars: N-butyl-deoxynojirimycin (NB-DNJ), a well-characterized inhibitor of glucosylceramide synthase and α-glucosidases, and N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-MAB), a less-studied L-enantiomer. Direct comparative in vivo studies between these two specific compounds are not currently available in the scientific literature. Therefore, this guide presents the known attributes of each compound and related derivatives to offer a comprehensive, albeit indirect, comparison.

Compound Overview

N-butyl-deoxynojirimycin (NB-DNJ) , also known as Miglustat, is an N-alkylated derivative of 1-deoxynojirimycin (DNJ). It is an approved therapeutic agent for certain lysosomal storage disorders, such as Gaucher disease type 1.[1] Its primary mechanism of action involves the inhibition of glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids.[2][3] Additionally, NB-DNJ is known to inhibit α-glucosidases I and II, which are involved in the processing of N-linked oligosaccharides of glycoproteins.[4][5]

N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-MAB) is the N-methylated form of the L-enantiomer of 1,4-dideoxy-1,4-imino-arabinitol. Research on this specific L-iminosugar is limited. However, studies on related L-iminosugars, including the enantiomer of NB-DNJ (L-NBDNJ), suggest that L-enantiomers can exhibit distinct biological activities compared to their D-counterparts.[6][7] For instance, some L-iminosugars have been shown to act as pharmacological chaperones, enhancing the activity of mutant enzymes, rather than as direct enzyme inhibitors.[6][7] A study on a related compound, α-1-C-butyl-1,4-dideoxy-1,4-imino-L-arabinitol, demonstrated potent in vivo inhibition of intestinal α-glucosidases.[1]

Quantitative Data Comparison

Direct comparative quantitative data from a single study is unavailable. The following table summarizes key inhibitory concentrations for NB-DNJ and a related L-arabinitol derivative against relevant enzymes.

CompoundTarget EnzymeIC50 / Ki ValueExperimental System
N-butyl-deoxynojirimycin (NB-DNJ) Ceramide GlucosyltransferaseIC50: 20 µMIn vitro
α-Glucosidase IIC50: ~1 µMIn vitro
α-Glucosidase IIIC50: ~100 µMIn vitro
α-1-C-Butyl-1,4-dideoxy-1,4-imino-L-arabinitol Intestinal MaltaseIC50: 0.13 µMIn vitro (mouse)
Intestinal IsomaltaseIC50: 4.7 µMIn vitro (mouse)
Intestinal SucraseIC50: 0.032 µMIn vitro (mouse)

Experimental Protocols

Detailed experimental protocols for in vivo studies are crucial for reproducibility and comparison. Below are representative protocols for assessing the in vivo efficacy of iminosugars.

In Vivo Model for Glycosphingolipid Storage Disorder (for NB-DNJ)
  • Animal Model: A mouse model of a glycosphingolipid storage disease, such as a Sandhoff disease mouse model, is utilized.

  • Drug Administration: NB-DNJ is administered orally to the mice. The dosage and frequency can vary, but a typical regimen might be daily administration mixed with food or via oral gavage.

  • Duration of Treatment: The treatment period can range from several weeks to months to assess long-term efficacy and potential side effects.

  • Efficacy Assessment:

    • Biochemical Analysis: At the end of the treatment period, tissues such as the liver, spleen, and brain are collected. Glycosphingolipid levels are quantified using techniques like high-performance thin-layer chromatography (HPTLC) or mass spectrometry to determine the extent of substrate reduction.

    • Histological Analysis: Tissue sections are stained (e.g., with periodic acid-Schiff stain) to visualize lysosomal storage and assess the reduction in stored lipids.

    • Behavioral Tests: For neurological forms of the disease, behavioral tests can be conducted to assess motor function and coordination.

In Vivo Model for Postprandial Hyperglycemia (for L-arabinitol derivatives)
  • Animal Model: Male ddY mice (5 weeks old) are typically used.

  • Drug and Substrate Administration: The iminosugar (e.g., α-1-C-butyl-1,4-dideoxy-1,4-imino-L-arabinitol) is administered orally. After a set period (e.g., 30 minutes), a carbohydrate substrate such as maltose, sucrose, or starch is also administered orally.[1]

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 30, 60, and 120 minutes) after carbohydrate loading.

  • Efficacy Assessment: Blood glucose levels are measured using a glucose meter. The efficacy of the iminosugar is determined by its ability to suppress the increase in blood glucose levels following the carbohydrate challenge compared to a control group receiving only the carbohydrate.[1]

Signaling Pathways and Mechanisms of Action

N-butyl-deoxynojirimycin (NB-DNJ): Substrate Reduction Therapy

NB-DNJ primarily functions through a mechanism known as Substrate Reduction Therapy (SRT). In lysosomal storage disorders, a deficiency in a specific lysosomal enzyme leads to the accumulation of its substrate. NB-DNJ inhibits glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By reducing the rate of synthesis of these lipids, NB-DNJ helps to balance the reduced catabolic capacity of the lysosomes, thereby alleviating the storage pathology.

NB_DNJ_Mechanism Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase UDP_Glucose UDP-Glucose UDP_Glucose->Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Glycosylation Lysosome Lysosome (Deficient Enzyme) Complex_GSLs->Lysosome Degradation Pathway Storage Substrate Accumulation Lysosome->Storage Impaired NB_DNJ N-butyl-deoxynojirimycin (NB-DNJ) Glucosylceramide\nSynthase Glucosylceramide Synthase NB_DNJ->Glucosylceramide\nSynthase Inhibits

Mechanism of Action of N-butyl-deoxynojirimycin (NB-DNJ).

Potential Mechanism of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-MAB)

Based on studies of related L-iminosugars, L-MAB could potentially act through two distinct mechanisms:

  • α-Glucosidase Inhibition: Similar to the reported activity of α-1-C-butyl-1,4-dideoxy-1,4-imino-L-arabinitol, L-MAB may act as a competitive inhibitor of intestinal α-glucosidases, which are responsible for the digestion of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes would delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1]

  • Pharmacological Chaperone Activity: Some L-iminosugars have been shown to act as pharmacological chaperones.[6][7] In this role, the iminosugar binds to a misfolded mutant enzyme, stabilizing its conformation and facilitating its proper trafficking to the lysosome. This can lead to an increase in the residual activity of the mutant enzyme, thereby reducing substrate accumulation. This mechanism is distinct from the direct enzyme inhibition seen with many D-iminosugars.

L_MAB_Potential_Mechanisms cluster_0 α-Glucosidase Inhibition cluster_1 Pharmacological Chaperone Activity Complex_Carbs Complex Carbohydrates Monosaccharides Monosaccharides Complex_Carbs->Monosaccharides Digestion Intestinal_Glucosidases Intestinal α-Glucosidases L_MAB_inhibitor L-MAB L_MAB_inhibitor->Intestinal_Glucosidases Inhibits Misfolded_Enzyme Misfolded Mutant Enzyme (ER) Correctly_Folded_Enzyme Correctly Folded Enzyme Misfolded_Enzyme->Correctly_Folded_Enzyme L_MAB_chaperone L-MAB L_MAB_chaperone->Misfolded_Enzyme Binds & Stabilizes Lysosome_dest Lysosome Correctly_Folded_Enzyme->Lysosome_dest Trafficking

Potential Mechanisms of Action for L-MAB.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical in vivo evaluation of an iminosugar.

Experimental_Workflow start Hypothesis: Iminosugar has in vivo efficacy animal_model Select Appropriate Animal Model start->animal_model dosing Determine Dosing Regimen (Route, Dose, Frequency) animal_model->dosing treatment Administer Iminosugar to Treatment Group dosing->treatment control Administer Vehicle to Control Group dosing->control monitoring Monitor Animal Health (Weight, Behavior) treatment->monitoring control->monitoring endpoint Endpoint Reached (Pre-determined time or clinical signs) monitoring->endpoint collection Collect Samples (Blood, Tissues) endpoint->collection analysis Perform Biochemical, Histological, and/or Functional Analyses collection->analysis data_interpretation Data Interpretation and Statistical Analysis analysis->data_interpretation conclusion Conclusion on In Vivo Efficacy data_interpretation->conclusion

General Experimental Workflow for In Vivo Iminosugar Evaluation.

Conclusion

While N-butyl-deoxynojirimycin (NB-DNJ) is a well-established iminosugar with proven in vivo efficacy as a substrate reduction agent for lysosomal storage disorders, data on N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (L-MAB) is currently lacking. The available evidence on related L-iminosugars suggests that L-MAB may possess distinct biological activities, potentially as an α-glucosidase inhibitor or as a pharmacological chaperone. Further research, including direct comparative in vivo studies, is necessary to fully elucidate the therapeutic potential of L-MAB and to determine its efficacy relative to established iminosugars like NB-DNJ. This guide highlights the current knowledge and underscores the need for continued investigation into the structure-activity relationships of L-iminosugars.

References

Unveiling the Selectivity of MeLAB: A Comparative Guide to its Cross-Reactivity with Enzyme Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

MeLAB, chemically known as N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol, is an iminosugar that has garnered interest for its potential as an enzyme inhibitor. Understanding the cross-reactivity and selectivity of such compounds is paramount in drug development to ensure therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of the known enzymatic inhibition profile of this compound and its related analogs, supported by experimental data from published studies.

Executive Summary

The publicly available data on the specific cross-reactivity of this compound is limited. However, by examining studies on its parent compound, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), its enantiomer 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), and their derivatives, we can infer a likely selectivity profile. The primary targets of this class of iminosugars are glycosidases, enzymes crucial in carbohydrate metabolism. N-alkylation, as in this compound, has been shown to significantly alter the inhibitory potency and selectivity of the parent iminosugar.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activities of this compound's parent compound (LAB), its enantiomer (DAB), and their derivatives against various enzyme subtypes. This comparative data provides insights into the potential selectivity of this compound.

CompoundEnzyme SubtypeTarget EnzymeOrganism/TissueInhibition (IC50 / Ki)Reference
α-1-C-Butyl-LABα-GlucosidaseIntestinal Maltase0.13 µM (IC50)[1]
Intestinal Isomaltase4.7 µM (IC50)[1]
Intestinal Sucrase0.032 µM (IC50)[1]
1,4-dideoxy-1,4-imino-D-arabinitol (DAB)Glycogen PhosphorylaseRat Muscle Glycogen Phosphorylase (RMGP)Rat MusclePotent Inhibitor[2]
α-GlucosidaseIntestinal α-glucohydrolasesGood Inhibitor[3]
α-Glucosidase IIGood Inhibitor[3]
α-MannosidaseGolgi α-Mannosidase I & IIGood Inhibitor[3]
N-Methyl-1,4-dideoxy-1,4-imino-D-arabinitolα-GlucosidaseIntestinal α-glucohydrolasesMarkedly Decreased Inhibition[3]
α-Glucosidase IIMarkedly Decreased Inhibition[3]
α-MannosidaseGolgi α-Mannosidase I & IIMarkedly Decreased Inhibition[3]

Key Observations:

  • The L-arabinitol derivative, α-1-C-butyl-LAB, demonstrates potent inhibition of intestinal α-glucosidases, suggesting that the core LAB structure is a good scaffold for targeting these enzymes.[1]

  • The D-enantiomer, DAB, is a known potent inhibitor of glycogen phosphorylase.[2] It also shows broad inhibitory activity against various α-glucosidases and α-mannosidases.[3]

  • Crucially, N-methylation of the D-isomer (N-Methyl-DAB) leads to a significant decrease in inhibitory activity against several tested glycosidases.[3] This suggests that the N-methyl group in this compound might modulate its potency and selectivity compared to its parent compound, LAB.

Signaling Pathway: Glycogen Metabolism

The parent compound of this compound's enantiomer, DAB, is a known inhibitor of glycogen phosphorylase, a key enzyme in glycogenolysis. This pathway is a critical regulator of glucose homeostasis.

Glycogen_Metabolism cluster_synthesis Glycogenesis cluster_degradation Glycogenolysis Glycogen Glycogen Glycogen_Phosphorylase Glycogen Phosphorylase Glycogen->Glycogen_Phosphorylase Glucose_1_P Glucose-1-Phosphate Glucose_6_P Glucose-6-Phosphate Glucose_1_P->Glucose_6_P Glucose Glucose Glucose_6_P->Glucose Glycolysis Glycolysis Glucose_6_P->Glycolysis UDP_Glucose UDP-Glucose Glucose->UDP_Glucose Glycogen_Synthase Glycogen Synthase UDP_Glucose->Glycogen_Synthase Glycogen_Synthase->Glycogen + Glycogen_Phosphorylase->Glucose_1_P + Inhibitor DAB (D-isomer of this compound's parent) Inhibitor->Glycogen_Phosphorylase Inhibits

Caption: Glycogen metabolism pathway highlighting the inhibitory action of DAB.

Experimental Protocols

The determination of enzyme inhibition is crucial for assessing the cross-reactivity of a compound. Below are generalized methodologies for key experiments cited in the supporting literature.

Glycosidase Inhibition Assay (General Protocol)

This protocol is a representative method for determining the inhibitory activity of a compound against glycosidases like α-glucosidase, maltase, and sucrase.

  • Enzyme and Substrate Preparation: A solution of the target glycosidase (e.g., rat intestinal acetone powder) is prepared in a suitable buffer (e.g., 0.1 M maleate buffer, pH 6.0). The corresponding substrate (e.g., maltose, sucrose, or p-nitrophenyl α-D-glucopyranoside) is also dissolved in the same buffer.

  • Inhibitor Preparation: The test compound (e.g., this compound or its analogs) is dissolved, typically in the same buffer, to create a series of concentrations.

  • Assay Reaction: The enzyme solution is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 5-10 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Reaction: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

  • Incubation: The reaction mixture is incubated for a set time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

  • Termination and Detection: The reaction is stopped, often by adding a strong base (e.g., Na2CO3) if using a chromogenic substrate like p-nitrophenyl α-D-glucopyranoside. The amount of product formed (e.g., glucose or p-nitrophenol) is quantified. For glucose, a glucose oxidase assay can be used. For p-nitrophenol, absorbance is measured at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Prepare Enzyme Solution Pre_incubation Pre-incubate Enzyme with Inhibitor Enzyme_Prep->Pre_incubation Substrate_Prep Prepare Substrate Solution Reaction_Start Add Substrate to start reaction Substrate_Prep->Reaction_Start Inhibitor_Prep Prepare Inhibitor Dilutions (this compound) Inhibitor_Prep->Pre_incubation Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Quantify Product Formation (e.g., Spectrophotometry) Reaction_Stop->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: A generalized workflow for determining enzyme inhibition (IC50).

Conclusion

While direct and comprehensive cross-reactivity data for this compound is not extensively available in the public domain, analysis of its structural analogs provides valuable insights into its potential selectivity profile. The available evidence suggests that this compound, as an N-methylated iminosugar of the L-arabinitol configuration, likely exhibits inhibitory activity towards glycosidases. However, the N-methylation may lead to a different potency and selectivity profile compared to its parent compound, LAB. Further broad-panel enzymatic screening of this compound is necessary to fully elucidate its cross-reactivity and to accurately assess its therapeutic potential. Researchers are encouraged to perform comprehensive selectivity profiling against a panel of relevant glycosidases and other enzyme classes to build a complete picture of this compound's activity.

References

Benchmarking the Selectivity of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol Against Other Iminosugars: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the glycosidase inhibitory activity of N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol against a selection of other well-characterized iminosugars. The data presented herein is compiled from various studies to offer a comprehensive overview of its selectivity profile.

Iminosugars are a class of carbohydrate mimetics with significant therapeutic potential, primarily due to their ability to inhibit glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein processing.[1][2] The selectivity of these inhibitors is paramount for their development as therapeutic agents to minimize off-target effects. This guide focuses on N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol and contextualizes its performance against other prominent iminosugars such as Deoxynojirimycin (DNJ) and its derivatives, Castanospermine, and Swainsonine.

Comparative Analysis of Glycosidase Inhibition

The inhibitory potential of iminosugars is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against specific glycosidase enzymes. A lower value indicates higher potency. The following table summarizes the available quantitative data for N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol and other relevant iminosugars against a panel of glycosidases. It is important to note that the data is collated from different studies, and direct comparison should be made with caution due to variations in experimental conditions.

IminosugarEnzymeSourceIC50 / Ki (µM)Reference
N-Methyl-1,4-dideoxy-1,4-imino-D-arabinitol Intestinal α-glucohydrolases-Markedly decreased activity[3]
α-Glucosidase II-Markedly decreased activity[3]
Golgi α-Mannosidase I & II-Markedly decreased activity[3]
1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) Intestinal α-glucohydrolases-Good inhibitor[3]
α-Glucosidase II-Good inhibitor[3]
Golgi α-Mannosidase I & II-Good inhibitor[3]
α-1-C-Butyl-1,4-dideoxy-1,4-imino-L-arabinitol Intestinal Maltase-0.13[4]
Intestinal Isomaltase-4.7[4]
Intestinal Sucrase-0.032[4]
1-Deoxynojirimycin (DNJ) Yeast α-GlucosidaseSaccharomyces cerevisiaeHigh activity[5]
ER α-Glucosidase IRatPotent inhibitor[1]
ER α-Glucosidase IIRatPotent inhibitor[1]
N-Butyl-deoxynojirimycin (NB-DNJ) ER α-Glucosidase IRat100x more efficient than on α-Glu II (in vitro)[1]
ER α-Glucosidase IIRatPotent inhibitor[1]
Castanospermine ER α-Glucosidase I-Potent inhibitor[6][7]
ER α-Glucosidase II-Potent inhibitor[6][7]
Intestinal Sucrase-Competitive inhibitor[8]
Intestinal Maltase-Noncompetitive inhibitor[8]
Swainsonine α-Mannosidase-Potent inhibitor[8]
Intestinal Sucrase-No direct effect on activity[8]

Key Observations:

A critical finding from the available literature is that N-alkylation of the 1,4-dideoxy-1,4-imino-D-arabinitol scaffold, including N-methylation, leads to a significant reduction in inhibitory activity against a range of glycosidases.[3] In contrast, the parent compound, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB), is a good inhibitor of several intestinal α-glucohydrolases and processing enzymes like α-glucosidase II and Golgi α-mannosidases I and II.[3]

Interestingly, α-1-C-alkylation of the L-enantiomer, as seen in α-1-C-butyl-1,4-dideoxy-1,4-imino-L-arabinitol, results in potent inhibition of intestinal disaccharidases like sucrase and maltase.[4] This suggests that the position and nature of the alkyl substitution, as well as the stereochemistry of the iminosugar core, play a crucial role in determining the inhibitory profile.

Compared to well-established broad-spectrum glucosidase inhibitors like deoxynojirimycin and castanospermine, the N-methylated derivative of 1,4-dideoxy-1,4-imino-arabinitol appears to be a much weaker inhibitor. This reduced activity could be advantageous in applications where high selectivity and minimal off-target effects are desired, though its overall therapeutic potential might be limited by its lower potency.

Experimental Protocols

The following is a generalized protocol for a typical in vitro α-glucosidase inhibition assay, based on methodologies frequently cited in the literature.[5][9]

Objective: To determine the concentration of an iminosugar that inhibits 50% of the α-glucosidase activity (IC50).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test iminosugar compound (e.g., N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol)

  • Positive control (e.g., Acarbose or Deoxynojirimycin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test iminosugar and the positive control in phosphate buffer.

  • In a 96-well microplate, add a defined volume of the α-glucosidase enzyme solution to each well, followed by the various concentrations of the test iminosugar or control.

  • Incubate the enzyme-inhibitor mixture at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the pNPG substrate to each well.

  • Incubate the reaction mixture at the same temperature for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding a solution such as sodium carbonate (Na2CO3).

  • Measure the absorbance of the produced p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

N-Glycan Processing Pathway and Sites of Iminosugar Inhibition

The following diagram illustrates the initial steps of the N-linked glycan processing pathway in the endoplasmic reticulum (ER), a critical process for proper protein folding. Many iminosugars exert their biological effects by inhibiting the glycosidases involved in this pathway.

N_Glycan_Processing cluster_ER Endoplasmic Reticulum Lumen cluster_inhibitors Iminosugar Inhibition Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂-Protein Glc1Man9GlcNAc2 Glc₁Man₉GlcNAc₂-Protein Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 Glucosidase I Man9GlcNAc2 Man₉GlcNAc₂-Protein Glc1Man9GlcNAc2->Man9GlcNAc2 Glucosidase II Folding Protein Folding (Calnexin/Calreticulin Cycle) Man9GlcNAc2->Folding Folding->Man9GlcNAc2 Reglucosylation (if misfolded) DNJ Deoxynojirimycin (DNJ) DNJ->Glc3Man9GlcNAc2 Inhibits Glucosidase I & II DNJ->Glc1Man9GlcNAc2 Castanospermine Castanospermine Castanospermine->Glc3Man9GlcNAc2 Inhibits Glucosidase I & II Castanospermine->Glc1Man9GlcNAc2

Caption: Inhibition of ER glucosidases by iminosugars disrupts N-glycan processing.

Experimental Workflow for Glycosidase Inhibition Assay

The following diagram outlines the key steps in a typical experimental workflow for determining the inhibitory activity of a compound against a glycosidase.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of Iminosugar D Add Enzyme and Iminosugar to Microplate A->D B Prepare Enzyme Solution (e.g., α-Glucosidase) B->D C Prepare Substrate Solution (e.g., pNPG) F Add Substrate to initiate reaction C->F E Pre-incubate D->E E->F G Incubate F->G H Stop Reaction G->H I Measure Absorbance (e.g., 405 nm) H->I J Calculate % Inhibition I->J K Determine IC₅₀ Value J->K

Caption: Workflow for determining the IC50 of a glycosidase inhibitor.

References

A Comparative Pharmacokinetic Guide to MeLAB and Its Derivatives: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific pharmacokinetic data for MeLAB (N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol) and its derivatives are not available in the public domain. This guide provides a framework for conducting and presenting a comparative pharmacokinetic study of these compounds, based on established methodologies for the broader class of iminosugars. The experimental protocols and data tables are presented as templates for researchers in the field.

Iminosugars, a class of compounds to which this compound belongs, are sugar analogues where the endocyclic oxygen has been replaced by a nitrogen atom.[1] This structural modification confers inhibitory activity against various glycosidases and glycosyltransferases, making them promising therapeutic agents for a range of diseases, including viral infections and metabolic disorders.[2][3] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound and its derivatives is crucial for their development as therapeutic agents.[2]

General Pharmacokinetic Profile of Iminosugars

Generally, iminosugars are highly water-soluble compounds.[2] Their pharmacokinetic properties can be influenced by small structural modifications, which is a key reason for studying derivatives of a lead compound like this compound. For instance, N-alkylation, as in this compound, can significantly alter the biological activity and pharmacokinetic profile compared to the parent iminosugar.

Experimental Protocols

A well-designed in vivo pharmacokinetic study is essential to characterize the ADME properties of this compound and its derivatives. Below is a detailed, generalized protocol for a preclinical study in a rodent model.

In Vivo Pharmacokinetic Study Protocol

1. Objective: To determine the pharmacokinetic profile of this compound and its derivatives after intravenous and oral administration in rats.

2. Test System:

  • Species: Male Wistar rats (or other appropriate rodent model)

  • Weight: 200-250 g

  • Number of animals: Minimum of 3-5 animals per time point per compound/route.

3. Dosing:

  • Formulation: Test compounds dissolved in a suitable vehicle (e.g., sterile saline or phosphate-buffered saline).

  • Administration Routes:

    • Intravenous (IV) bolus via the tail vein.

    • Oral (PO) gavage.

  • Dose Levels: At least two dose levels (e.g., a low and a high dose) should be used to assess dose proportionality.

4. Blood Sampling:

  • Sampling Sites: Retro-orbital plexus or jugular vein.

  • Time Points:

    • IV: Pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO: Pre-dose, and at 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Sample Collection: Approximately 100-200 µL of whole blood collected into heparinized tubes at each time point.

  • Sample Processing: Plasma to be separated by centrifugation (e.g., 10,000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

5. Bioanalytical Method:

  • Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the parent drug in plasma.[4]

  • Sample Preparation: Protein precipitation or solid-phase extraction to remove plasma proteins and interferences.

  • Method Validation: The assay should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

6. Pharmacokinetic Analysis:

  • Non-compartmental analysis of the plasma concentration-time data to determine the following pharmacokinetic parameters for each compound and route of administration.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table provides a template for summarizing the key pharmacokinetic parameters for this compound and its derivatives. This structured format allows for easy comparison of their performance.

ParameterAbbreviationThis compoundDerivative 1Derivative 2Significance
Intravenous (IV) Administration
Half-life (h)Time taken for the plasma concentration to reduce by half.
Area Under the Curve (ng·h/mL)AUC₀-infTotal drug exposure over time.
Clearance (mL/min/kg)CLVolume of plasma cleared of the drug per unit time.
Volume of Distribution (L/kg)VdApparent volume into which the drug distributes.
Oral (PO) Administration
Maximum Concentration (ng/mL)CmaxPeak plasma concentration achieved.
Time to Maximum Concentration (h)TmaxTime taken to reach Cmax.
Area Under the Curve (ng·h/mL)AUC₀-tTotal drug exposure up to the last measurable time point.
Oral Bioavailability (%)FFraction of the oral dose that reaches systemic circulation.

Visualizations

Experimental Workflow for a Preclinical In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a preclinical in vivo pharmacokinetic study.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_study Post-Study Phase protocol_dev Protocol Development animal_acclimatization Animal Acclimatization protocol_dev->animal_acclimatization dose_prep Dose Formulation animal_acclimatization->dose_prep dosing Dosing (IV/PO) dose_prep->dosing blood_sampling Blood Sampling dosing->blood_sampling sample_processing Sample Processing (Plasma Separation) blood_sampling->sample_processing bioanalysis Bioanalysis (LC-MS/MS) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Reporting pk_analysis->reporting

Caption: Workflow of a preclinical in vivo pharmacokinetic study.

Signaling Pathway (Hypothetical)

As this compound and its derivatives are glycosidase inhibitors, they may interfere with the N-linked glycosylation pathway, which is crucial for the proper folding of many viral and host glycoproteins. The diagram below illustrates this general mechanism of action.

signaling_pathway cluster_er Endoplasmic Reticulum protein Nascent Glycoprotein glucosidase_I α-Glucosidase I protein->glucosidase_I Glucose Trimming glucosidase_II α-Glucosidase II glucosidase_I->glucosidase_II misfolded_protein Misfolded Protein -> Degradation glucosidase_I->misfolded_protein calnexin Calnexin Cycle (Proper Folding) glucosidase_II->calnexin glucosidase_II->misfolded_protein correctly_folded_protein Correctly Folded Protein -> Secretion calnexin->correctly_folded_protein This compound This compound / Derivatives This compound->glucosidase_I This compound->glucosidase_II

Caption: Inhibition of N-linked glycosylation by iminosugars.

References

Safety Operating Guide

Navigating Laboratory Waste: A Guide to Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of laboratory waste is a critical responsibility.[1][2] Adherence to proper waste management protocols not only protects laboratory personnel and the surrounding community but also upholds the integrity of scientific research and ensures compliance with stringent regulatory standards.[2][3][4] This guide provides essential, step-by-step procedures for the proper disposal of common laboratory waste streams.

Waste Segregation: The Foundation of Safe Disposal

The cornerstone of effective laboratory waste management is the immediate and proper segregation of waste at the point of generation.[2][3] Different waste categories require specific handling, storage, and disposal methods to mitigate potential hazards.[1][2] Cross-contamination can create dangerous chemical reactions, pose health risks, and lead to regulatory violations.[2]

Chemical Waste Disposal

Chemical waste encompasses a broad range of materials, including solvents, reagents, acids, bases, and other chemicals used in experimental procedures.[1][2] Improper disposal of these materials can lead to environmental contamination and safety hazards.[2]

Key Steps for Chemical Waste Disposal:

  • Identification and Labeling: All chemical waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), the associated hazards (e.g., flammable, corrosive, toxic), and the date of accumulation.[5][6]

  • Container Selection: Use containers that are compatible with the chemical waste they hold to prevent degradation, leaks, or reactions.[1][7] Containers should have secure, tight-fitting lids.[1] For chemicals that may produce gas, vented lids are necessary to prevent pressure buildup.[1]

  • Segregation of Incompatibles: Never mix incompatible chemicals in the same waste container. For instance, acids and bases should be stored separately, as should oxidizing agents and organic compounds.[5][8]

  • Storage: Store chemical waste in designated Satellite Accumulation Areas (SAAs), which should be inspected weekly for leaks.[5] These areas should be located at or near the point of waste generation.[5]

  • Disposal: Arrange for the collection of chemical waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal service.[6][8] Do not dispose of chemical waste down the drain unless explicitly permitted by your institution's EHS for specific, neutralized, and non-hazardous solutions.[7][9]

Biological Waste Disposal

Biological waste, also known as biohazardous waste, includes materials contaminated with biological agents such as bacteria, viruses, blood, and other potentially infectious materials.[1][2]

Key Steps for Biological Waste Disposal:

  • Containment: Use designated, leak-proof containers marked with the universal biohazard symbol.[1] These are often red bags or specially designed sharps containers.[1][2]

  • Treatment: Many types of biological waste require decontamination before final disposal, often through autoclaving, to render them non-infectious.[1][10]

  • Sharps: All sharps, such as needles, scalpels, and broken glass, must be placed in puncture-resistant sharps containers to prevent injuries.[1][6]

  • Storage and Collection: Biohazardous waste should be stored in a secure area until it is collected by a specialized medical waste disposal service.[11]

Sharps Waste Disposal

Sharps waste includes any item that can puncture or cut skin, such as needles, syringes, scalpels, razor blades, and contaminated glass.[1][6]

Key Steps for Sharps Waste Disposal:

  • Immediate Disposal: Place sharps in a designated, puncture-resistant sharps container immediately after use.[1]

  • Container Management: Never overfill sharps containers; they should be closed and sealed when they are about three-quarters full.[1]

  • Labeling: Sharps containers must be clearly labeled as "Sharps Waste" and include the biohazard symbol if contaminated with infectious materials.[1]

  • Disposal: Full sharps containers are disposed of as regulated medical waste, typically collected by a professional waste management service.[11]

Summary of Laboratory Waste Disposal Procedures

Waste TypeContainer RequirementsLabelingDisposal Method
Chemical Waste Compatible, leak-proof containers with secure lids.[1][7] Vented caps for gas-producing waste.[1]"Hazardous Waste," chemical name, hazard type, and accumulation date.[5]Collection by EHS or a licensed hazardous waste vendor.[6][8]
Biological Waste Leak-proof containers or red bags with the biohazard symbol.[1][2]Biohazard symbol.[1]Autoclaving followed by disposal as regulated medical waste or collection by a specialized service.[1][10]
Sharps Waste Puncture-resistant containers.[1][6]"Sharps Waste" and biohazard symbol if applicable.[1]Collection by a licensed medical waste disposal service.[11]
Non-Hazardous Waste Standard trash or recycling bins.[10]As per institutional recycling guidelines.Regular trash or recycling collection.[11]

Laboratory Waste Disposal Workflow

The following diagram illustrates the general workflow for proper laboratory waste management, from the point of generation to final disposal.

WasteDisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Generation Waste Generation in Laboratory Segregation Immediate Segregation by Waste Type Generation->Segregation Chemical_Container Chemical Waste Container Segregation->Chemical_Container Chemicals Bio_Container Biohazard Bag / Sharps Container Segregation->Bio_Container Biological/ Sharps NonHaz_Container General Waste / Recycling Bin Segregation->NonHaz_Container Non-Hazardous SAA Satellite Accumulation Area (SAA) Chemical_Container->SAA Bio_Storage Designated Biohazard Storage Bio_Container->Bio_Storage Landfill_Recycle Municipal Landfill / Recycling Facility NonHaz_Container->Landfill_Recycle EHS_Pickup EHS / Licensed Vendor Pickup SAA->EHS_Pickup Autoclave Autoclave (Decontamination) Bio_Storage->Autoclave Specialized_Disposal Specialized Waste Treatment Facility EHS_Pickup->Specialized_Disposal Autoclave->EHS_Pickup

Caption: General workflow for laboratory waste disposal.

References

Essential Safety and Operational Protocols for Handling MeLAB

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "MeLAB" is associated with multiple substances. This guide prioritizes the most hazardous potential material based on available safety data, a corrosive industrial cleaning agent. It also provides guidance for a chemical compound identified as this compound in chemical databases. Researchers must verify the specific identity of their substance and consult the corresponding Safety Data Sheet (SDS) before handling.

This document provides crucial safety and logistical information for the handling of "this compound," focusing on a corrosive cleaning solution containing sodium hypochlorite, as detailed in the Safety Data Sheet from Mega-Lab. Additionally, it outlines general safety precautions for the chemical compound (2S,3S,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol, also abbreviated as this compound.

Personal Protective Equipment (PPE) and Safety Protocols for Corrosive this compound Solution

The this compound cleaning solution is classified as hazardous and corrosive. It can cause severe skin burns, eye damage, and respiratory irritation[1]. Adherence to the following PPE and handling protocols is mandatory to ensure personnel safety.

Required Personal Protective Equipment:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield worn over safety goggles is required when there is a significant risk of splashing, such as when transferring large volumes[2][3]. All eye and face protection must be ANSI Z87.1 compliant[4].

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Neoprene or butyl rubber gloves are recommended for handling corrosive materials[3]. Disposable nitrile gloves may be used for incidental contact but must be removed and replaced immediately upon contamination[2]. Always inspect gloves for damage before use[4].

    • Lab Coat/Apron: A chemical-resistant apron or a lab coat made of appropriate material should be worn over personal clothing to protect against splashes[5].

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled[2][6].

  • Respiratory Protection: Work in a well-ventilated area. If mist or vapor is likely to be generated, use a NIOSH-approved respirator with appropriate cartridges for chlorine/acid gas[1][7].

Hazard Summary for Corrosive this compound Solution

Hazard ClassificationDescriptionPrecautionary Statement Reference
Corrosive to MetalsMay be corrosive to metals.H290[1]
Skin CorrosionCauses severe skin burns.H314[1]
Eye DamageCauses serious eye damage.H314[1]
Respiratory IrritationMay cause respiratory irritation.H335[1]

Operational Plan for Handling Corrosive this compound

A systematic approach to handling corrosive this compound is essential to minimize risk.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as acids, amines, and combustible materials[1].

  • The storage container must be corrosion-resistant[1].

  • Store in a locked cabinet or area accessible only to authorized personnel[1].

Step 2: Handling and Use

  • Read and understand the Safety Data Sheet (SDS) before use.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Handle the substance in a designated area, preferably within a chemical fume hood if there is a risk of vapor or mist generation.

  • Do not eat, drink, or smoke in the handling area[4].

  • Avoid breathing mist or vapor[1].

  • Wash hands thoroughly after handling[1].

Step 3: Spill Management

  • In case of a spill, evacuate the area.

  • Wear the appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using absorbent materials.

  • Absorb the spillage to prevent material damage[1].

  • Collect the absorbed material into a suitable, labeled waste container.

Step 4: Disposal

  • Dispose of waste material and containers in accordance with local, regional, national, and international regulations[1].

  • Do not dispose of the substance down the drain unless permitted by local regulations and properly neutralized and diluted.

Workflow for Safe Handling of Corrosive this compound

G Safe Handling Workflow for Corrosive this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Review SDS b Don PPE a->b c Verify Emergency Equipment b->c d Use in Ventilated Area c->d e Perform Task d->e f Close Container e->f j Label Waste e->j Generate Waste g Doff PPE f->g h Wash Hands g->h i Store Properly h->i k Dispose via EHS j->k

Caption: A flowchart illustrating the key steps for safely handling corrosive this compound.

Personal Protective Equipment for this compound (Chemical Compound)

  • Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn if there is a risk of splashing[2].

  • Hand Protection: Disposable nitrile gloves are standard for handling small quantities of chemicals[2][3]. The specific glove material should be chosen based on the solvent used to dissolve the compound.

  • Body Protection: A standard laboratory coat should be worn at all times[6][9].

  • Respiratory Protection: Not generally required if handled in small quantities within a certified chemical fume hood.

Operational Plan for this compound (Chemical Compound):

  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of as chemical waste in accordance with institutional and local guidelines.

Researchers are strongly encouraged to perform a thorough literature search for toxicological data and obtain a substance-specific Safety Data Sheet before commencing any experimental work with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.